molecular formula C9H12BNO4S B1421808 3-(Cyclopropanesulfonamido)phenylboronic acid CAS No. 1072945-67-5

3-(Cyclopropanesulfonamido)phenylboronic acid

Numéro de catalogue: B1421808
Numéro CAS: 1072945-67-5
Poids moléculaire: 241.08 g/mol
Clé InChI: KOKPMJFSMXUSJJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(Cyclopropanesulfonamido)phenylboronic acid is a useful research compound. Its molecular formula is C9H12BNO4S and its molecular weight is 241.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Cyclopropanesulfonamido)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Cyclopropanesulfonamido)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

[3-(cyclopropylsulfonylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO4S/c12-10(13)7-2-1-3-8(6-7)11-16(14,15)9-4-5-9/h1-3,6,9,11-13H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKPMJFSMXUSJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NS(=O)(=O)C2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672919
Record name {3-[(Cyclopropanesulfonyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072945-67-5
Record name B-[3-[(Cyclopropylsulfonyl)amino]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072945-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(Cyclopropanesulfonyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to 3-(Cyclopropanesulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Design

In the landscape of modern medicinal chemistry, the rational design of small molecules with precisely tailored properties is paramount. 3-(Cyclopropanesulfonamido)phenylboronic acid, CAS number 1072945-67-5, represents a fascinating convergence of three key structural motifs, each contributing unique and valuable attributes to the overall molecular architecture. This guide provides a comprehensive overview of this compound, from its chemical rationale and synthesis to its potential applications in drug discovery and development. By understanding the interplay of the phenylboronic acid core, the sulfonamide linker, and the cyclopropyl group, researchers can unlock its potential as a versatile tool in the pursuit of novel therapeutics.

The phenylboronic acid moiety is a cornerstone of this molecule's functionality. Renowned for its ability to form reversible covalent bonds with diols, it is a key player in the development of sensors and targeted drug delivery systems.[1][2] Furthermore, boronic acids are recognized as potent inhibitors of various enzymes, particularly serine proteases, by mimicking the tetrahedral transition state of peptide bond hydrolysis.[3][4][5]

The sulfonamide group, a classic pharmacophore, imparts a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[6][7] Its inclusion in a molecule can significantly influence its pharmacokinetic profile and target engagement.

Finally, the cyclopropyl group is a modern tool in drug design, known for enhancing metabolic stability, increasing potency, and favorably influencing molecular conformation.[8][9][10][11] Its rigid structure can lock a molecule into a bioactive conformation, improving its binding affinity for its target.[8]

This guide will delve into the synthesis, characterization, and potential applications of 3-(Cyclopropanesulfonamido)phenylboronic acid, offering a roadmap for its exploration in various research and development settings.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(Cyclopropanesulfonamido)phenylboronic acid is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for designing experimental protocols.

PropertyValueSource
CAS Number 1072945-67-5N/A
Molecular Formula C9H12BNO4SN/A
Molecular Weight 241.08 g/mol N/A
Appearance White to off-white solid (predicted)N/A
Solubility Soluble in polar organic solvents such as methanol, ethanol, and DMSO (predicted)N/A
pKa ~8.8 (predicted for the boronic acid group)[1]

Synthesis and Characterization

The synthesis of 3-(Cyclopropanesulfonamido)phenylboronic acid can be achieved through a straightforward and robust synthetic route, leveraging well-established chemical transformations. The proposed pathway involves the reaction of a commercially available starting material, 3-aminophenylboronic acid, with cyclopropanesulfonyl chloride.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3-Aminophenylboronic acid 3-Aminophenylboronic acid Reaction_Node Sulfonamide Formation 3-Aminophenylboronic acid->Reaction_Node Cyclopropanesulfonyl chloride Cyclopropanesulfonyl chloride Cyclopropanesulfonyl chloride->Reaction_Node Product_Node 3-(Cyclopropanesulfonamido)phenylboronic acid Reaction_Node->Product_Node Base (e.g., Pyridine or Triethylamine) Solvent (e.g., Dichloromethane)

Caption: Proposed synthesis of 3-(Cyclopropanesulfonamido)phenylboronic acid.

Detailed Experimental Protocol: Synthesis

This protocol describes a general procedure for the synthesis of 3-(Cyclopropanesulfonamido)phenylboronic acid. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminophenylboronic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add a suitable base, such as pyridine or triethylamine (1.2 eq), to the solution and stir for 10 minutes at room temperature.

  • Addition of Sulfonyl Chloride: Slowly add a solution of cyclopropanesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 3-(Cyclopropanesulfonamido)phenylboronic acid.

Characterization

The identity and purity of the synthesized 3-(Cyclopropanesulfonamido)phenylboronic acid should be confirmed using a combination of analytical techniques.

TechniqueExpected Results
¹H NMR Aromatic protons in the region of 7-8 ppm, a singlet for the NH proton, and characteristic signals for the cyclopropyl group protons.
¹³C NMR Aromatic carbons, and signals corresponding to the cyclopropyl carbons.
¹¹B NMR A broad singlet in the range of 26-30 ppm, characteristic of a trigonal planar sp²-hybridized boronic acid.[12][13]
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Potential Applications in Drug Discovery and Development

The unique combination of functional groups in 3-(Cyclopropanesulfonamido)phenylboronic acid makes it a promising candidate for a variety of applications in drug discovery.

Enzyme Inhibition

The boronic acid moiety is a well-established pharmacophore for the inhibition of serine proteases.[3][14] It acts as a transition-state analog, forming a reversible covalent bond with the catalytic serine residue in the active site of the enzyme.[4][5] This makes 3-(Cyclopropanesulfonamido)phenylboronic acid a potential inhibitor for a range of serine proteases implicated in diseases such as cancer, inflammation, and viral infections. The sulfonamide and cyclopropyl groups can be tailored to enhance potency and selectivity for specific protease targets.

Proposed Mechanism of Serine Protease Inhibition

Serine_Protease_Inhibition Inhibitor 3-(Cyclopropanesulfonamido)phenylboronic acid Complex Reversible Covalent Adduct (Tetrahedral Intermediate) Inhibitor->Complex Binding to Active Site Enzyme Serine Protease (Active Site Serine) Enzyme->Complex Nucleophilic Attack Complex->Inhibitor Dissociation Complex->Enzyme Release

Caption: Inhibition of a serine protease by the boronic acid.

Glucose Sensing and Drug Delivery

Phenylboronic acids are known to bind reversibly with cis-diols, such as those found in glucose.[15][16][17][18] This property can be exploited to develop glucose-responsive drug delivery systems for the treatment of diabetes.[15][16] 3-(Cyclopropanesulfonamido)phenylboronic acid could be incorporated into a polymer matrix, which would swell or shrink in response to changes in glucose concentration, thereby controlling the release of an encapsulated drug like insulin.

Targeted Drug Delivery

The ability of phenylboronic acids to bind to diols can also be used for targeted drug delivery to cells that overexpress certain glycoproteins, such as cancer cells.[19] The sulfonamide linker could be used to attach a cytotoxic agent, allowing for the selective delivery of the drug to the tumor site, thereby reducing off-target toxicity.

Suzuki-Miyaura Coupling

Phenylboronic acids are key reagents in the Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.[20][21][22][23] 3-(Cyclopropanesulfonamido)phenylboronic acid can serve as a building block for the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

3-(Cyclopropanesulfonamido)phenylboronic acid is a molecule of significant interest for researchers in drug discovery and development. Its unique combination of a phenylboronic acid, a sulfonamide, and a cyclopropyl group provides a versatile platform for the design of novel therapeutic agents. While further experimental validation is required to fully elucidate its biological activities, the foundational knowledge of its constituent functional groups strongly suggests its potential as an enzyme inhibitor, a component of glucose-responsive drug delivery systems, and a valuable building block in organic synthesis. This guide serves as a starting point for the exploration of this promising compound, encouraging further investigation into its synthesis, characterization, and application in the pursuit of new and effective medicines.

References

  • University of Johannesburg. A lipid with Lewis pair-mediated targeting and multiple stimuli-responsive delivery of antibiotics for bacterial infections. Available from: [Link]

  • Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application. (2025). Journal of Controlled Release.
  • Design and discovery of boronic acid drugs. (2025).
  • Bioresponsive Functional Phenylboronic Acid-Based Delivery System as an Emerging Platform for Diabetic Therapy. (2021). National Institutes of Health. Available from: [Link]

  • Phenylboronic acid. Wikipedia. Available from: [Link]

  • Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. MDPI. Available from: [Link]

  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. PR Newswire. Available from: [Link]

  • Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor. (2012). National Institutes of Health. Available from: [Link]

  • Glucose sensing based on hydrogel grating incorporating phenylboronic acid groups. (2022). Optics Express.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available from: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.
  • Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. (2012). National Institutes of Health. Available from: [Link]

  • Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. (2006). National Institutes of Health. Available from: [Link]

  • New, simple and accessible method creates potency-increasing structure in drugs. (2023). Penn State University. Available from: [Link]

  • SAR of Sulfonamides(Sulphonamides)| Medicinal Chemistry| Made Easy. (2021). YouTube. Available from: [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery. Available from: [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016).
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed. Available from: [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available from: [Link]

  • Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. (2025).
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available from: [Link]

  • Process for the preparation of substituted phenylboronic acids. Google Patents.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface.
  • Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. (2016). PNAS. Available from: [Link]

  • Phenylboronic acid – preparation and application. (2024). Georganics. Available from: [Link]

  • Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. (2022). RSC Publishing.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available from: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Available from: [Link]

  • Sulfonamide (medicine). Wikipedia. Available from: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society.
  • A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. Available from: [Link]

  • Inhibition mechanism of peptide boronic acids against serine protease. (2021).
  • Inhibition of serine proteases by arylboronic acids. PubMed. Available from: [Link]

  • Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea (1:2) as a deep eutectic solvent. (2020).
  • Stability and Synthesis of Phenylboronic Acids. Journal of the American Chemical Society.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. Available from: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.
  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. Available from: [Link]

  • A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. (2010). National Institutes of Health. Available from: [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. (2020). ChemRxiv.
  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. Available from: [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2017).
  • A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Publishing. Available from: [Link]

Sources

An In-Depth Technical Guide to 3-(Cyclopropanesulfonamido)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-(Cyclopropanesulfonamido)phenylboronic acid, a key building block in modern medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's fundamental properties, synthesis, characterization, and applications, grounding all information in established scientific principles and methodologies.

Introduction and Core Concepts

3-(Cyclopropanesulfonamido)phenylboronic acid belongs to the versatile class of organoboron compounds known as boronic acids. These molecules are characterized by a C-B bond and two hydroxyl groups attached to the boron atom, rendering them as mild Lewis acids.[1] The subject of this guide is distinguished by two key functional groups attached to a central phenyl ring:

  • The Boronic Acid Moiety (-B(OH)₂): This group is the cornerstone of the molecule's utility. It is renowned for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forging carbon-carbon bonds, which is fundamental to the synthesis of countless pharmaceutical agents.[2][3] Furthermore, its ability to form reversible covalent bonds with cis-1,2- and -1,3-diols is exploited in the development of sensors and targeted drug delivery systems.[2]

  • The Cyclopropanesulfonamido Moiety (-NHSO₂-cPr): This group significantly influences the molecule's electronic properties and steric profile. The sulfonamide group is a well-established pharmacophore found in numerous approved drugs, known for its ability to act as a bioisostere of a carboxylic acid and engage in critical hydrogen bonding interactions with biological targets like enzymes.[4][5] The attached cyclopropyl ring introduces conformational rigidity and a unique spatial arrangement that can be leveraged to enhance binding affinity and metabolic stability in drug candidates.

The combination of these functionalities makes 3-(Cyclopropanesulfonamido)phenylboronic acid a highly valuable and versatile intermediate for creating complex molecular architectures with potential therapeutic applications.

Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is a prerequisite for its effective use in research and development. The key identifiers and properties of 3-(Cyclopropanesulfonamido)phenylboronic acid are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₂BNO₄SN/A
Molecular Weight 241.07 g/mol N/A
IUPAC Name (3-(Cyclopropanesulfonamido)phenyl)boronic acidN/A
Synonyms 3-[(Cyclopropylsulfonyl)amino]phenylboronic acidN/A
Physical Form SolidN/A
MDL Number MFCD10699613N/A

Synthesis and Purification: A Methodological Deep-Dive

While a specific, peer-reviewed synthesis for this exact molecule is not detailed in the provided search results, a robust and logical synthetic route can be designed based on well-established, analogous chemical transformations.[6][7] The proposed pathway involves two primary steps: sulfonylation of an aniline precursor followed by a borylation reaction.

Proposed Synthetic Workflow

The synthesis begins with a commercially available aminophenylboronic acid derivative, which is then reacted with cyclopropanesulfonyl chloride. This approach is a common method for forming sulfonamides.[6]

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Deprotection (if necessary) A 3-Aminophenylboronic acid (or its pinacol ester) C Reaction Vessel (Base, e.g., Pyridine or Et3N) (Solvent, e.g., DCM) A->C B Cyclopropanesulfonyl chloride B->C D 3-(Cyclopropanesulfonamido) phenylboronic acid pinacol ester C->D Formation of Sulfonamide Bond E Aqueous Acidic Workup (e.g., HCl) D->E Hydrolysis of Pinacol Ester F Final Product: 3-(Cyclopropanesulfonamido) phenylboronic acid E->F

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-(Cyclopropanesulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Cyclopropanesulfonamido)phenylboronic acid is a bespoke synthetic building block of significant interest within contemporary drug discovery and development. Its structural motifs—a phenylboronic acid core functionalized with a cyclopropanesulfonamido group—suggest its utility in creating novel chemical entities with potential therapeutic applications, likely through Suzuki-Miyaura cross-coupling reactions. The boronic acid moiety offers a versatile handle for carbon-carbon bond formation, while the sulfonamide group can modulate physicochemical properties and engage in key hydrogen bonding interactions with biological targets.

For researchers, scientists, and drug development professionals, a comprehensive understanding of the solubility and stability of this intermediate is not merely academic; it is a critical prerequisite for its effective handling, reaction optimization, formulation, and eventual translation into a viable drug candidate. This guide provides a detailed exploration of the core physicochemical characteristics of 3-(Cyclopropanesulfonamido)phenylboronic acid, offering both theoretical grounding and practical, field-proven methodologies for its empirical characterization.

Physicochemical Landscape: An Expert's Perspective

While specific experimental data for 3-(Cyclopropanesulfonamido)phenylboronic acid is not extensively documented in public literature, we can infer its likely behavior based on its constituent parts and the well-established chemistry of related arylboronic acids.

The molecule's solubility and stability are governed by a delicate interplay between the acidic boronic acid group, the weakly acidic sulfonamide N-H, the aromatic ring, and the hydrophobic cyclopropyl group.

  • Acidity (pKa): Phenylboronic acid itself has a pKa of approximately 8.8.[1] The presence of the electron-withdrawing sulfonamido group at the meta-position is expected to lower the pKa of the boronic acid, making it a stronger Lewis acid. At physiological pH (~7.4), a significant portion of the boronic acid will exist in its neutral, trigonal form, but as the pH increases, it will convert to the more soluble, anionic tetrahedral boronate form.[2] This pH-dependent equilibrium is a cornerstone of its aqueous solubility profile.

  • Lipophilicity (LogP): The combination of the phenyl ring and the cyclopropyl group imparts a degree of lipophilicity. However, the polar sulfonamide and boronic acid groups will counteract this, suggesting the compound is likely to have moderate solubility in both polar organic solvents and, to a lesser extent, aqueous systems, particularly at varying pH values. A calculated LogP for the related (3-(Methylsulfonamido)phenyl)boronic acid is -1.26, indicating a preference for aqueous environments.[3]

Part 1: The Solubility Profile

A precise understanding of solubility is fundamental for designing synthetic reactions, purification strategies, and ultimately, for formulation development. Boronic acids are known for their variable solubility, which is heavily influenced by the solvent, pH, and temperature.

Causality Behind Experimental Choices in Solubility Determination

When determining solubility, the goal is to ascertain the thermodynamic equilibrium solubility—the maximum concentration of the compound that can dissolve in a given solvent system at a specific temperature. The choice of an experimental method must reflect this. A shake-flask method, for instance, is preferred as it allows sufficient time for the system to reach equilibrium, providing a more accurate and reproducible value than rapid kinetic solubility assays. The selection of solvents and buffers should mirror the intended applications, from organic synthesis (e.g., ethers, ketones) to physiological conditions (e.g., phosphate-buffered saline). Phenylboronic acids generally exhibit high solubility in ethers and ketones, and lower solubility in hydrocarbons.[4][5]

Experimental Protocol: Thermodynamic Solubility Assessment

This protocol provides a robust framework for determining the solubility of 3-(Cyclopropanesulfonamido)phenylboronic acid.

Objective: To determine the thermodynamic solubility in various pharmaceutically relevant solvents and aqueous buffers.

Materials:

  • 3-(Cyclopropanesulfonamido)phenylboronic acid (solid, high purity)

  • Selected organic solvents (e.g., Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Acetonitrile (ACN), Ethanol, Acetone)

  • Aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Calibrated analytical balance

  • HPLC-UV system

  • Syringe filters (0.45 µm, solvent-compatible)

Methodology:

  • Preparation: Add an excess amount of solid 3-(Cyclopropanesulfonamido)phenylboronic acid to a series of vials. The excess should be visually confirmed at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of each selected solvent and buffer to the respective vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Allow the slurries to equilibrate for at least 24-48 hours. This extended time is critical to ensure thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand to allow the solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant. To avoid disturbing the solid, take the sample from the upper portion of the liquid.

  • Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step removes any fine particulates that could artificially inflate the concentration measurement.

  • Dilution and Analysis: Prepare a series of dilutions of the filtrate with a suitable mobile phase. Analyze the diluted samples by a validated HPLC-UV method to determine the concentration.

  • Quantification: Calculate the solubility by comparing the peak area of the sample to a standard curve prepared from a known concentration of the compound.

Data Presentation: Solubility Summary

The results of the solubility study should be organized into a clear, concise table for easy interpretation.

Solvent/Buffer SystempHTemperature (°C)Solubility (mg/mL)
Purified Water~725Experimental Value
Phosphate-Buffered Saline (PBS)7.425Experimental Value
Acetate Buffer4.525Experimental Value
Borate Buffer9.025Experimental Value
EthanolN/A25Experimental Value
AcetonitrileN/A25Experimental Value
TetrahydrofuranN/A25Experimental Value
Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess solid to vials B Add precise volume of solvent/buffer A->B Step 1 C Shake at constant temperature (24-48 hours) B->C Step 2 D Centrifuge to pellet solid C->D Step 3 E Filter supernatant (0.45 µm) D->E Step 4 F Dilute filtrate E->F Step 5 G Analyze by HPLC-UV F->G Step 6 H Calculate Solubility (mg/mL) G->H Step 7

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: The Stability Profile

The stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute. Boronic acids, while generally stable solids, are susceptible to specific degradation pathways, particularly in solution.

Trustworthiness in Stability Assessment: A Self-Validating System

A robust stability study, often termed "forced degradation," is designed to be a self-validating system. By intentionally exposing the compound to harsh conditions (e.g., extreme pH, oxidation, light, heat), we can predict its long-term stability and identify potential degradation products. The inclusion of a control sample (un-stressed) and the use of a stability-indicating analytical method are crucial. A method is considered "stability-indicating" if it can accurately measure the decrease in the concentration of the parent compound while simultaneously resolving it from all its degradation products.

Key Degradation Pathways for Arylboronic Acids
  • Oxidative Deboronylation: This is a significant concern for boronic acids, especially in biological contexts.[6] Reactive oxygen species can oxidize the boronic acid, leading to the formation of the corresponding phenol and boric acid.[7] This pathway is often pH-dependent.

  • Protodeboronation: This involves the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the formation of the corresponding arene (in this case, cyclopropanesulfonanilide). This degradation is known to be influenced by pH, with studies showing it can be rapid under both acidic and basic conditions, and slowest around pH 5.[8]

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • 3-(Cyclopropanesulfonamido)phenylboronic acid solution (e.g., 1 mg/mL in ACN/water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

  • HPLC-UV/MS system

Methodology:

  • Sample Preparation: Prepare multiple vials of the compound solution. One vial will serve as the control and will be stored at ambient temperature in the dark.

  • Acid Hydrolysis: To one vial, add HCl to a final concentration of 0.1 M.

  • Base Hydrolysis: To another vial, add NaOH to a final concentration of 0.1 M.

  • Oxidative Degradation: To a third vial, add H₂O₂ to a final concentration of 3%.

  • Thermal Stress: Place one vial in an oven at a controlled elevated temperature (e.g., 60 °C).

  • Photolytic Stress: Place one vial in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Store all samples (including the control) and analyze them at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze each sample using an HPLC-UV/MS method.

    • Chromatography: Use a gradient elution method to ensure separation of the parent peak from any new peaks (degradants).

    • Detection: Monitor the parent compound's peak area (UV) to determine the extent of degradation. Use the mass spectrometer (MS) to obtain the mass-to-charge ratio (m/z) of any new peaks to help elucidate their structures.

  • Mass Balance: Aim to achieve a mass balance close to 100%, where the decrease in the parent compound's concentration is accounted for by the increase in the concentration of the degradation products.

Data Presentation: Stability Summary
Stress ConditionTime (hours)Parent Compound Remaining (%)Major Degradants (m/z)
Control (Ambient, Dark)24Experimental ValueNone Detected
0.1 M HCl (60 °C)24Experimental ValueExperimental Value
0.1 M NaOH (Ambient)24Experimental ValueExperimental Value
3% H₂O₂ (Ambient)24Experimental ValueExperimental Value
Thermal (60 °C)24Experimental ValueExperimental Value
Photolytic (ICH Q1B)24Experimental ValueExperimental Value
Visualization: Plausible Degradation Pathways

G cluster_oxidation Oxidative Deboronylation cluster_protodeboronation Protodeboronation Parent 3-(Cyclopropanesulfonamido)phenylboronic acid Ox_Product 3-(Cyclopropanesulfonamido)phenol + B(OH)3 Parent->Ox_Product [O] e.g., H₂O₂ Proto_Product N-Cyclopropylbenzenesulfonamide Parent->Proto_Product H⁺ or OH⁻

Caption: Potential Degradation Pathways for Arylboronic Acids.

Conclusion and Recommendations

3-(Cyclopropanesulfonamido)phenylboronic acid is a molecule with high potential in synthetic and medicinal chemistry. However, its effective use is contingent upon a thorough characterization of its solubility and stability. Based on the principles outlined in this guide, it is anticipated that the compound will exhibit pH-dependent aqueous solubility and will be susceptible to both oxidative and hydrolytic (protodeboronation) degradation, particularly in solution.

For researchers, it is recommended to:

  • Store the solid compound in a cool, dry, and dark environment.

  • For solution-phase reactions, consider using anhydrous solvents and an inert atmosphere to minimize oxidative degradation.

  • When using aqueous media, be mindful of the pH, as it will affect both solubility and stability. Buffering around pH 5 may offer a compromise for stability against protodeboronation. [8]

  • Always use a stability-indicating analytical method to monitor the integrity of the compound during use and storage.

By following the detailed protocols and understanding the underlying chemical principles presented here, scientists and developers can confidently handle, utilize, and formulate 3-(Cyclopropanesulfonamido)phenylboronic acid, thereby accelerating their research and development programs.

References

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). ResearchGate. [Link]

  • Phenylboronic acid - Wikipedia. Wikipedia. [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Journal of Solution Chemistry. [Link]

  • Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. [Link]

  • 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. PMC. [Link]

  • Exploring the Synthesis and Reactivity of Cyclopropylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. (2021). PubMed - NIH. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

  • 3-(Cyclopropylmethoxy)phenylboronic acid. PubChem. [Link]

  • Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. SciSpace. [Link]

  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+. PMC - NIH. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH. [Link]

  • Phenylboronic Acid Solid Phase Extraction Cleanup and Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for the Determination of Florfenicol Amine in Fish Muscles. (2015). PubMed. [Link]

  • Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. MDPI. [Link]

  • Fig. 2 GC-MS profiles of phenylboronic acid PBA derivatives resulting... ResearchGate. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • (PDF) Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+. ResearchGate. [Link]

  • Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. (2010). Agilent. [Link]

  • A General "Two-Lock" Strategy to Enhance Drug Loading and Lysosomal Escape in Intelligent Boronate Ester Polymer Nanoparticles for Improved Chemotherapy. (2024). PubMed. [Link]

  • 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. (2010). Wiley-VCH. [Link]

  • Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. PMC - NIH. [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). University of Twente. [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

  • Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

  • Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. MDPI. [Link]

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). Organic Process Research & Development. [Link]

  • ChemInform Abstract: Structure, Properties, and Preparation of Boronic Acid Derivatives: Reactions and Applications. ResearchGate. [Link]

  • Chemical Properties of 3-Phenylpropanol (CAS 122-97-4). Cheméo. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-(Cyclopropanesulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of 3-(Cyclopropanesulfonamido)phenylboronic acid, a key building block in contemporary drug discovery and development.[1] Recognizing the critical importance of verifying molecular structure and purity, this document outlines the principles, protocols, and expected outcomes for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating expert insights with established methodologies, this guide serves as an essential resource for researchers and scientists, ensuring the generation of reliable and reproducible data.

Introduction: The Role of Spectroscopic Analysis in Drug Discovery

3-(Cyclopropanesulfonamido)phenylboronic acid is a molecule of significant interest in medicinal chemistry. Its constituent parts—a phenylboronic acid, a sulfonamide linker, and a cyclopropyl group—are all prevalent motifs in modern pharmaceuticals. Boronic acids are versatile intermediates in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex biaryl structures.[2][3] The sulfonamide group is a well-established pharmacophore found in a wide array of antibacterial drugs and other therapeutic agents.[1][4]

Given its role as a critical starting material, the unambiguous confirmation of its structure and the rigorous assessment of its purity are paramount. Spectroscopic techniques are the cornerstone of this analytical process. This guide provides a detailed walkthrough of the necessary spectroscopic analyses, explaining not just the "how" but also the "why" behind each experimental choice.

Molecular Structure and Analytical Strategy

A robust analytical strategy begins with a thorough understanding of the molecule's structure. The key to interpreting spectroscopic data is to break down the molecule into its constituent functional groups and predict how each will manifest in the various spectra.

Molecular Structure of 3-(Cyclopropanesulfonamido)phenylboronic acid cluster_phenyl Phenyl Ring cluster_sulfonamide Sulfonamide Linker cluster_cyclopropyl Cyclopropyl Group cluster_boronic_acid Boronic Acid C1 C1-B(OH)₂ C2 C2-H B_OH2 B(OH)₂ C1->B_OH2 C3 C3-NH C4 C4-H NH N-H C3->NH meta-substitution C5 C5-H C6 C6-H S S(=O)₂ NH->S CH_cyclopropyl CH S->CH_cyclopropyl CH2_cyclopropyl CH₂ (x2)

Caption: Key functional groups of the target molecule.

Our analytical workflow will systematically probe these regions to build a complete structural picture.

substance 3-(Cyclopropanesulfonamido) phenylboronic acid Sample nmr NMR Spectroscopy (¹H, ¹³C) substance->nmr ir IR Spectroscopy substance->ir ms Mass Spectrometry substance->ms structure Structural Confirmation nmr->structure Proton & Carbon Skeleton purity Purity Assessment nmr->purity ir->structure Functional Groups ms->structure Molecular Weight ms->purity

Caption: Overall analytical workflow for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. We will focus on ¹H and ¹³C NMR.

Rationale and Experimental Choices
  • ¹H NMR: This technique provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For our molecule, it will be crucial for identifying the signals from the aromatic ring, the NH of the sulfonamide, and the unique upfield signals of the cyclopropyl group.

  • ¹³C NMR: This provides a count of the non-equivalent carbon atoms and information about their chemical environment (e.g., alkane, aromatic, etc.).[5]

  • Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. It readily dissolves the polar boronic acid and sulfonamide functionalities. Importantly, the acidic protons of the B(OH)₂ and NH groups are often observable in DMSO-d₆, whereas they might exchange too rapidly in other solvents like D₂O or CD₃OD.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for both ¹H and ¹³C NMR.[6]

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Weigh approximately 5-10 mg of 3-(Cyclopropanesulfonamido)phenylboronic acid into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the NMR tube.

  • Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Acquisition:

    • Acquire spectra on a 400 MHz (or higher) spectrometer.

    • For ¹H NMR, acquire at least 16 scans. The spectral width should encompass a range from -1 to 12 ppm.[7]

    • For ¹³C NMR, a proton-decoupled experiment is standard. Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, especially for quaternary carbons. The spectral width should cover 0 to 180 ppm.[7]

Predicted ¹H NMR Data and Interpretation
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.0Singlet (broad)1HN -HThe sulfonamide proton is acidic and often appears as a broad singlet downfield.
~8.0Singlet (broad)2HB(O -H)₂The boronic acid protons are also acidic and exchangeable, typically appearing as a very broad singlet.
7.2 - 7.8Multiplet4HAr-H The four protons on the meta-substituted aromatic ring will form a complex multiplet pattern in the typical aromatic region.
~2.9Multiplet1HS-CH The single proton on the cyclopropyl ring attached to the sulfur will be deshielded by the sulfonamide group.
0.8 - 1.0Multiplet4HCH₂ -CH₂ The four protons on the two CH₂ groups of the cyclopropyl ring are highly shielded and appear characteristically upfield.[8][9]
Predicted ¹³C NMR Data and Interpretation
Predicted Chemical Shift (δ, ppm)AssignmentRationale
120 - 140Ar-C Aromatic carbons typically appear in this range. Expect six signals, though some may overlap. The carbon attached to the boron (C-B) may be broader or have a lower intensity.[5]
~32S-C HThe methine carbon of the cyclopropyl group, shifted downfield by the attached sulfur.
~6C H₂-C H₂The methylene carbons of the cyclopropyl ring are highly shielded, appearing at a very characteristic upfield chemical shift, sometimes even below 0 ppm.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups, as different bonds vibrate at characteristic frequencies.

Rationale and Experimental Choices

The primary goal is to confirm the presence of the B-O, O-H, N-H, S=O, and aromatic C-H bonds. Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.

Experimental Protocol: ATR-IR
  • Background Scan: Ensure the ATR crystal is clean and perform a background scan to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

Predicted IR Data and Interpretation
Predicted Wavenumber (cm⁻¹)Vibration TypeAssignmentRationale
3400 - 3200 (broad)O-H stretchB(O -H )₂The hydrogen-bonded O-H groups of the boronic acid produce a strong, broad absorption.
~3250N-H stretchN -H The N-H stretch of the sulfonamide group.[10]
3100 - 3000C-H stretch (sp²)Ar-C -H Aromatic C-H stretching vibrations.
~2950C-H stretch (sp³)Cyclopropyl-C -H Aliphatic C-H stretching vibrations.[11]
1600 - 1450C=C stretchAromatic RingCharacteristic double bond stretching of the phenyl ring.
~1350 & ~1160Asymmetric & Symmetric S=O stretchS =OThe two strong, characteristic stretching bands for the sulfonyl group are definitive identifiers for a sulfonamide.[12]
~1310B-O stretchB -O The boron-oxygen single bond stretch is a key indicator of the boronic acid moiety.[13]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering the most definitive confirmation of its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule.

Rationale and Experimental Choices
  • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. The LC component can confirm the purity of the sample, while the MS provides mass information.

  • Ionization Mode: ESI in negative mode (ESI-) is often preferred for boronic acids and sulfonamides, as they can be readily deprotonated to form [M-H]⁻ ions.[2]

  • High-Resolution MS (HRMS): Using an Orbitrap or Time-of-Flight (TOF) analyzer provides a highly accurate mass measurement, allowing for the confirmation of the molecular formula.

Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.

  • Chromatography:

    • Use a C18 reverse-phase column.

    • Employ a mobile phase gradient, for example, from water with 0.1% formic acid (Mobile Phase A) to acetonitrile with 0.1% formic acid (Mobile Phase B). Formic acid aids in ionization.

  • Mass Spectrometry:

    • Set the instrument to scan in both positive ([M+H]⁺) and negative ([M-H]⁻) modes to determine which provides a better signal.

    • Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 100-500).

Predicted Mass Spectrometry Data and Interpretation
  • Molecular Formula: C₉H₁₂BNO₄S

  • Monoisotopic Mass: 257.0532 g/mol

  • Expected Ions:

    • Negative Mode (ESI-): The most likely observed ion will be the deprotonated molecule, [M-H]⁻, at m/z 256.0459 . This is the primary target for identification.

    • Positive Mode (ESI+): The protonated molecule, [M+H]⁺, at m/z 258.0605 may also be observed.

  • Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) can provide further structural confirmation. A common fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), which has a mass of ~64 Da.[14][15] Therefore, fragmentation of the [M+H]⁺ ion may yield a fragment at m/z 194.

Conclusion: A Self-Validating System

The structural elucidation of 3-(Cyclopropanesulfonamido)phenylboronic acid is a self-validating process when these orthogonal spectroscopic techniques are used in concert. NMR confirms the precise arrangement of the carbon and hydrogen skeleton. IR spectroscopy provides rapid confirmation of all critical functional groups. Finally, high-resolution mass spectrometry validates the elemental composition with high precision. This integrated analytical approach ensures the identity, structure, and purity of the material, providing the confidence necessary for its application in research and drug development.

References

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. Available at: [Link]

  • Experimental and theoretical, 1 H and 13 C NMR isotropic chemical... ResearchGate. Available at: [Link]

  • 1 H NMR spectra of (a) poly(VPBA-co-MA), (b) poly(VPBA-co-CA) and (c)... ResearchGate. Available at: [Link]

  • Table 1 1H and 13C NMR spectra of 1 (shift on addition of PBA). ResearchGate. Available at: [Link]

  • 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed. Available at: [Link]

  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung. Available at: [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. Available at: [Link]

  • Liquid Chromatography-Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides. PubMed. Available at: [Link]

  • GC-MS profiles of phenylboronic acid PBA derivatives resulting... ResearchGate. Available at: [Link]

  • Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. Available at: [Link]

  • Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. Available at: [Link]

  • 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]

  • FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... ResearchGate. Available at: [Link]

  • Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. ResearchGate. Available at: [Link]

  • Liquid Chromatography–Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides. ACS Publications. Available at: [Link]

  • Supporting information Figure S1: Mass spectral fragmentations of sulfonates. University of California, Berkeley. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

  • Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. MDPI. Available at: [Link]

  • Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Available at: [Link]

  • In-source Microdroplet Derivatization using Coaxial Contained- Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccha. ChemRxiv. Available at: [Link]

  • Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Oxford Academic. Available at: [Link]

  • ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP . A... ResearchGate. Available at: [Link]

  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. SciRP.org. Available at: [Link]

  • Sulfonylation of aryl boronic acids by sulfonyl fluorides in water under visible-light irradiation. Royal Society of Chemistry. Available at: [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]

  • Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. PubMed. Available at: [Link]

Sources

The Emergent Potential of 3-(Cyclopropanesulfonamido)phenylboronic Acid Derivatives: A Technical Guide to Preliminary Screening for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The unique chemical architecture of 3-(cyclopropanesulfonamido)phenylboronic acid derivatives presents a compelling scaffold for the development of novel therapeutics. The incorporation of a boronic acid moiety, a known pharmacophore capable of reversible covalent interactions, with a cyclopropanesulfonamide group, which can impart favorable physicochemical properties, creates a class of compounds with significant potential, particularly as enzyme inhibitors. This in-depth technical guide provides a comprehensive framework for the preliminary screening of these derivatives, designed to efficiently identify promising hit compounds and guide their progression into the drug discovery pipeline. This guide emphasizes a logical, data-driven approach, integrating cytotoxicity assessment, primary target engagement, and early ADME profiling to build a robust initial data package for lead generation.

Introduction: The Rationale for a Focused Screening Approach

The journey of a novel chemical entity from synthesis to a viable drug candidate is a multi-stage process where early, informed decisions are critical to success. The preliminary screening phase serves as the initial gatekeeper, tasked with identifying compounds that possess both the desired biological activity and drug-like properties. For 3-(cyclopropanesulfonamido)phenylboronic acid derivatives, a targeted screening strategy is paramount.

The boronic acid functional group is a well-established "warhead" for targeting the active site of certain enzymes, most notably serine proteases.[1][2] The boron atom can form a reversible covalent bond with the catalytic serine residue, mimicking the tetrahedral transition state of peptide bond hydrolysis and leading to potent inhibition. The phenylsulfonamide portion of the molecule can engage in various non-covalent interactions within the enzyme's binding pocket, contributing to both affinity and selectivity. Furthermore, the cyclopropyl group can enhance metabolic stability and introduce conformational rigidity, which can be advantageous for target binding.

Given this strong mechanistic rationale, this guide proposes a preliminary screening cascade centered on the evaluation of these derivatives as serine protease inhibitors. Serine proteases are a large and diverse family of enzymes implicated in a wide range of physiological and pathological processes, including coagulation, inflammation, and cancer, making them attractive targets for therapeutic intervention.[3]

This guide will delineate a step-by-step methodology for a comprehensive preliminary screening campaign, encompassing:

  • Initial Cytotoxicity Assessment: To identify and deprioritize compounds with inherent cellular toxicity early in the process.

  • Primary Enzyme Inhibition Screening: To identify "hit" compounds that exhibit inhibitory activity against a representative serine protease.

  • Secondary Screening and Selectivity Profiling: To confirm the activity of hits and assess their selectivity against a panel of related proteases.

  • Mechanism of Inhibition Studies: To elucidate the mode of action of the most promising candidates.

  • Early ADME Profiling: To evaluate the metabolic stability of the lead compounds.

The Preliminary Screening Cascade: A Phased Approach

A successful preliminary screening campaign is structured as a funnel, progressively narrowing the number of compounds based on increasingly stringent criteria. This approach conserves resources by focusing on the most promising candidates.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Hit Confirmation and Characterization cluster_2 Phase 3: Early Drug-Likeness Evaluation A Compound Library of 3-(Cyclopropanesulfonamido)phenylboronic Acid Derivatives B Cytotoxicity Profiling (e.g., MTT Assay) A->B C Primary Screen: Single-Point Enzyme Inhibition Assay A->C D IC50 Determination for 'Hits' B->D C->D E Secondary Screen: Serine Protease Selectivity Panel D->E F Mechanism of Inhibition Studies (e.g., Enzyme Kinetics) E->F G Metabolic Stability Assessment (e.g., Microsomal Stability Assay) F->G H Physicochemical Property Analysis G->H I Prioritized 'Hit' Compounds for Lead Optimization H->I

Figure 1: A visual representation of the proposed preliminary screening cascade for 3-(Cyclopropanesulfonamido)phenylboronic acid derivatives.

Experimental Protocols and Methodologies

Phase 1: Foundational Assessment

The initial phase aims to rapidly assess the general viability and primary activity of the compound library.

Rationale: Assessing cytotoxicity at the outset is a critical step to eliminate compounds that exhibit broad cellular toxicity, which can lead to misleading results in target-based assays and are unlikely to be viable drug candidates.[4][5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and cost-effective colorimetric method for this purpose. It measures the metabolic activity of cells, which is generally correlated with cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate a relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line if oncology is the therapeutic area of interest) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of each test compound in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity. Replace the medium in the cell plate with 100 µL of the compound-containing medium. Include vehicle control (medium with the same percentage of DMSO) and positive control (a known cytotoxic agent) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the CC50 (50% cytotoxic concentration).

Data Presentation: Cytotoxicity Data

Compound IDCC50 (µM)
Derivative 1> 100
Derivative 225.4
Derivative 3> 100
......

Table 1: Example of a summary table for cytotoxicity data. Compounds with a high CC50 value (low cytotoxicity) are prioritized.

Rationale: A single-point assay is a high-throughput method to quickly identify compounds that inhibit the target enzyme at a single, relatively high concentration.[6] For this class of compounds, a representative and commercially available serine protease such as chymotrypsin or trypsin can be used for the primary screen.[7]

Experimental Protocol: Fluorogenic Serine Protease Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100.

    • Enzyme Stock: Prepare a stock solution of human chymotrypsin or trypsin in assay buffer. The final enzyme concentration should be in the low nanomolar range and determined empirically to give a linear reaction rate for at least 30 minutes.

    • Substrate Stock: Prepare a stock solution of a fluorogenic substrate (e.g., Suc-LLVY-AMC for chymotrypsin) in DMSO. The final substrate concentration should be at or near its Km value to ensure sensitivity to competitive inhibitors.

    • Test Compounds: Prepare 10 mM stock solutions of the test compounds in DMSO.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of assay buffer to each well.

    • Add 50 nL of the test compound solution (final concentration of 10 µM). Include positive control (a known inhibitor) and negative control (DMSO) wells.

    • Add 5 µL of the enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

    • Initiate the reaction by adding 5 µL of the substrate solution.

  • Data Acquisition: Immediately begin monitoring the increase in fluorescence (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time using a fluorescence plate reader.

  • Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each well. Determine the percent inhibition for each compound relative to the DMSO control.

Hit Criteria: Compounds exhibiting >50% inhibition at 10 µM are typically considered "hits" and are advanced to the next phase.

Phase 2: Hit Confirmation and Characterization

This phase focuses on confirming the activity of the initial hits and gaining a deeper understanding of their inhibitory properties.

IC50 Determination

Rationale: To quantify the potency of the hit compounds, a dose-response curve is generated to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[8]

Experimental Protocol: This is performed using the same fluorogenic assay as the primary screen, but with a range of inhibitor concentrations (typically an 8- to 12-point, 3-fold serial dilution starting from 100 µM).

Data Analysis: Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: IC50 Values

Compound IDIC50 (µM)
Hit 12.5
Hit 215.1
Hit 30.8
......

Table 2: Example of a summary table for IC50 values. More potent compounds have lower IC50 values.

Secondary Screen: Serine Protease Selectivity Panel

Rationale: To assess the selectivity of the hit compounds, they should be tested against a panel of related serine proteases.[9][10] High selectivity is a desirable trait for a drug candidate as it can minimize off-target effects. The panel should include proteases from the same family (e.g., chymotrypsin-like, trypsin-like) as well as more distantly related serine proteases.

Experimental Protocol: The IC50 values for the hit compounds are determined against a panel of serine proteases (e.g., trypsin, elastase, thrombin, Factor Xa) using appropriate fluorogenic substrates for each enzyme.

Data Analysis: Compare the IC50 values across the protease panel to determine the selectivity profile of each compound. A compound is considered selective if it is significantly more potent against the primary target than other proteases.

Mechanism of Inhibition Studies

Rationale: Understanding how a compound inhibits its target is crucial for lead optimization.[11][12] For reversible inhibitors, it is important to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.

Experimental Protocol: Enzyme Kinetics

  • Varying Substrate Concentration: Perform the enzyme inhibition assay with a fixed concentration of the inhibitor (e.g., at its IC50 or Ki) and varying concentrations of the substrate (e.g., from 0.2 x Km to 10 x Km).

  • Data Analysis: Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) and Lineweaver-Burk plots (1/velocity vs. 1/[substrate]). The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the mechanism of inhibition.

G cluster_0 Mechanism of Inhibition Determination cluster_1 A Enzyme + Substrate B Enzyme-Substrate Complex A->B k1 B->A k-1 C Enzyme + Product B->C kcat Competitive Competitive Inhibitor binds to free enzyme. Increases Km, Vmax unchanged. Noncompetitive Non-competitive Inhibitor binds to free enzyme and ES complex. Km unchanged, decreases Vmax. Uncompetitive Uncompetitive Inhibitor binds only to ES complex. Decreases both Km and Vmax.

Figure 2: A simplified diagram illustrating the different modes of reversible enzyme inhibition.

Phase 3: Early Drug-Likeness Evaluation

This final phase of preliminary screening provides an initial assessment of the "drug-likeness" of the most promising compounds.

Metabolic Stability Assessment

Rationale: Poor metabolic stability can lead to rapid clearance of a compound in vivo, resulting in low bioavailability and a short duration of action. The in vitro microsomal stability assay is a common method to assess the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Experimental Protocol: Microsomal Stability Assay

  • Incubation: Incubate the test compound (typically at 1 µM) with liver microsomes (from human and other species of interest) in the presence of NADPH (a cofactor for CYP enzymes) at 37°C.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

Data Presentation: Metabolic Stability Data

Compound IDHuman Liver Microsome t1/2 (min)
Hit 145
Hit 3> 60
......

Table 3: Example of a summary table for metabolic stability data. Compounds with a longer half-life are generally more desirable.

Physicochemical Property Analysis

Rationale: The physicochemical properties of a compound, such as solubility, lipophilicity (LogP/LogD), and pKa, play a crucial role in its absorption, distribution, metabolism, and excretion (ADME) profile.[13][14] These properties should be assessed for the most promising hits.

Methodologies:

  • Solubility: Can be determined using various methods, including nephelometry or HPLC-based techniques.

  • Lipophilicity (LogD): Typically measured by the shake-flask method or calculated using computational models.

  • pKa: Can be determined by potentiometric titration or UV-spectrophotometry.

Conclusion and Future Directions

The preliminary screening cascade outlined in this technical guide provides a robust and efficient framework for the initial evaluation of 3-(cyclopropanesulfonamido)phenylboronic acid derivatives. By systematically assessing cytotoxicity, on-target activity, selectivity, mechanism of action, and early ADME properties, researchers can confidently identify and prioritize the most promising compounds for further development. The data generated from this cascade will form a solid foundation for subsequent hit-to-lead optimization efforts, ultimately accelerating the discovery of novel therapeutics from this exciting chemical class.[15]

References

  • Koehler, M. F. T. (2016). Boron in Medicinal Chemistry. In Boron-Based Compounds (pp. 1-34). Springer, Cham. [Link]

  • Philipp, M., & Bender, M. L. (1971). Inhibition of serine proteases by arylboronic acids. Proceedings of the National Academy of Sciences, 68(2), 478-480. [Link]

  • Copeland, R. A. (2013). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. John Wiley & Sons. [Link]

  • Reaction Biology. (n.d.). Protease Assay Services. Retrieved from [Link]

  • Ring, B., Wrighton, S. A., & Mohutsky, M. (2021). Reversible Mechanisms of Enzyme Inhibition and Resulting Clinical Significance. In Methods in Molecular Biology (Vol. 2342, pp. 29-50). Humana, New York, NY. [Link]

  • Taliani, S., et al. (2015). Click Chemistry in Lead Optimization of Boronic Acids as β-Lactamase Inhibitors. Journal of Medicinal Chemistry, 58(14), 5445–5458. [Link]

  • Virology Research Services. (2024, March 9). Understanding Cytotoxicity. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [Link]

  • Leeson, P. D., & Springthorpe, B. (2007). The influence of physicochemical properties on drug distribution and metabolism. Journal of medicinal chemistry, 50(21), 5063-5080. [Link]

  • Taliani, S., et al. (2015). Click Chemistry in Lead Optimization of Boronic Acids as β-Lactamase Inhibitors. Journal of Medicinal Chemistry, 58(14), 5445–5458. [Link]

  • Hughes, J. D., Blagg, J., Price, D. A., Bailey, S., DeCrescenzo, G. A., Devraj, R. V., ... & Waring, M. J. (2008). Physiochemical drug properties associated with in vivo toxicological outcomes. Bioorganic & medicinal chemistry letters, 18(17), 4872-4875. [Link]

  • Groutas, W. C., Kuang, R., Ruan, S., & Pu, H. (2003). Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S' Subsite Binding. Bioorganic & Medicinal Chemistry, 11(13), 2841-2845. [Link]

  • Kamarudin, M. N. A., & Othman, F. (2019). Study of the in vitro cytotoxicity testing of medical devices. Experimental and therapeutic medicine, 17(2), 1183–1189. [Link]

  • Wikipedia. (2024, January 26). Enzyme inhibitor. [Link]

  • BPS Bioscience. (n.d.). Protease Screening and Profiling Services. Retrieved from [Link]

  • Powers, J. C., Asgian, J. L., Ekici, Ö. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical reviews, 102(12), 4639-4750. [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Protease Screening & Profiling Solutions, Broad Target Panel. Retrieved from [Link]

  • University College London. (n.d.). Enzyme inhibitors. Retrieved from [Link]

  • Rodrigues, M. P., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Chemistry, 10, 938558. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128-134. [Link]

  • Barril, X. (2022, November 2). Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach [Video]. YouTube. [Link]

  • Orhan, I. E., et al. (2024). Screening Study on Serine Protease Inhibitory Activity of 10 Plant Species. Chemistry & Biodiversity, e202301844. [Link]

  • Divakar, S., & Ullah, A. (2025). Rapid screening of enzyme inhibitors using profiling of enzyme-metabolite assay by HPLC (PREMA-HPLC). Journal of Pharmacognosy and Phytochemistry, 14(1), 1-6. [Link]

  • Walker, B., & Lynas, J. F. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 1005835. [Link]

  • Astashkina, A., & Grainger, D. W. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Pharmaceutics, 16(1), 103. [Link]

  • Frontage Laboratories. (n.d.). Physicochemical Properties. Retrieved from [Link]

  • Walker, B., & Lynas, J. F. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in chemistry, 10, 1005835. [Link]

  • ResearchGate. (n.d.). What is the difference between IC50, Ki and Kd of a given inhibitor in an assay?. Retrieved from [Link]

  • Rungsa, S., et al. (2025). Update on in vitro cytotoxicity assays for drug development. Journal of Applied Toxicology, 45(1), 1-15. [Link]

  • Leeson, P. D., & Springthorpe, B. (2007). The influence of physicochemical properties on drug distribution and metabolism. Journal of medicinal chemistry, 50(21), 5063-5080. [Link]

  • Guo, X., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(11), 3844-3851. [Link]

  • Taliani, S., et al. (2015). Click Chemistry in Lead Optimization of Boronic Acids as β-Lactamase Inhibitors. Journal of Medicinal Chemistry, 58(14), 5445–5458. [Link]

  • García-Molina, F., et al. (2020). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences, 21(18), 6843. [Link]

  • Li, J., & Chen, X. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 24(13), 10984. [Link]

  • Catalyst University. (2020, September 19). Enzyme Inhibitors | Mechanisms, Michaelis-Menten Plots, & Effects [Video]. YouTube. [Link]

Sources

An In-depth Technical Guide on the Safety and Handling of 3-(Cyclopropanesulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the safe handling, storage, and disposal of 3-(Cyclopropanesulfonamido)phenylboronic acid. By integrating material safety data, established laboratory best practices, and an understanding of the compound's chemical properties, this document serves as an essential resource for professionals in research and drug development. The core objective is to foster a proactive safety culture by explaining the causality behind experimental choices and outlining self-validating protocols.

Introduction: A Profile of a Key Building Block

3-(Cyclopropanesulfonamido)phenylboronic acid is a specialized organic compound with significant utility in medicinal chemistry and pharmaceutical development. Its molecular architecture, featuring both a phenylboronic acid and a cyclopropanesulfonamide moiety, makes it a valuable building block in the synthesis of complex molecules. The phenylboronic acid group is a cornerstone of Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. Concurrently, the sulfonamide component can enhance the pharmacological properties of a target molecule, such as its solubility and bioavailability.

The dual functionality of this compound necessitates a detailed understanding of its reactivity and potential hazards to ensure its safe and effective use. This guide provides an in-depth analysis of its safety profile and outlines best practices for its handling in a laboratory setting.

Hazard Identification and Risk Assessment

While specific toxicological data for 3-(Cyclopropanesulfonamido)phenylboronic acid is limited, a robust risk assessment can be formulated by examining the known hazards of phenylboronic acids and related sulfonamides.

Primary Health Hazards:

Based on available safety data sheets (SDS) for similar compounds, 3-(Cyclopropanesulfonamido)phenylboronic acid should be handled as a substance that is harmful if swallowed and can cause skin and eye irritation.[1][2][3][4]

  • Oral Toxicity: Harmful if ingested.[1][3][4]

  • Skin Irritation: May cause irritation upon contact.

  • Eye Irritation: Can cause serious eye irritation.

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[1]

Physicochemical Hazards:

  • Dust Explosion: As with many fine organic chemicals, dusts of this compound can form explosive mixtures with air. Therefore, it is crucial to avoid dust formation during handling.[1][2][3][4][5][6]

  • Hygroscopic Nature: Phenylboronic acid is known to be hygroscopic, meaning it can absorb moisture from the air.[6][7] This can affect its reactivity and shelf life.

Safe Handling Protocols and Exposure Controls

A systematic approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.

3.1. Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All manipulations of the solid compound, including weighing and transfers, must be performed in a certified chemical fume hood to minimize inhalation exposure.[1][4]

  • Ventilation: Ensure adequate general laboratory ventilation to control airborne concentrations.[1][3][5][6]

3.2. Personal Protective Equipment (PPE): Essential for Personal Safety

  • Eye and Face Protection: Chemical safety goggles are required at all times.[8] A face shield should be used when there is a risk of splashing.

  • Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile).[1] It is crucial to inspect gloves before use and remove them correctly to prevent skin contamination.

  • Respiratory Protection: If working outside a fume hood is unavoidable, a NIOSH-approved respirator with the appropriate cartridges should be used.

3.3. Hygiene Practices

  • Wash hands thoroughly after handling the compound.[4][5]

  • Do not eat, drink, or smoke in laboratory areas.[1][3][9]

  • Contaminated clothing should be removed and washed before reuse.[1][9]

Experimental Workflow: A Step-by-Step Guide to Safe Manipulation

The following workflow is designed to minimize exposure and ensure the integrity of the experiment.

Experimental Workflow Diagram

G Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure A Don Appropriate PPE (Goggles, Lab Coat, Gloves) B Prepare Work Area (Inside Chemical Fume Hood) A->B C Weigh Solid Compound B->C Proceed with Caution D Dissolve in Solvent C->D E Perform Reaction D->E F Quench Reaction & Work-up E->F Reaction Complete G Clean Glassware F->G H Dispose of Waste Properly G->H I Decontaminate Work Area H->I

Caption: A step-by-step workflow for the safe handling of 3-(Cyclopropanesulfonamido)phenylboronic acid.

Storage and Stability

Proper storage is critical to maintain the compound's quality and prevent degradation.

ParameterRecommendationRationale
Temperature Store in a cool, dry place, often under refrigeration (2-8°C).[9]Minimizes thermal degradation.
Atmosphere Store in a tightly sealed container,[8][9] preferably under an inert atmosphere (e.g., nitrogen or argon).[7][9]Protects against moisture and oxidation.[7]
Light Protect from direct sunlight.[1]Prevents light-induced degradation.

Emergency Procedures

In case of accidental exposure, immediate and appropriate action is vital.

Exposure TypeFirst-Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water.[9] Seek medical attention if irritation develops.
Eye Contact Flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[7] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[7][9] If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Rinse mouth with water.[1][7] Do not induce vomiting. Seek immediate medical attention.

Spill Response:

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.

Disposal Considerations

All waste containing 3-(Cyclopropanesulfonamido)phenylboronic acid should be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled waste container.

  • Disposal Route: Dispose of all waste through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.[10] For small amounts of pure boric acid, some local regulations may permit disposal by dissolving in a large volume of water and flushing down the drain, but this should be confirmed with your EHS department.[10]

Applications in Drug Development

Phenylboronic acid and its derivatives are of significant interest in drug delivery and development.[11][12] They can be incorporated into polymers to create stimuli-responsive materials for applications such as:[12]

  • Drug-delivery depots[12]

  • Scaffolds for tissue engineering[12]

  • Biomolecule-detecting platforms[12]

The ability of phenylboronic acids to interact with diols is fundamental to these biomedical applications.[12] They have also been investigated for their potential in cancer therapy and diagnostics.[13]

Physical and Chemical Properties

PropertyValue (for Phenylboronic Acid)
Appearance White to yellow powder[14]
Molar Mass 121.93 g/mol [14]
Melting Point 216-219 °C[6][14]
Solubility Soluble in diethyl ether and ethanol; 10 g/L in water (20 °C)[14]

Conclusion

3-(Cyclopropanesulfonamido)phenylboronic acid is a valuable tool in the arsenal of the medicinal chemist. Its safe and effective use is predicated on a thorough understanding of its potential hazards and the diligent application of established safety protocols. By adhering to the principles outlined in this guide, researchers can minimize risks and create a safer laboratory environment.

References

  • Fisher Scientific. (2023, September 29).
  • DC Fine Chemicals. (2024, November 4).
  • Thermo Fisher Scientific. (2020, December 13).
  • BLD Pharmatech. (n.d.).
  • Wilson Salt. (2016, June 22).
  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
  • HPC Standards. (n.d.). Phenylboronic acid | 1X1G | C6H7BO2 | 687501 | 98-80-6.
  • U.S. Borax. (n.d.).
  • Carl ROTH. (n.d.).
  • Sigma-Aldrich. (2025, October 15).
  • Journal of Solution Chemistry. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • Acros Organics. (2025, December 18).
  • CDH Fine Chemical. (n.d.).
  • National Institutes of Health (NIH). (n.d.). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery.
  • Journal of Applied Pharmaceutical Science. (2024, February 5).
  • Wikipedia. (n.d.). Phenylboronic acid.
  • Biomaterials Science (RSC Publishing). (n.d.).
  • Sigma-Aldrich. (n.d.). 3-(Cyclopropylthio)phenylboronic acid.
  • ChemScene. (n.d.). 148355-75-3 | (3-(Methylsulfonamido)phenyl)boronic acid.
  • ResearchGate. (n.d.).
  • PubMed. (n.d.).

Sources

Methodological & Application

Application Note & Synthesis Protocol: 3-(Cyclopropanesulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed and robust protocol for the synthesis of 3-(Cyclopropanesulfonamido)phenylboronic acid, a critical building block in contemporary drug discovery. Boronic acids and their derivatives are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[1][2][3] This particular reagent is of significant interest due to the incorporation of a cyclopropanesulfonamide moiety, a group known to enhance metabolic stability and molecular rigidity in drug candidates.[4][5] This guide is intended for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step procedure but also the underlying chemical principles and critical quality control attributes.

Introduction: The Strategic Importance of 3-(Cyclopropanesulfonamido)phenylboronic acid

The strategic incorporation of boronic acid functionalities onto aromatic scaffolds has revolutionized the synthesis of biaryl compounds, a common motif in many marketed drugs. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction, offers a powerful and versatile method for C-C bond formation with high functional group tolerance and generally mild reaction conditions.[1][3] 3-(Cyclopropanesulfonamido)phenylboronic acid has emerged as a particularly valuable building block. The sulfonamide linker is a key pharmacophore in a wide range of therapeutic agents, while the cyclopropyl group often imparts favorable pharmacokinetic properties, such as increased metabolic stability and enhanced potency.[4][5][6] Its application is widespread in the synthesis of inhibitors for various enzyme classes, including kinases and proteases, in the pursuit of novel therapeutics.[7]

Retrosynthetic Analysis & Strategy

A common and effective strategy for the synthesis of this target molecule involves a two-step process. The retrosynthetic analysis reveals the key disconnection at the sulfonamide bond, simplifying the synthesis to the coupling of a commercially available aminophenylboronic acid derivative with cyclopropanesulfonyl chloride.[8]

G Target 3-(Cyclopropanesulfonamido)phenylboronic acid Intermediate1 3-Aminophenylboronic acid derivative Target->Intermediate1 Sulfonamide bond formation Intermediate2 Cyclopropanesulfonyl chloride Target->Intermediate2 Sulfonamide bond formation

Caption: Retrosynthetic approach for 3-(Cyclopropanesulfonamido)phenylboronic acid.

Detailed Synthesis Protocol

This protocol details the synthesis of 3-(Cyclopropanesulfonamido)phenylboronic acid from 3-aminophenylboronic acid and cyclopropanesulfonyl chloride.

Materials and Reagents
ReagentMolecular FormulaMolecular Weight ( g/mol )CAS NumberSupplier (Example)
3-Aminophenylboronic acidC₆H₈BNO₂136.9430418-59-8Sigma-Aldrich
Cyclopropanesulfonyl chlorideC₃H₅ClO₂S140.59139631-62-2Sigma-Aldrich
PyridineC₅H₅N79.10110-86-1Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Sigma-Aldrich
1 M Hydrochloric acid (HCl)HCl36.467647-01-0Sigma-Aldrich
Ethyl acetate (EtOAc)C₄H₈O₂88.11141-78-6Sigma-Aldrich
Brine (saturated NaCl solution)NaCl58.447647-14-5-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Sigma-Aldrich
Step-by-Step Procedure

G Start Dissolve 3-aminophenylboronic acid in DCM and Pyridine Step1 Cool reaction mixture to 0 °C Start->Step1 Step2 Add Cyclopropanesulfonyl chloride dropwise Step1->Step2 Step3 Warm to room temperature and stir for 16 hours Step2->Step3 Step4 Quench with 1 M HCl Step3->Step4 Step5 Separate organic layer Step4->Step5 Step6 Wash with Brine Step5->Step6 Step7 Dry over Na₂SO₄ Step6->Step7 Step8 Concentrate in vacuo Step7->Step8 Step9 Purify by column chromatography Step8->Step9 End Obtain 3-(Cyclopropanesulfonamido)phenylboronic acid Step9->End

Caption: Workflow for the synthesis of 3-(Cyclopropanesulfonamido)phenylboronic acid.

1. Reaction Setup:

  • To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminophenylboronic acid (1.0 eq).

  • Add dichloromethane (DCM, approximately 10 volumes relative to the starting material) and pyridine (2.5 eq).

  • Stir the mixture at room temperature until all solids are dissolved. Expertise Note: Pyridine acts as a base to neutralize the HCl generated during the reaction and can also act as a nucleophilic catalyst.

2. Acylation Reaction:

  • Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.

  • Slowly add cyclopropanesulfonyl chloride (1.2 eq) dropwise to the cooled solution over a period of 15-20 minutes. Maintaining a slow addition rate prevents the formation of undesired side products.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Let the reaction stir at room temperature for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

3. Work-up and Extraction:

  • After completion of the reaction, carefully quench the reaction by adding 1 M HCl (approximately 5 volumes). This step neutralizes the excess pyridine.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 5 volumes) and then with brine (1 x 5 volumes). The brine wash helps to remove any residual water from the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

4. Purification:

  • The crude product is then purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. Trustworthiness Note: The choice of eluent system may need to be optimized based on the polarity of the impurities observed by TLC.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 3-(Cyclopropanesulfonamido)phenylboronic acid as a solid.

Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a series of analytical techniques should be employed.

Analytical TechniqueExpected Results
¹H NMR (Proton Nuclear Magnetic Resonance) The proton NMR spectrum should show characteristic peaks for the aromatic protons, the cyclopropyl protons, and the sulfonamide NH proton. The integration of these peaks should correspond to the number of protons in each environment.
LC-MS (Liquid Chromatography-Mass Spectrometry) This technique confirms the molecular weight of the compound. A peak corresponding to the [M+H]⁺ or [M-H]⁻ ion should be observed at the expected m/z value. Purity can also be assessed by the area of the product peak relative to any impurity peaks.
Melting Point A sharp melting point range is indicative of a pure compound.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

  • Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Cyclopropanesulfonyl chloride: This reagent is corrosive and a lachrymator. Handle with care.[8]

    • Pyridine: Pyridine is flammable and has a strong, unpleasant odor. It is also toxic if inhaled or absorbed through the skin.

    • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Preparation method of cyclopropylboronic acid. Google Patents.
  • 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. PMC. URL: [Link]

  • Novel process for synthesizing cyclopropylboronic acid. Google Patents.
  • Process for the preparation of substituted phenylboronic acids. Google Patents.
  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC. URL: [Link]

  • A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Publishing. URL: [Link]

  • Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFR Mutation in Non-Small Cell Lung Cancer. ResearchGate. URL: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. URL: [Link]

  • Process for the preparation of cyclopropyl sulfonamide. Google Patents.
  • Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer. PubMed. URL: [Link]

  • Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Books.
  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. URL: [Link]

  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Sygnature Discovery. URL: [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. URL: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. URL: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Cureus. URL: [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. URL: [Link]

Sources

Application Note: Strategic Implementation of 3-(Cyclopropanesulfonamido)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Value

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Within the vast arsenal of available boronic acids, 3-(Cyclopropanesulfonamido)phenylboronic acid has emerged as a particularly valuable building block in drug discovery and development. The sulfonamide moiety is a privileged scaffold in medicinal chemistry, known for its ability to engage in critical hydrogen bonding interactions with biological targets. The incorporation of a cyclopropyl group introduces conformational rigidity and metabolic stability, desirable properties for drug candidates.

This document serves as a comprehensive technical guide for the effective utilization of 3-(Cyclopropanesulfonamido)phenylboronic acid in Suzuki-Miyaura coupling reactions. It provides not only detailed, field-tested protocols but also delves into the underlying mechanistic principles that govern its reactivity, empowering researchers to optimize reaction conditions and troubleshoot potential challenges.

Reagent Profile and Physicochemical Properties

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyValueSource
IUPAC Name [3-(Cyclopropanesulfonamido)phenyl]boronic acidN/A
CAS Number 871332-73-1N/A
Molecular Formula C₉H₁₂BNO₄SN/A
Molecular Weight 241.07 g/mol N/A
Appearance Off-white to light brown powder/crystals[3]
Solubility Soluble in many organic solvents (e.g., Dioxane, THF, DMF, Toluene)[4]

Note: As with many boronic acids, 3-(Cyclopropanesulfonamido)phenylboronic acid can be susceptible to protodeboronation, especially under harsh acidic or basic conditions. Proper storage in a cool, dry place is recommended.

Mechanistic Considerations for a Sulfonamido-Substituted Boronic Acid

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The key steps are oxidative addition, transmetalation, and reductive elimination.[2][4] The electronic nature of the boronic acid coupling partner can significantly influence the efficiency of the reaction, particularly the transmetalation step.

The 3-(cyclopropanesulfonamido) substituent is strongly electron-withdrawing. This electronic effect has two primary consequences:

  • Reduced Nucleophilicity: The electron-withdrawing nature of the sulfonamide group decreases the electron density on the phenyl ring, making the boronic acid less nucleophilic. This can slow down the rate of transmetalation compared to electron-rich or neutral phenylboronic acids.[5]

  • Enhanced Lewis Acidity: The electron deficiency increases the Lewis acidity of the boron atom. This facilitates the formation of the boronate species upon reaction with a base, which is a prerequisite for transmetalation.[6]

Therefore, the choice of base and reaction conditions is critical to activate the boronic acid effectively for transmetalation without promoting unwanted side reactions.

Suzuki_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArX Ar¹-X (Aryl Halide) ArX->OxAdd PdII_complex Ar¹-Pd(II)L₂-X OxAdd->PdII_complex Rate-determining step Transmetalation Transmetalation PdII_complex->Transmetalation Boronic Ar²-B(OH)₂ (3-(Cyclopropanesulfonamido) -phenylboronic acid) Boronate [Ar²-B(OH)₃]⁻ Boronic->Boronate Activation Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Transmetalation Diaryl_Pd Ar¹-Pd(II)L₂-Ar² Transmetalation->Diaryl_Pd RedElim Reductive Elimination Diaryl_Pd->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Coupled Product) RedElim->Product

Figure 1. Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

The following protocols are designed to be robust starting points for the coupling of 3-(Cyclopropanesulfonamido)phenylboronic acid with a variety of aryl and heteroaryl halides.

General Protocol for Coupling with Aryl Bromides

This protocol is optimized for standard aryl bromides and offers a high rate of success.

Materials and Reagents

ReagentMolar Eq.PurityNotes
Aryl Bromide1.0>98%Limiting reagent
3-(Cyclopropanesulfonamido)phenylboronic acid1.2 - 1.5>97%Excess ensures full consumption of the halide
Pd(dppf)Cl₂·CH₂Cl₂0.02 - 0.05>98%Reliable and commercially available catalyst
Potassium Carbonate (K₂CO₃)2.0 - 3.0>99%Anhydrous powder is recommended
1,4-Dioxane-AnhydrousSolvent
Water-DegassedCo-solvent

Step-by-Step Methodology

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), 3-(Cyclopropanesulfonamido)phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) via syringe. The solvent mixture should be degassed prior to use by sparging with an inert gas for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Workflow start Start reagents 1. Weigh Reagents (Aryl Halide, Boronic Acid, Catalyst, Base) start->reagents setup 2. Combine in Schlenk Flask reagents->setup inert 3. Evacuate & Backfill with Inert Gas (3x) setup->inert solvent 4. Add Degassed Solvents inert->solvent reaction 5. Heat & Stir (e.g., 90°C, 4-12h) solvent->reaction monitor 6. Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup 7. Cool, Dilute & Wash monitor->workup Complete purify 8. Dry, Concentrate & Purify (Column Chromatography) workup->purify product Final Product purify->product

Figure 2. Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Protocol for Challenging Substrates (e.g., Aryl Chlorides)

Aryl chlorides are less reactive than their bromide or iodide counterparts, often requiring more active catalyst systems and stronger reaction conditions.[7]

Recommended Catalyst Systems

Catalyst PrecursorLigandBaseSolventTemperature (°C)
Pd₂(dba)₃SPhos or XPhosK₃PO₄2-MeTHF or Toluene100-110
[Pd(cinnamyl)Cl]₂cataCXium AK₂CO₃Toluene/Water100

Key Modifications from General Protocol:

  • Catalyst and Ligand: Use a more electron-rich and bulky phosphine ligand, such as SPhos or XPhos, in combination with a palladium precursor like Pd₂(dba)₃.[4] These ligands facilitate the challenging oxidative addition step with aryl chlorides.

  • Base: A stronger base like potassium phosphate (K₃PO₄) is often more effective.

  • Temperature: Higher reaction temperatures are typically required.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. The following table provides guidance on common issues and potential solutions.

ObservationPotential CauseSuggested Solution(s)
Low Conversion / No Reaction Inactive catalystEnsure proper inert atmosphere; use a fresh batch of catalyst.
Insufficient base strength/solubilitySwitch to a stronger base (e.g., K₃PO₄, Cs₂CO₃). Ensure adequate stirring.
Low reaction temperatureIncrease the reaction temperature in 10°C increments.
Protodeboronation of Starting Material Base is too strong or reaction time is too longUse a milder base (e.g., K₂CO₃, KF).[6] Reduce reaction time by monitoring closely.
Presence of excess water or protic solventsUse anhydrous solvents and reagents.
Homocoupling of Boronic Acid Presence of oxygenThoroughly degas all solvents and maintain a strict inert atmosphere.
Use of a Pd(II) precatalyst without complete reductionEnsure conditions are sufficient to generate the active Pd(0) species.[8]
Formation of Side Products Reaction temperature is too highLower the reaction temperature.
Catalyst decompositionConsider a more stable catalyst system or ligand.

Conclusion

3-(Cyclopropanesulfonamido)phenylboronic acid is a powerful reagent for introducing a medicinally relevant scaffold into complex molecules via the Suzuki-Miyaura cross-coupling reaction. While its electron-withdrawing nature requires careful consideration of reaction parameters, particularly the choice of base and catalyst system, the protocols and troubleshooting guide provided herein offer a solid foundation for its successful implementation. By understanding the interplay between the substrate, catalyst, and conditions, researchers can effectively leverage this building block to accelerate their drug discovery programs.

References

  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. (2020-05-13). National Institutes of Health (NIH).
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki-Miyaura Coupling. (2024-10-10). Chemistry LibreTexts.
  • Synthesis of sulfonamides via a palladium-catalyzed Suzuki–Miyaura coupling. Isolated yields. ResearchGate.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2020-01-23). MDPI.
  • S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. (2018-01-01). Royal Society of Chemistry.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2017-05-24). ACS Publications.
  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. (2022-09-01). MDPI.
  • Suzuki reaction. Wikipedia.
  • 3-(Cyclopropylmethoxy)phenylboronic acid. PubChem. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH).
  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. PubChem. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013-10-03). Royal Society of Chemistry.
  • (3-(Methylsulfonamido)phenyl)boronic acid. ChemScene.
  • Phenylboronic acid. Wikipedia.
  • 1,3,5-Tris[(4-phenylboronic acid)]benzene. Ossila.

Sources

The Phenylboronic Acid Moiety: A Versatile Tool in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Resurgence of Boron in Medicinal Chemistry

For many years, boron-containing compounds were approached with caution in medicinal chemistry, primarily due to concerns about potential toxicity. However, this perception has been thoroughly re-evaluated, largely catalyzed by the clinical success of the proteasome inhibitor bortezomib (Velcade®).[1][2] The approval of bortezomib in 2003 for the treatment of multiple myeloma marked a turning point, igniting significant interest in boronic acids as a valuable pharmacophore in drug design.[1][2] Phenylboronic acids, in particular, have emerged as a class of compounds with remarkable versatility, finding applications as enzyme inhibitors, diagnostic sensors, and components of sophisticated drug delivery systems.[1][3]

This guide provides an in-depth exploration of the applications of phenylboronic acids in drug discovery, offering detailed protocols and the scientific rationale behind their use. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this fascinating class of molecules.

The Unique Chemistry of Phenylboronic Acids: A Foundation for Versatility

The utility of phenylboronic acids in a biological context stems from their distinctive chemical properties. The boron atom in a phenylboronic acid is electron-deficient, rendering it a Lewis acid. This allows it to readily and reversibly form covalent bonds with nucleophiles, most notably the cis-diols present in many biological molecules such as sugars, glycoproteins, and ribonucleosides.[4][5][6]

This interaction involves a change in the hybridization of the boron atom from a trigonal planar sp² state to a tetrahedral sp³ state, forming a stable cyclic boronate ester.[4] This reversible covalent interaction is the cornerstone of many of the applications discussed in this guide, from enzyme inhibition to glucose sensing and targeted drug delivery.

Section 1: Phenylboronic Acids as Enzyme Inhibitors

The ability of the boronic acid moiety to mimic the transition state of substrate hydrolysis makes it a powerful tool for designing potent and selective enzyme inhibitors. The boron atom can form a stable, yet reversible, covalent bond with a catalytic serine, threonine, or cysteine residue in the active site of an enzyme, effectively blocking its function.[1][7]

Proteasome Inhibitors for Cancer Therapy

The proteasome is a multi-protein complex responsible for degrading ubiquitinated proteins, playing a crucial role in regulating the cell cycle and apoptosis. Inhibition of the proteasome is a validated strategy in cancer therapy.

Bortezomib (Velcade®) , a dipeptide boronic acid, was the first-in-class proteasome inhibitor to receive FDA approval.[1][2] The boronic acid moiety of bortezomib forms a stable complex with the N-terminal threonine hydroxyl group in the active site of the 20S proteasome, leading to cell cycle arrest and apoptosis in cancer cells.[1] Following the success of bortezomib, other boronic acid-based proteasome inhibitors, such as ixazomib (Ninlaro®) , have also been approved.[1]

Protocol 1: Synthesis of a Dipeptide Boronic Acid Proteasome Inhibitor Analog

This protocol describes the synthesis of a dipeptide boronic acid, a structural analog of bortezomib, which can be used for screening as a proteasome inhibitor. The synthesis involves solid-phase peptide synthesis followed by the introduction of the boronic acid moiety.[3][4][8][9][10]

Materials:

  • Fmoc-L-Phenylalanine pre-loaded Wang resin

  • Fmoc-L-Leucine

  • (R)-(-)-Pinanediol-1-((S)-1-amino-3-methylbutyl)boronate

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Triisopropylsilane (TIS)

  • Diethyl ether

  • HPLC grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell the Fmoc-L-Phenylalanine pre-loaded Wang resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Peptide Coupling:

    • Dissolve Fmoc-L-Leucine (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF.

    • Add the coupling solution to the resin and shake at room temperature for 2 hours.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Repeat step 2.

  • Boronic Acid Coupling:

    • Dissolve (R)-(-)-Pinanediol-1-((S)-1-amino-3-methylbutyl)boronate (2 equivalents) and HOBt (2 equivalents) in DMF.

    • Add DIC (2 equivalents) to the solution and then add it to the resin.

    • Shake at room temperature overnight.

  • Cleavage and Deprotection:

    • Wash the resin with DMF and DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.

    • Filter the resin and collect the filtrate.

  • Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet and wash with cold ether.

    • Purify the peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized dipeptide boronic acid by mass spectrometry and NMR.

β-Lactamase Inhibitors to Combat Antibiotic Resistance

Bacterial resistance to β-lactam antibiotics, mediated by β-lactamase enzymes, is a major global health threat. Phenylboronic acids have been developed as effective inhibitors of class A and C β-lactamases.[7][11][12] Vaborbactam , a cyclic boronic acid derivative, is a clinically approved β-lactamase inhibitor used in combination with the carbapenem antibiotic meropenem.

G cluster_0 Mechanism of β-Lactamase Inhibition Beta_Lactam_Antibiotic β-Lactam Antibiotic Beta_Lactamase β-Lactamase Enzyme Inactive_Antibiotic Inactive Antibiotic Phenylboronic_Acid_Inhibitor Phenylboronic Acid Inhibitor Inactive_Complex Inactive Enzyme-Inhibitor Complex

Protocol 2: Evaluating β-Lactamase Inhibition

This protocol describes a colorimetric assay to determine the inhibitory activity of a phenylboronic acid derivative against a class C β-lactamase, such as AmpC.[7][12][13][14] The assay uses the chromogenic cephalosporin nitrocefin, which changes color upon hydrolysis by the enzyme.

Materials:

  • Purified AmpC β-lactamase

  • Nitrocefin

  • Phenylboronic acid inhibitor stock solution (in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the AmpC enzyme in PBS to a working concentration (e.g., 10 nM).

    • Prepare a series of dilutions of the phenylboronic acid inhibitor in PBS.

    • Prepare a solution of nitrocefin in PBS (e.g., 100 µM).

  • Assay Setup:

    • In a 96-well plate, add 50 µL of PBS to the blank wells.

    • Add 50 µL of the enzyme solution to the control and inhibitor wells.

    • Add 25 µL of the different inhibitor dilutions to the respective wells. Add 25 µL of PBS to the control wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add 25 µL of the nitrocefin solution to all wells to start the reaction.

  • Measure Absorbance:

    • Immediately measure the absorbance at 486 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.[15][16]

Data Interpretation:

Inhibitor Concentration (µM)Initial Velocity (mOD/min)% Inhibition
0 (Control)50.00
0.145.29.6
125.549
105.189.8
1000.599

A lower IC₅₀ value indicates a more potent inhibitor. This assay can be used to screen a library of phenylboronic acid derivatives to identify potent β-lactamase inhibitors.

Section 2: Phenylboronic Acids as Diagnostic Tools and Sensors

The reversible interaction of phenylboronic acids with diols makes them excellent candidates for the development of sensors for biologically important molecules like glucose and glycoproteins.[9][17][18]

Glucose Sensing for Diabetes Management

Continuous glucose monitoring is crucial for managing diabetes. Phenylboronic acid-based fluorescent sensors can detect glucose levels by exploiting the change in their chemical environment upon binding to glucose.[19][20][21][22] This interaction can lead to a change in fluorescence intensity, which can be correlated to the glucose concentration.[20][21]

G cluster_1 Glucose Sensing Mechanism PBA_Sensor Phenylboronic Acid Fluorescent Sensor Glucose Glucose (cis-diol) Complex Boronate Ester Complex Signal Change in Fluorescence

Protocol 3: Assessing Glucose Binding with a Fluorescent Phenylboronic Acid Sensor

This protocol outlines a method to evaluate the glucose-binding affinity of a custom-synthesized or commercially available fluorescent phenylboronic acid sensor using fluorescence spectroscopy.[20][21]

Materials:

  • Fluorescent phenylboronic acid sensor

  • D-Glucose

  • Phosphate buffer (pH 7.4)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the fluorescent phenylboronic acid sensor in a suitable solvent (e.g., DMSO) and then dilute it to a working concentration (e.g., 10 µM) in phosphate buffer.

    • Prepare a series of glucose solutions of varying concentrations in phosphate buffer.

  • Fluorescence Measurements:

    • In a quartz cuvette, add the sensor solution.

    • Record the fluorescence emission spectrum of the sensor alone (excitation at the appropriate wavelength).

    • Titrate the sensor solution with increasing concentrations of glucose, recording the fluorescence emission spectrum after each addition and allowing the system to equilibrate.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum against the glucose concentration.

    • Fit the data to a suitable binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd), which reflects the binding affinity of the sensor for glucose.

Data Interpretation: A lower Kd value indicates a higher binding affinity. This method allows for the characterization and optimization of phenylboronic acid-based sensors for glucose detection.

Section 3: Phenylboronic Acids in Drug Delivery and Prodrug Strategies

The unique properties of phenylboronic acids are also being exploited to develop innovative drug delivery systems and prodrugs for targeted cancer therapy.

Targeting Sialic Acid on Cancer Cells

Cancer cells often overexpress sialic acid residues on their surface glycoproteins.[4][5][23] Phenylboronic acid-functionalized nanoparticles or polymers can selectively bind to these sialic acid residues, enabling targeted delivery of anticancer drugs to tumor cells.[23][24][25][26]

ROS-Responsive Prodrugs

The tumor microenvironment is characterized by elevated levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[13][27][28] This feature can be exploited to design ROS-responsive prodrugs.[13][17][24][27][28][29][30] A phenylboronic acid moiety can be used to mask a cytotoxic drug, rendering it inactive. In the presence of high ROS levels in the tumor, the boronic acid is oxidized, leading to the release of the active drug specifically at the tumor site, thereby minimizing systemic toxicity.[24][27]

G cluster_2 ROS-Responsive Prodrug Activation Prodrug Phenylboronic Acid Prodrug (Inactive) ROS High ROS (Tumor Microenvironment) Active_Drug Active Drug Boric_Acid Boric Acid (Byproduct)

Protocol 4: Preparation and Characterization of Phenylboronic Acid-Functionalized Liposomes

This protocol describes the preparation of phenylboronic acid-functionalized liposomes for targeted drug delivery.[31]

Materials:

  • Soybean phosphatidylcholine (SPC)

  • Cholesterol

  • DSPE-PEG(2000)-PBA (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000]-phenylboronic acid)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anticancer drug (e.g., Doxorubicin)

  • Rotary evaporator

  • Probe sonicator

  • Dynamic light scattering (DLS) instrument

Procedure:

  • Lipid Film Hydration:

    • Dissolve SPC, cholesterol, and DSPE-PEG(2000)-PBA in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film.

    • Hydrate the lipid film with a PBS solution containing the anticancer drug by vortexing.

  • Liposome Formation:

    • Sonicate the lipid suspension using a probe sonicator to form small unilamellar vesicles (liposomes).

  • Purification:

    • Remove the unencapsulated drug by dialysis or size exclusion chromatography.

  • Characterization:

    • Determine the size distribution and zeta potential of the liposomes using DLS.

    • Quantify the drug encapsulation efficiency by lysing the liposomes and measuring the drug concentration using a suitable analytical method (e.g., UV-Vis spectroscopy or fluorescence).

Section 4: Cellular Assays for Evaluating Phenylboronic Acid-Based Compounds

Protocol 5: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[32] This protocol is used to evaluate the cytotoxic effects of phenylboronic acid derivatives on cancer cell lines.[32][33]

Materials:

  • Cancer cell line (e.g., A2780 ovarian cancer cells)[32]

  • Complete cell culture medium

  • Phenylboronic acid compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the phenylboronic acid compound for a specified time (e.g., 72 hours).[32] Include untreated control wells.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[28]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5][28]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Protocol 6: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a phenylboronic acid compound on the cell cycle distribution of cancer cells.[32][34]

Materials:

  • Cancer cell line

  • Phenylboronic acid compound

  • Propidium iodide (PI) staining solution containing RNase A

  • 70% ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the phenylboronic acid compound for a desired period (e.g., 48 hours).[32]

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.[6][18][23]

  • Staining: Wash the fixed cells with PBS and then stain with the PI/RNase A solution.[6][18]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][34]

Data Interpretation: An accumulation of cells in a particular phase of the cell cycle (e.g., G2/M arrest) suggests that the compound interferes with cell cycle progression at that stage.[32]

Conclusion and Future Perspectives

The journey of phenylboronic acids from being viewed with skepticism to becoming a cornerstone of several approved drugs is a testament to the power of innovative medicinal chemistry. Their unique ability to form reversible covalent bonds with diols has unlocked a wide array of applications in drug discovery, from potent enzyme inhibitors to sophisticated diagnostic and drug delivery systems. The protocols outlined in this guide provide a practical framework for researchers to explore and harness the potential of this versatile chemical scaffold.

As our understanding of the biological roles of carbohydrates and the intricacies of disease-specific microenvironments deepens, the opportunities for designing novel phenylboronic acid-based therapeutics and diagnostics will undoubtedly continue to expand. The future of this field lies in the development of more selective and potent inhibitors, smarter and more responsive drug delivery systems, and highly sensitive and specific diagnostic tools, all built upon the remarkable chemistry of the phenylboronic acid moiety.

References

  • Alves, M. J., Ferreira, I. C., & Santos, C. I. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4287. [Link]

  • Baker, S. J., Ding, C. Z., Akama, T., Zhang, Y. K., Hernandez, V., & Xia, Y. (2009). Therapeutic potential of boron-containing compounds. Future medicinal chemistry, 1(7), 1275–1288. [Link]

  • Li, Y., Wang, D., & Li, J. (2018). Boronic acid-based enzyme inhibitors: a review of recent progress. Current medicinal chemistry, 25(24), 2751–2769. [Link]

  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: recent advances and future prospects. Medicinal chemistry communications, 1(3), 183-198. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. [Link]

  • Wozniak, K., Cierpicki, T., & Gornowicz, A. (2019). Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. Pharmacological Reports, 71(5), 859-868. [Link]

  • Gomes, R., Vale, N., & Costa, J. (2021). Boronic Acids and Beyond: ROS-Responsive Prodrugs as Tools for a Safer and More Effective Cancer Chemotherapy. Antioxidants, 10(4), 540. [Link]

  • MTT Assay Protocol. (n.d.). Scribd. [Link]

  • Watanabe, T., Momose, I., Abe, M., Abe, H., Sawa, R., Umezawa, Y., ... & Akamatsu, Y. (2009). Synthesis of boronic acid derivatives of tyropeptin: proteasome inhibitors. Bioorganic & medicinal chemistry letters, 19(8), 2343-2345. [Link]

  • Cendron, L., Miotto, M., De Lazzari, E., & Zanotti, G. (2011). Practical methods using boronic acid compounds for identification of class C β-lactamase-producing Klebsiella pneumoniae and Escherichia coli. Journal of clinical microbiology, 49(8), 2893-2897. [Link]

  • Li, H., Zhang, X., & Li, Y. (2017). Synthesis and biological activity of peptide proline-boronic acids as proteasome inhibitors. Bioorganic & medicinal chemistry, 25(15), 4031-4044. [Link]

  • MTT (Assay protocol). (2023). ResearchGate. [Link]

  • Cyrusbio. (n.d.). MTT Assay Protocol. [Link]

  • Cell Cycle Analysis by Flow Cytometry. (2020, October 29). YouTube. [Link]

  • Lei, H., Lik, F. W., & Li, X. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. Molecules, 26(23), 7306. [Link]

  • Zhang, J., Wang, Y., Zhang, R., Zhang, Y., Zhang, X., & Li, J. (2022). Synthesis and Evaluation of Reactive Oxygen Species Sensitive Prodrugs of a NAMPT Inhibitor FK866. Molecules, 27(25), 8963. [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol. [Link]

  • Alex, A., & Badarau, A. (2013). Measurement of glucose in blood with a phenylboronic acid optical sensor. Journal of diabetes science and technology, 7(1), 51-59. [Link]

  • Tondi, D., Calo, F., Venturelli, A., & Costi, M. P. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 24(13), 10816. [Link]

  • Creative Biolabs. (n.d.). Protocol of Cell Cycle Staining Flow Cytometry. [Link]

  • Pozarowski, P., & Darzynkiewicz, Z. (2004). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, Chapter 7, Unit 7.7. [Link]

  • Li, Y., Liu, Y., Zhang, X., & Li, J. (2016). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. International journal of nanomedicine, 11, 5747–5757. [Link]

  • Zhang, X., Li, Y., & Li, J. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Journal of biomaterials science. Polymer edition, 28(10-12), 1021–1034. [Link]

  • Yetisen, A. K., Montelongo, Y., Vasconcellos, F. C., Martinez-Hurtado, J. L., Neupane, S., Butt, H., & Lowe, C. R. (2018). Glucose sensing with phenylboronic acid functionalized hydrogel-based optical diffusers. ACS nano, 12(4), 3465-3473. [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological chemistry, 402(6), 615-626. [Link]

  • Roy, J., & Shabat, D. (2018). Prodrug strategies for targeted therapy triggered by reactive oxygen species. Chemical communications (Cambridge, England), 54(72), 10045–10055. [Link]

  • D'Erasmo, M. P., Ceccarelli, M., & Carloni, P. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. International journal of molecular sciences, 22(16), 8758. [Link]

  • Kim, J. H., Kim, H. J., & Lee, J. J. (2019). d-Glucose recognition based on phenylboronic acid-functionalized polyoligomeric silsesquioxane fluorescent probe. Materials Science and Engineering: C, 95, 240-247. [Link]

  • Kubo, Y., & Nishiyabu, R. (2015). Colorimetric sugar sensing using boronic acid-substituted azobenzenes. Sensors (Basel, Switzerland), 15(8), 19656–19679. [Link]

  • Eidam, O., Romagnoli, C., Caselli, E., & Prati, F. (2012). Boronic acid transition state inhibitors active against KPC and other class A β-lactamases. Antimicrobial agents and chemotherapy, 56(8), 4338-4344. [Link]

  • Beesley, T., Gascoyne, N., Knott-Hunziker, V., Petursson, S., Waley, S. G., Jaurin, B., & Grundström, T. (1983). The inhibition of class C beta-lactamases by boronic acids. The Biochemical journal, 209(1), 229–233. [Link]

  • Sharma, G., & Kumar, A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(2), 001-014. [Link]

  • Dara, T., & Horký, P. (2022). Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis. Analytical and bioanalytical chemistry, 414(20), 5961–5979. [Link]

  • Sciortino, G., Magistrato, A., & La Manna, G. (2022). Mechanism of action of an Ir(iii) complex bearing a boronic acid active as a H2O2-responsive photosensitizer: ROS generation and quinone methide release for GSH scavenging. Inorganic Chemistry Frontiers, 9(22), 5851-5863. [Link]

  • Gomes, R., Vale, N., & Costa, J. (2021). Boronic Acids and Beyond: ROS-Responsive Prodrugs as Tools for a Safer and More Effective Cancer Chemotherapy. Antioxidants, 10(4), 540. [Link]

  • Fingerprint - ULisboa Research Portal. (n.d.). Boronic Acids and Beyond: ROS-Responsive Prodrugs as Tools for a Safer and More Effective Cancer Chemotherapy. [Link]

  • Zhang, X., Li, Y., & Li, J. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Journal of biomaterials science. Polymer edition, 28(10-12), 1021–1034. [Link]

  • Yetisen, A. K., Montelongo, Y., Vasconcellos, F. C., Martinez-Hurtado, J. L., Neupane, S., Butt, H., & Lowe, C. R. (2018). Glucose sensing with phenylboronic acid functionalized hydrogel-based optical diffusers. ACS nano, 12(4), 3465-3473. [Link]

  • Biology LibreTexts. (2021). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. [Link]

  • Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs. YouTube. [Link]

Sources

Application Notes and Protocols: 3-(Cyclopropanesulfonamido)phenylboronic acid as a Putative Beta-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of β-Lactamase-Mediated Resistance and the Promise of Boronic Acids

The efficacy of β-lactam antibiotics, a cornerstone of antibacterial therapy, is under significant threat due to the widespread emergence of bacterial resistance mechanisms. A primary driver of this resistance is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[1] To counteract this, a key strategy has been the co-administration of β-lactamase inhibitors (BLIs) with β-lactam antibiotics.

Boronic acids have emerged as a promising class of non-β-lactam-based BLIs.[2] These compounds act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the active site of serine-β-lactamases (Classes A, C, and D).[2] This interaction mimics the tetrahedral high-energy intermediate formed during β-lactam hydrolysis, leading to potent enzyme inhibition.[2]

This document provides a comprehensive guide to the characterization of a novel, putative β-lactamase inhibitor: 3-(Cyclopropanesulfonamido)phenylboronic acid . While specific data for this compound is not yet extensively published, its structural motifs—a phenylboronic acid warhead, a sulfonamide linker, and a cyclopropyl group—suggest a strong potential for β-lactamase inhibition. The cyclopropyl group, in particular, is a valuable substituent in drug design, known for imparting metabolic stability and conformational rigidity, which can enhance binding affinity and potency.[3][4] The sulfonamide moiety has also been explored in the design of boronic acid-based β-lactamase inhibitors, showing a distinct structure-activity relationship compared to traditional carboxamides.

These application notes will guide researchers through the essential in vitro and cell-based assays to determine the inhibitory profile of 3-(Cyclopropanesulfonamido)phenylboronic acid, from initial enzyme kinetics to its potential for synergy with existing antibiotics.

Hypothesized Mechanism of Action

The inhibitory action of 3-(Cyclopropanesulfonamido)phenylboronic acid is predicated on the electrophilic nature of the boron atom. It is hypothesized to form a dative bond with the hydroxyl group of the catalytic serine residue (e.g., Ser70 in many Class A enzymes) within the β-lactamase active site. This forms a stable, tetrahedral boronate-enzyme adduct, effectively sequestering the enzyme and preventing it from hydrolyzing β-lactam antibiotics.

G cluster_0 β-Lactamase Active Site cluster_1 Inhibitor cluster_2 Inhibited Complex Ser70_OH Ser70-OH Adduct Tetrahedral Boronate Adduct (Inactive Enzyme) Ser70_OH->Adduct Inhibitor 3-(Cyclopropanesulfonamido) phenylboronic acid Inhibitor->Ser70_OH Reversible Covalent Bonding

Caption: Hypothesized mechanism of β-lactamase inhibition.

Experimental Protocols

In Vitro Characterization: Enzyme Kinetics

The initial evaluation of a novel BLI involves determining its inhibitory potency against purified β-lactamase enzymes. A common and reliable method utilizes the chromogenic cephalosporin, nitrocefin, as a substrate.[2] Hydrolysis of the β-lactam ring in nitrocefin results in a color change from yellow to red, which can be monitored spectrophotometrically.[2]

Protocol 1: Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is a measure of the inhibitor concentration required to reduce enzyme activity by 50%.

Materials:

  • Purified β-lactamase (e.g., TEM-1, SHV-1, CTX-M-15, AmpC)

  • 3-(Cyclopropanesulfonamido)phenylboronic acid (test compound)

  • Nitrocefin

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • DMSO (for dissolving compounds)

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 486 nm

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create a series of dilutions in Assay Buffer to achieve a range of final concentrations for the assay (e.g., 0.01 nM to 100 µM).

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound dilution (or DMSO for control)

    • β-lactamase solution (at a fixed concentration)

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add nitrocefin solution to each well to a final concentration of 100 µM.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 486 nm over time (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Normalize the velocities to the control (no inhibitor) to get the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Determination of the Inhibition Constant (Kᵢ)

For competitive inhibitors, the inhibition constant (Kᵢ) provides a more precise measure of binding affinity. This is determined by measuring the enzyme kinetics at various substrate and inhibitor concentrations.

Procedure:

  • Follow the general setup of the IC₅₀ assay.

  • Vary the concentrations of both the nitrocefin substrate and the test inhibitor.

  • Measure the initial reaction velocities for each combination of substrate and inhibitor concentrations.

  • Data Analysis:

    • Generate Lineweaver-Burk plots (1/V₀ vs. 1/[S]) for each inhibitor concentration.

    • For a competitive inhibitor, the lines will intersect on the y-axis.

    • Alternatively, use non-linear regression to fit the data directly to the Michaelis-Menten equation for competitive inhibition to determine Kᵢ.[5]

Caption: Workflow for in vitro kinetic assays.

Cellular Context: Whole-Cell and Synergy Assays

While in vitro assays are crucial, it is equally important to assess the activity of the inhibitor in a cellular environment, where factors like cell permeability and efflux pumps can influence efficacy.

Protocol 3: Whole-Cell β-Lactamase Activity Assay

This assay measures the ability of the test compound to inhibit β-lactamase activity within intact bacterial cells.

Materials:

  • β-lactamase producing bacterial strain (e.g., E. coli expressing TEM-1)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • Test compound

  • Nitrocefin

  • Assay Buffer

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Culture: Grow the bacterial strain overnight in the appropriate medium.

  • Cell Preparation: Dilute the overnight culture to a standardized optical density (e.g., OD₆₀₀ = 0.5).

  • Assay Setup: In a 96-well plate, add:

    • Bacterial cell suspension

    • Test compound at various concentrations

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Initiation: Add nitrocefin to each well.

  • Measurement: Monitor the change in absorbance at 486 nm over time.

  • Data Analysis: Calculate the rate of nitrocefin hydrolysis in the presence of different inhibitor concentrations and determine the cellular IC₅₀.

Protocol 4: Checkerboard Synergy Assay

This assay determines if the BLI acts synergistically with a β-lactam antibiotic, meaning the combined effect is greater than the sum of their individual effects.

Materials:

  • β-lactamase producing bacterial strain

  • Test compound (BLI)

  • β-lactam antibiotic (e.g., ampicillin, piperacillin)

  • Growth medium

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare Drug Dilutions: Create serial dilutions of the BLI and the β-lactam antibiotic in the growth medium.

  • Plate Setup: In a 96-well plate, create a two-dimensional matrix of concentrations. Typically, the antibiotic is diluted along the rows and the BLI is diluted along the columns.

  • Inoculation: Add a standardized inoculum of the bacterial strain to each well.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug(s) that prevents visible bacterial growth.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth:

    • FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of BLI in combination / MIC of BLI alone)

    • Interpretation:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Indifference

      • FICI > 4.0: Antagonism[6]

G cluster_0 Checkerboard Assay A Dilute Antibiotic (Rows) & Inhibitor (Columns) B Inoculate with Bacteria A->B C Incubate (16-20h) B->C D Read MICs C->D E Calculate FICI D->E F Determine Synergy E->F

Caption: Workflow for the checkerboard synergy assay.

Data Presentation

Quantitative data from these experiments should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Hypothetical Inhibitory Activity of 3-(Cyclopropanesulfonamido)phenylboronic acid

β-Lactamase TargetIn Vitro IC₅₀ (nM)In Vitro Kᵢ (nM)Whole-Cell IC₅₀ (µM)
TEM-1 (Class A)ValueValueValue
SHV-1 (Class A)ValueValueValue
CTX-M-15 (Class A)ValueValueValue
AmpC (Class C)ValueValueValue
KPC-2 (Class A)ValueValueValue

Table 2: Hypothetical Synergy with Piperacillin against E. coli expressing TEM-1

AntibioticInhibitorMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
Piperacillin-128---
-Cmpd X>256---
PiperacillinCmpd X8160.125Synergy

Safety and Handling

Boronic Acids:

  • Handle in a well-ventilated area, preferably a fume hood.[7]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

  • Avoid inhalation of dust and contact with skin and eyes.[8]

  • Store in a tightly sealed container in a cool, dry place.[9]

Sulfonamides:

  • Be aware of the potential for allergic reactions (sulfa allergy).[10]

  • Handle with appropriate PPE.

  • Increased water intake is generally recommended for subjects taking sulfonamide-based drugs to prevent crystalluria.[11]

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of 3-(Cyclopropanesulfonamido)phenylboronic acid as a novel β-lactamase inhibitor. By systematically determining its in vitro kinetic parameters, assessing its activity in a cellular context, and quantifying its synergistic potential with existing β-lactam antibiotics, researchers can build a detailed profile of this promising compound. This structured approach is essential for advancing new BLIs through the drug discovery pipeline and addressing the critical challenge of antibiotic resistance.

References

  • Calvopina, K., et al. (2017). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PLoS One, 12(11), e0188282.
  • Drawz, S. M., & Bonomo, R. A. (2010). Three decades of β-lactamase inhibitors. Clinical microbiology reviews, 23(1), 160–201.
  • GoodRx. (2023). Allergy to Sulfa Medications: Drugs to Avoid. Retrieved from [Link]

  • Klappa, P. (2021, May 11). Finding ki of competitive inhibitor [Video]. YouTube. Retrieved from [Link]

  • NHS. (2024). Managing medicines for people with sulfonamide allergy. Retrieved from [Link]

  • Patil, S. A., et al. (2021). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Current drug targets, 22(12), 1437–1460.
  • Peter, A., et al. (2023). Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities. Microbiology Spectrum, 11(5), e0094923.
  • ResearchGate. (2016). How to derive Km, Ki enzyme kinetics for beta lactamase and nitocefin?. Retrieved from [Link]

  • Roth, C. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

  • Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis. (2005). Journal of Clinical Microbiology, 43(1), 133-137.
  • Wisconson Technical College System. (n.d.). 3.9 Sulfonamides. In Nursing Pharmacology. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Phenylethyl-1-boronic acid pinacol ester. Retrieved from [Link]

  • Toth, M., et al. (2016). A comprehensive, antibiotic-resistant β-lactamase in Mycobacterium tuberculosis.
  • Wuts, P. G. M. (2017). The cyclopropyl group in drug discovery. MedChemComm, 8(12), 2176-2187.

Sources

Application Notes and Protocols for Cell-Based Assays of 3-(Cyclopropanesulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and multifactorial.[1] Central to this process is the rigorous characterization of a compound's biological activity within a physiologically relevant context.[1][2] Cell-based assays serve as a critical bridge, offering insights into a compound's mechanism of action, efficacy, and potential toxicity in a living system.[1][2][3] This guide provides a comprehensive framework for the cellular characterization of 3-(Cyclopropanesulfonamido)phenylboronic acid, a novel molecule featuring a phenylboronic acid moiety and a sulfonamide group.

Given the unique chemical functionalities of this compound, this document outlines a strategic, multi-tiered approach to its evaluation. Phenylboronic acids are known for their ability to form reversible covalent bonds with diols, a property that has been exploited for targeting glycoproteins, which are often overexpressed on the surface of cancer cells.[4][5][6] The sulfonamide group, a well-established pharmacophore, is present in a wide array of approved drugs with diverse biological activities, including anticancer and anti-inflammatory properties.[7][8][9]

This application note will detail a series of cell-based assays, beginning with foundational cytotoxicity assessments and progressing to more sophisticated assays aimed at elucidating target engagement and downstream functional consequences. Each protocol is designed with self-validating controls to ensure data integrity and reproducibility, providing researchers with a robust toolkit for the comprehensive evaluation of 3-(Cyclopropanesulfonamido)phenylboronic acid.

Part 1: Postulated Biological Targets and Mechanism of Action

The chemical structure of 3-(Cyclopropanesulfonamido)phenylboronic acid suggests several potential biological targets. The phenylboronic acid group is a key structural feature known to interact with various biological molecules.

  • Interaction with Cell Surface Glycans: Phenylboronic acid and its derivatives have a strong affinity for sialic acid, a sugar molecule often found in abundance on the surface of cancer cells.[4][5][10] This interaction can be leveraged for targeted drug delivery to tumor cells.[4][10]

  • Enzyme Inhibition: Boronic acids are known inhibitors of various enzymes, particularly serine proteases. The boron atom can form a stable, tetrahedral intermediate with the catalytic serine residue in the active site of these enzymes, leading to their inhibition.

  • Signaling Pathway Modulation: The sulfonamide moiety is a versatile functional group found in drugs targeting a wide range of pathways, including those involved in inflammation and cancer.[7][8] For instance, some sulfonamide derivatives have been shown to inhibit pathways like the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.[7]

Given these properties, a plausible mechanism of action for 3-(Cyclopropanesulfonamido)phenylboronic acid could involve binding to cell surface glycoproteins, leading to internalization and subsequent inhibition of intracellular enzymes or modulation of signaling pathways critical for cell survival and proliferation.

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Assay 3: Downstream Functional Assays

To further elucidate the mechanism of action, it is essential to measure the compound's effect on downstream cellular processes. A luciferase reporter assay is a highly sensitive and versatile method for monitoring the activity of specific signaling pathways. [11][12][13][14][15] Principle: A luciferase reporter construct contains the firefly luciferase gene under the control of a promoter with response elements for a specific transcription factor. Activation of the signaling pathway leads to the binding of the transcription factor to the response elements, driving the expression of luciferase. The resulting luminescence can be measured and is proportional to the activity of the pathway.

Protocol: Luciferase Reporter Assay

  • Cell Transfection: Co-transfect cells with a luciferase reporter plasmid for a pathway of interest (e.g., NF-κB, AP-1) and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After 24 hours, treat the transfected cells with 3-(Cyclopropanesulfonamido)phenylboronic acid at various concentrations.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luminescence Measurement: Add the luciferase assay substrate to the cell lysates and measure the firefly and Renilla luminescence using a luminometer.

Data Analysis and Interpretation

ParameterDescriptionExample Calculation
Relative Luciferase Activity The normalized luciferase activity, accounting for differences in transfection efficiency.(Firefly_Luminescence / Renilla_Luminescence)
Fold Change The change in pathway activity in treated cells relative to untreated controls.(Relative_Luciferase_Activity_treated / Relative_Luciferase_Activity_control)

Part 3: Data Integration and Troubleshooting

A comprehensive understanding of the biological activity of 3-(Cyclopropanesulfonamido)phenylboronic acid requires the integration of data from multiple assays. For instance, a compound that shows cytotoxicity in the MTT assay and induces a thermal shift in a specific protein in the CETSA assay provides strong evidence for on-target toxicity.

Common Troubleshooting Scenarios

  • High Variability in MTT Assay: Ensure uniform cell seeding and proper mixing of the formazan solubilization solution.

  • No Thermal Shift in CETSA: The compound may not be cell-permeable, or the target protein may not be stabilized upon ligand binding under the tested conditions. Consider performing the assay with cell lysates to bypass the cell membrane.

  • Inconsistent Luciferase Reporter Assay Results: Optimize transfection efficiency and ensure that the chosen reporter construct is responsive in the cell line being used.

Conclusion

The cell-based assays outlined in this application note provide a robust framework for the initial characterization of 3-(Cyclopropanesulfonamido)phenylboronic acid. By systematically evaluating its effects on cell viability, target engagement, and downstream signaling pathways, researchers can gain valuable insights into its therapeutic potential and mechanism of action. Further investigations using more complex cellular models, such as 3D cell cultures or co-culture systems, can provide a more physiologically relevant understanding of this promising compound's activity. The successful implementation of these protocols will undoubtedly accelerate the translation of this novel chemical entity from the laboratory to the clinic.

References

Sources

Application Notes & Protocols: Comprehensive Characterization of Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phenylboronic acids (PBAs) and their derivatives are a cornerstone of modern organic synthesis and materials science. Their utility in landmark reactions such as the Suzuki-Miyaura cross-coupling has revolutionized the synthesis of biaryls, a common motif in pharmaceuticals.[1][2] Beyond synthesis, the unique ability of the boronic acid moiety to reversibly form covalent bonds with cis-diols has established PBAs as indispensable tools in the development of glucose sensors, drug delivery systems, and affinity chromatography.[3][4][5][6][7]

However, the very reactivity that makes PBAs so valuable also presents significant analytical challenges. Their propensity to undergo dehydration to form cyclic trimeric anhydrides, known as boroxines, and their dynamic interactions in solution complicate purity assessment and structural confirmation.[1][8][9][10] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the essential analytical techniques for the robust characterization of phenylboronic acids, moving beyond simple protocols to explain the causality behind experimental choices and ensure data integrity.

The Duality of Phenylboronic Acid Chemistry: Analytical Hurdles

A comprehensive characterization of any PBA must account for two key chemical equilibria that define its behavior: the dehydration to boroxines and the condensation with diols. Understanding these processes is critical for accurate interpretation of analytical data.

The Phenylboronic Acid-Boroxine Equilibrium

Phenylboronic acids can lose water, particularly upon heating or under vacuum, to form a more stable six-membered ring called a boroxine.[1][2][8][9] This is a reversible process, and the presence of water can hydrolyze the boroxine back to the monomeric acid form.

Why this matters: The presence of boroxine can lead to confusion in analytical results. For example, in mass spectrometry, a peak corresponding to the trimer might be observed. In NMR, the signals can be complex if both species are present. Controlling or at least recognizing this equilibrium is paramount for accurate analysis.

Caption: Reversible equilibrium between phenylboronic acid and triphenylboroxine.

Boronate Ester Formation with Diols

The boron atom in a PBA is sp²-hybridized and possesses an empty p-orbital, making it a mild Lewis acid.[1] It readily reacts with nucleophilic diols (compounds with two hydroxyl groups) to form five- or six-membered cyclic boronate esters. This reaction is highly dependent on pH, with ester formation favored at pH values above the pKa of the boronic acid.[3][7][11]

Why this matters: This reactivity is the basis for PBA-based sensors and affinity materials. Analytically, it means that solvents containing diols (like glycerol or residual sugars) can interfere with characterization. Conversely, this interaction can be leveraged for specific detection methods.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse

NMR is arguably the most powerful tool for the routine structural elucidation of PBAs in solution. ¹H and ¹³C NMR provide information about the organic framework, while ¹¹B NMR offers a direct window into the chemical environment of the boron atom.

¹¹B NMR Spectroscopy

Principle: The boron-11 nucleus is quadrupolar and NMR-active, with a chemical shift range that is highly sensitive to its coordination number and hybridization state. This makes it an exceptionally convenient tool for monitoring the interconnected phenomena of acidity and binding.[3][12]

  • sp²-hybridized boron (trigonal planar, as in the free acid) typically resonates in the range of δ 28-34 ppm .

  • sp³-hybridized boron (tetrahedral, as in the boronate anion or a boronate ester) is more shielded and resonates upfield, typically in the range of δ 2-13 ppm .[3]

Application:

  • Structural Confirmation: Confirms the presence of the boronic acid moiety.

  • Monitoring Reactions: Tracks the conversion of the PBA to a boronate ester upon addition of a diol, evidenced by the appearance of an upfield signal.[3]

  • pKa Determination: The chemical shift changes as a function of pH, allowing for the determination of the boronic acid's pKa.[3][12]

Protocol: ¹¹B NMR Analysis of a Phenylboronic Acid
  • Sample Preparation:

    • Rationale: Standard borosilicate glass NMR tubes contain boron and will produce a very broad, interfering background signal. The use of quartz tubes is mandatory for clean spectra.

    • Dissolve ~10-20 mg of the PBA sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD).

    • Transfer the solution to a quartz NMR tube .[3]

  • Instrument Setup:

    • Use a broadband probe tuned to the ¹¹B frequency.

    • Acquire a spectrum with proton decoupling.

    • Rationale: A reference standard is often unnecessary as modern spectrometers can reference the spectrum digitally. If required, BF₃·OEt₂ (δ 0 ppm) can be used as an external standard.

  • Data Acquisition:

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).[3]

    • Use a spectral width appropriate for the expected chemical shift range (e.g., -20 to 60 ppm).

  • Data Interpretation:

    • Observe the chemical shift of the main boron resonance. A peak between 28-34 ppm is characteristic of the desired phenylboronic acid.

    • Note the peak width. Broad signals can indicate the presence of multiple species in equilibrium or quadrupolar relaxation effects.

¹H and ¹³C NMR Spectroscopy

Application:

  • Structural Verification: Confirms the structure of the phenyl ring and any substituents.

  • Purity Assessment: Detects organic impurities. The hydroxyl protons of the B(OH)₂ group often appear as a broad singlet, which can exchange with water in the solvent.

Technique Typical Chemical Shift (ppm) Information Provided
¹¹B NMR δ 28-34 (sp²) / δ 2-13 (sp³)Boron hybridization state, diol binding, boroxine presence.
¹H NMR δ 7.3-8.0 (Aromatic), Broad singlet (B(OH)₂)Phenyl ring structure, purity, substituent identity.[13]
¹³C NMR δ 125-140 (Aromatic)Carbon skeleton, number of unique carbon environments.

II. Mass Spectrometry (MS): Molecular Weight and Purity

MS is essential for confirming the molecular weight of the PBA and identifying impurities, including the boroxine trimer. The choice of ionization technique is critical.

Electrospray Ionization (ESI): A soft ionization technique ideal for observing the molecular ion. In negative ion mode, the deprotonated molecule [M-H]⁻ is commonly observed.[14] ESI-MS is particularly useful when coupled with liquid chromatography (LC-MS).

Electron Ionization (EI): A hard ionization technique that causes fragmentation. While the molecular ion peak may be weak, the fragmentation pattern can be highly characteristic and used for structural confirmation.[15] Common fragments include the loss of a hydroxyl group [M-OH]⁺ and the phenyl cation [C₆H₅]⁺.[15]

Application:

  • Molecular Weight Confirmation: Provides the exact mass of the compound.

  • Impurity Profiling: Detects byproducts, starting materials, and the boroxine trimer.

  • Reaction Monitoring: Can be used to track the progress of reactions involving PBAs.

Protocol: LC-MS Analysis for Purity Assessment
  • Sample Preparation:

    • Accurately weigh and dissolve the PBA sample in a suitable solvent (e.g., methanol or acetonitrile/water) to a concentration of ~1 mg/mL.[16]

    • Further dilute to a working concentration of 1-10 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would be 5% to 95% B over several minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40 °C.[14]

    • Causality: The use of acidic mobile phases helps to keep the PBA protonated and ensures good peak shape. However, for boronate esters, which can be unstable at low pH, a high-pH mobile phase may be required to prevent on-column hydrolysis.[17]

  • Mass Spectrometer Conditions (ESI Negative Mode):

    • Ionization Mode: ESI Negative.

    • Capillary Voltage: 3-4 kV.

    • Scan Range: m/z 50-500.

    • Rationale: Negative mode is often more sensitive for boronic acids, readily forming the [M-H]⁻ ion.[14][16]

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the PBA's [M-H]⁻ ion.

    • Integrate the peak to determine purity (Area %).

    • Examine the mass spectra of minor peaks to identify impurities. Look for the m/z corresponding to the boroxine trimer.

G cluster_workflow Overall PBA Characterization Workflow Start PBA Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Start->NMR MS Mass Spectrometry (LC-MS or Direct Infusion) Start->MS Thermal Thermal Analysis (TGA/DSC) Start->Thermal Xray X-ray Crystallography (If single crystal) Start->Xray Structure Structural Confirmation NMR->Structure Purity Purity & Impurity Profile MS->Purity Stability Thermal Stability Profile Thermal->Stability SolidState Definitive Solid-State Structure Xray->SolidState Final Comprehensive Characterization Report Structure->Final Purity->Final Stability->Final SolidState->Final

Caption: A typical workflow for the comprehensive characterization of a PBA sample.

III. X-Ray Crystallography: The Definitive Structure

Principle: X-ray crystallography provides unambiguous, high-resolution information about the three-dimensional arrangement of atoms in the solid state.

Application: For PBAs, this technique is invaluable for:

  • Absolute Structural Confirmation: Determines precise bond lengths, bond angles, and planarity.[1][18]

  • Intermolecular Interactions: Reveals how molecules pack in the crystal lattice, often showing extensive hydrogen-bonding networks between the B(OH)₂ groups of adjacent molecules.[18][19]

  • Stereochemistry: Unambiguously determines the stereochemistry in chiral PBAs.

A crystal structure of phenylboronic acid shows it forms dimeric units linked by hydrogen bonds, which then assemble into an extended network.[1][18][19] This type of information is critical for understanding its solid-state properties and behavior.

IV. Thermal Analysis (TGA/DSC): Stability and Transformations

Principle:

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[20][21]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature, revealing thermal transitions like melting and crystallization.[20][21]

Application:

  • Thermal Stability: TGA determines the decomposition temperature of the PBA.

  • Dehydration Analysis: The mass loss corresponding to water molecules can be precisely measured by TGA, allowing for the study of the conversion to the boroxine.[9][22]

  • Melting Point: DSC provides an accurate melting point, which is a key indicator of purity. The endotherm observed in DSC often corresponds to the dehydration event seen in TGA.[22]

Protocol: TGA/DSC Analysis of Phenylboronic Acid
  • Sample Preparation:

    • Accurately weigh 3-5 mg of the PBA sample into an aluminum or ceramic TGA/DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the instrument.

    • Rationale: An inert atmosphere is crucial to prevent oxidative decomposition of the organic part of the molecule.

    • Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 400 °C).

  • Data Analysis:

    • TGA Curve: Examine the plot of mass (%) vs. temperature. A sharp drop in mass indicates decomposition. A mass loss corresponding to three water molecules per three PBA molecules indicates the formation of the boroxine.

    • DSC Curve: Examine the plot of heat flow vs. temperature. A sharp endothermic peak indicates melting. Other endotherms or exotherms can correspond to phase transitions or decomposition events.

References

  • M. A. P. L. G. G. J. T. J. M. S. A. G. M. L. R. M. D. L. V. S. C. A. M. D. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

  • Beachell, H. C., & Beistel, D. W. (1964). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry. [Link]

  • Macias, L. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]

  • Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry. [Link]

  • Ishihara, K., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES. [Link]

  • PubMed. (2014). Phenylboronic acids-based diagnostic and therapeutic applications. [Link]

  • Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

  • Reddy, B. R., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry. [Link]

  • ResearchGate. (n.d.). Dehydration of phenylboronic acid with the formation of boroxine. [Link]

  • Zhang, Y., et al. (n.d.). Internal and External Catalysis in Boronic Ester Networks. [Link]

  • SpectraBase. (n.d.). Phenylboronic acid - Optional[11B NMR] - Chemical Shifts. [Link]

  • Duval, F. (2015). New applications of the interaction between diols and boronic acids. Research@WUR. [Link]

  • ResearchGate. (n.d.). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. [Link]

  • Robey, M. T., et al. (n.d.). In-source Microdroplet Derivatization using Coaxial Contained- Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccha. [Link]

  • University of Manchester. (n.d.). Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. [Link]

  • Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. [Link]

  • Urban, S., et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry. [Link]

  • figshare. (n.d.). Supplementary material for An HPLC-UV Method for Identification, Assay, and Impurities Analyses of Boronic Acids. [Link]

  • Schmidt, B. V. K. J., et al. (n.d.). Functional Phenylboronate Polymers for the Recovery of Diols, Sugar Alcohols, and Saccharides from Aqueous Solution. PMC. [Link]

  • Agilent. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. [Link]

  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]

  • Journal of the American Chemical Society. (n.d.). Stability and Synthesis of Phenylboronic Acids1. [Link]

  • Trinity Biotech. (n.d.). Boronate Affinity - High Performance Liquid Chromatography (HPLC). [Link]

  • Canadian Science Publishing. (n.d.). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. [Link]

  • ResearchGate. (n.d.). Phenylboronic Acids-based Diagnostic and Therapeutic Applications. [Link]

  • ACS Publications. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. [Link]

  • PMC. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. [Link]

  • ResearchGate. (n.d.). (PDF) Phenylboronic acid in targeted cancer therapy and diagnosis. [Link]

  • ACS Publications. (n.d.). Phenylboronic Acid-Functionalized Ratiometric Surface-Enhanced Raman Scattering Nanoprobe for Selective Tracking of Hg2+ and CH3Hg+ in Aqueous Media and Living Cells. [Link]

  • Analytical Chemistry. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • ResearchGate. (n.d.). Results from TGA/DSC thermal analyses for a series of functionalised benzene–diboronic acids. [Link]

  • PubChem. (n.d.). Phenylboronic acid. [Link]

  • Google Books. (n.d.).
  • ResearchGate. (n.d.). Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application. [Link]

  • University of Melbourne. (n.d.). TGA-DSC - Research at Melbourne. [Link]

  • PMC. (n.d.). Phenylboronic acid in targeted cancer therapy and diagnosis. [Link]

  • CETCO. (n.d.). simultaneous thermal analysis (tga-dta, tga-dsc). [Link]

  • PubMed. (2019). Synthesis and Characterization of Phenylboronic Acid-Containing Polymer for Glucose-Triggered Drug Delivery. [Link]

  • Slideshare. (n.d.). Thermal Analysis TA, TGA, DSC, DTA. [Link]

  • Robertson Microlit. (n.d.). Thermal Analysis | DSC, TGA, and Melting Point Testing. [Link]

  • PubMed. (n.d.). Improvement on synthesis of different alkyl-phenylboronic acid. [Link]

Sources

Application Notes and Protocols for the Experimental Design of Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, this guide provides a comprehensive overview of the experimental design for testing boronic acid derivatives. Boronic acids and their derivatives have emerged as a versatile class of compounds with broad applications in medicinal chemistry and chemical biology, underscored by the clinical success of drugs like Bortezomib (Velcade®).[1][2] This document offers in-depth technical guidance, moving beyond procedural lists to explain the rationale behind experimental choices, ensuring scientific integrity and logical flow.

Introduction to Boronic Acids: Unique Chemistry and Therapeutic Potential

Boronic acids, characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), possess a unique chemical reactivity that underpins their therapeutic utility.[3] The boron atom's empty p-orbital allows it to act as a Lewis acid, enabling reversible covalent interactions with nucleophiles, most notably the hydroxyl groups of serines and threonines in the active sites of proteases.[4] This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent and often reversible inhibition.[4] This mechanism has been successfully exploited in the development of inhibitors for various enzyme classes, including serine proteases and the proteasome.[4][5]

Beyond enzyme inhibition, the ability of boronic acids to interact with diols forms the basis for their use as sensors for carbohydrates and in drug delivery systems.[6] However, the successful development of boronic acid-based therapeutics requires a thorough understanding of their synthesis, purification, characterization, and biological evaluation. This guide provides a structured approach to these critical aspects.

Synthesis, Purification, and Characterization of Boronic Acid Derivatives

A well-defined and pure compound is the cornerstone of any successful experimental campaign. The synthesis and purification of boronic acid derivatives can present unique challenges due to their propensity to form cyclic anhydrides (boroxines) and their potential instability under certain chromatographic conditions.

Synthesis and Purification

The synthesis of boronic acids often involves the reaction of an organometallic reagent (e.g., Grignard or organolithium) with a trialkyl borate, followed by acidic hydrolysis.[3] However, for more complex molecules, milder methods like the Miyaura borylation are preferred.[7]

Purification Strategies:

Purification can be challenging due to the polar nature of boronic acids and their tendency to form boroxines.[8]

  • Recrystallization: Often the first choice for crystalline solids.

  • Acid-Base Extraction: Exploits the acidic nature of the boronic acid to separate it from neutral or basic impurities.[9]

  • Chromatography:

    • Reversed-Phase HPLC (RP-HPLC): A common technique, but on-column hydrolysis of boronic esters can be an issue. Using a buffered mobile phase and columns with low silanol activity can mitigate this.[10]

    • Normal-Phase Chromatography: Generally avoided as boronic acids can interact strongly with silica gel, leading to poor recovery.[11]

  • Derivatization: Conversion to a more stable derivative, such as a pinacol ester, can facilitate purification. The free boronic acid can then be regenerated by hydrolysis.[9]

Protocol 1: Purification of a Crude Boronic Acid by Acid-Base Extraction

Objective: To separate the target boronic acid from non-acidic impurities.

Materials:

  • Crude boronic acid

  • Diethyl ether or Ethyl acetate

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • pH paper or pH meter

Procedure:

  • Dissolve the crude boronic acid in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add 1 M NaOH solution to the separatory funnel. The volume should be sufficient to deprotonate the boronic acid.

  • Shake the funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. The deprotonated boronic acid salt will be in the aqueous layer.

  • Drain the aqueous layer into a clean flask.

  • Extract the organic layer with another portion of 1 M NaOH to ensure complete extraction of the boronic acid. Combine the aqueous layers.

  • Wash the combined aqueous layers with the organic solvent to remove any remaining neutral or basic impurities.

  • Carefully acidify the aqueous layer to a pH of ~2-3 with 1 M HCl. Monitor the pH with pH paper or a pH meter. The boronic acid will precipitate if it is a solid.

  • Extract the acidified aqueous solution with several portions of fresh organic solvent.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the purified boronic acid.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized boronic acid derivative.

Key Characterization Techniques:

TechniqueInformation Provided
¹H NMR Provides information about the proton environment in the molecule, confirming the overall structure.
¹¹B NMR Directly observes the boron atom. The chemical shift can distinguish between the trigonal planar boronic acid (sp²) and the tetrahedral boronate ester (sp³). This is crucial for studying interactions with diols or active site serines.[12][13]
¹³C NMR Complements ¹H NMR in confirming the carbon skeleton.
Mass Spectrometry (MS) Determines the molecular weight of the compound. The isotopic pattern of boron (¹⁰B and ¹¹B) can be a useful diagnostic tool.[14]
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound.
Infrared (IR) Spectroscopy Can help identify the presence of boroxine anhydrides.
Protocol 2: Characterization of a Boronic Acid Derivative by ¹H and ¹¹B NMR

Objective: To confirm the structure and assess the electronic state of the boron atom.

Materials:

  • Purified boronic acid derivative

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment)

  • NMR tubes

  • NMR spectrometer

¹H NMR Procedure:

  • Dissolve a small amount of the boronic acid derivative (typically 5-10 mg) in the chosen deuterated solvent (~0.6 mL).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Integrate the signals and assign the peaks to the corresponding protons in the molecule.

¹¹B NMR Procedure:

  • Prepare the sample as for ¹H NMR. A slightly higher concentration may be beneficial.

  • Tune the NMR probe to the ¹¹B frequency.

  • Acquire the ¹¹B NMR spectrum. A reference standard, such as BF₃·OEt₂, is typically used to set the chemical shift scale to 0 ppm.

  • Process the spectrum.

  • Analyze the chemical shift. A signal in the range of 25-35 ppm typically corresponds to a trigonal (sp²) boronic acid, while a signal around 10 ppm is indicative of a tetrahedral (sp³) boronate.[15]

In Vitro Evaluation: Unveiling Biological Activity

In vitro assays are the first step in understanding the biological activity of a newly synthesized boronic acid derivative. These assays provide crucial information on enzyme inhibition, mechanism of action, and cellular effects.

Enzyme Inhibition Assays

Given their mechanism of action, boronic acids are frequently evaluated as enzyme inhibitors, particularly for serine proteases.

Key Parameters to Determine:

  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of inhibitor required to reduce enzyme activity by 50%.

  • Kᵢ (Inhibition constant): A measure of the inhibitor's binding affinity to the enzyme.

  • Mechanism of Inhibition (e.g., competitive, non-competitive, uncompetitive): Determined by analyzing enzyme kinetics at various substrate and inhibitor concentrations.

Protocol 3: Serine Protease Inhibition Assay using a Fluorogenic Substrate

Objective: To determine the IC₅₀ and Kᵢ of a boronic acid derivative against a specific serine protease.

Materials:

  • Purified serine protease

  • Fluorogenic substrate specific for the protease

  • Boronic acid inhibitor stock solution (typically in DMSO)

  • Assay buffer (e.g., Tris-HCl or PBS at optimal pH for the enzyme)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the enzyme to the desired working concentration in assay buffer.

    • Prepare a serial dilution of the boronic acid inhibitor in assay buffer.

    • Dilute the fluorogenic substrate to its working concentration (typically at or below its Kₘ value) in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Add a fixed volume of assay buffer to each well.

    • Add the serially diluted inhibitor solutions to the appropriate wells. Include a control with no inhibitor (vehicle control, e.g., DMSO).

    • Add the enzyme solution to all wells except for the "no enzyme" control wells.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specific time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the substrate solution to all wells to start the reaction.

  • Data Acquisition:

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 30-60 minutes) in kinetic mode.[16]

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • To determine the Kᵢ and mechanism of inhibition, repeat the experiment with varying substrate concentrations and perform a global fit of the data to the appropriate kinetic models (e.g., Michaelis-Menten for competitive, non-competitive, or uncompetitive inhibition).[9]

Cellular Assays

Cellular assays provide insights into the compound's ability to cross cell membranes, its cytotoxicity, and its effect on specific cellular pathways.

Common Cellular Assays:

  • Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS, CellTiter-Glo): To determine the concentration at which the compound becomes toxic to cells.

  • Cellular Uptake Assays: To quantify the amount of compound that enters the cells. This can be done using radiolabeled compounds, fluorescently tagged compounds, or by lysing the cells and quantifying the compound using LC-MS/MS.[17][18]

  • Western Blotting: To assess the effect of the compound on specific protein levels or signaling pathways.

Protocol 4: Cellular Uptake Assay using LC-MS/MS

Objective: To quantify the intracellular concentration of a boronic acid derivative.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Boronic acid derivative

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell lysis buffer

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate (e.g., 6-well or 12-well) and allow them to adhere and grow to a desired confluency (typically 80-90%).

  • Compound Treatment:

    • Remove the culture medium and wash the cells with warm PBS.

    • Add fresh medium containing the boronic acid derivative at the desired concentration. Include a vehicle control.

    • Incubate the cells for a specific time period (e.g., 1, 4, 24 hours).

  • Cell Harvesting and Lysis:

    • At the end of the incubation, remove the treatment medium and wash the cells several times with ice-cold PBS to remove any extracellular compound.

    • Harvest the cells by trypsinization or by scraping.

    • Count the cells to normalize the data.

    • Lyse the cells using a suitable lysis buffer.

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the cell lysate to pellet the cell debris.

    • Collect the supernatant.

    • Perform a protein precipitation step (e.g., with acetonitrile) to remove proteins that can interfere with the analysis.

    • Centrifuge and collect the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop and validate an LC-MS/MS method for the quantification of the boronic acid derivative.

    • Analyze the samples and quantify the intracellular concentration of the compound using a standard curve.

  • Data Interpretation:

    • Express the cellular uptake as the amount of compound per number of cells (e.g., pmol/10⁶ cells).

    • Compare the uptake at different time points and concentrations.

In Vivo Evaluation: Assessing Efficacy and Safety in a Biological System

In vivo studies are critical for evaluating the therapeutic potential of a boronic acid derivative in a whole-organism context. These studies provide data on efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and toxicity.

Key In Vivo Studies:

  • Maximum Tolerated Dose (MTD) Study: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity.[19]

  • Pharmacokinetic (PK) Study: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound.

  • Efficacy Study: To evaluate the therapeutic effect of the compound in a relevant animal model of disease.[20]

  • Toxicology Study: To identify potential adverse effects of the compound on various organs and systems.[21][22]

Protocol 5: General Guidelines for an In Vivo Efficacy Study in a Mouse Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a boronic acid derivative.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Tumor cells for implantation

  • Boronic acid derivative formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Animal Acclimation and Tumor Implantation:

    • Acclimate the mice to the facility for at least one week.

    • Implant the tumor cells subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer the boronic acid derivative to the treatment group according to the predetermined dose and schedule (e.g., daily, twice weekly). The route of administration (e.g., oral, intraperitoneal, intravenous) will depend on the compound's properties.

    • Administer the vehicle to the control group.

  • Monitoring:

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • Observe the animals for any signs of toxicity.

  • Study Endpoint:

    • The study may be terminated when the tumors in the control group reach a certain size, or after a predetermined treatment period.

    • At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

    • Analyze the body weight data to assess toxicity.

    • Perform statistical analysis to determine the significance of the observed effects.

Data Presentation and Visualization

Clear and concise presentation of data is crucial for interpreting experimental results.

Data Presentation:

  • Tables: Summarize quantitative data such as IC₅₀ values, Kᵢ values, cellular uptake concentrations, and tumor volumes.

  • Graphs: Visualize dose-response curves, enzyme kinetics, and tumor growth curves.

Experimental Workflows and Pathways:

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and signaling pathways.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Boronic Acid Derivative Purification Purification (e.g., HPLC, Extraction) Synthesis->Purification NMR NMR (1H, 11B) Purification->NMR MS Mass Spectrometry Purification->MS HPLC HPLC Purity Purification->HPLC Enzyme_Assay Enzyme Inhibition Assay (IC50, Ki) NMR->Enzyme_Assay MS->Enzyme_Assay HPLC->Enzyme_Assay Cellular_Assay Cellular Assays (Uptake, Viability) Enzyme_Assay->Cellular_Assay PK_Study Pharmacokinetics Cellular_Assay->PK_Study Efficacy_Study Efficacy Study PK_Study->Efficacy_Study Toxicity_Study Toxicity Study Efficacy_Study->Toxicity_Study

Caption: A generalized workflow for the experimental design of testing boronic acid derivatives.

Serine_Protease_Inhibition Enzyme Serine Protease Product Cleaved Product Enzyme->Product cleaves Complex Enzyme-Inhibitor Complex (Tetrahedral Intermediate) Enzyme->Complex binds Substrate Substrate Substrate->Enzyme Inhibitor Boronic Acid Inhibitor Inhibitor->Complex

Caption: Mechanism of serine protease inhibition by a boronic acid derivative.

Conclusion

The successful development of boronic acid derivatives as therapeutic agents relies on a systematic and well-designed experimental approach. This guide provides a framework for researchers to navigate the complexities of synthesizing, purifying, characterizing, and evaluating these promising compounds. By understanding the underlying principles and employing robust experimental protocols, the scientific community can continue to unlock the full therapeutic potential of boronic acids.

References

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • Al-Bayati, F. A., & Al-Amiery, A. A. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2220084. [Link]

  • Heindel, J. J., Price, C. J., Field, E. A., Marr, M. C., Myers, C. B., Morrissey, R. E., & Schwetz, B. A. (1992). Developmental toxicity of boric acid in mice and rats. Fundamental and Applied Toxicology, 18(2), 266–277. [Link]

  • Waters Corporation. (2023). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • Garde, A., & Pradeep, P. (2020). A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics. RNA, 26(7), 759–772. [Link]

  • Patel, K. M., & Bodhankar, S. L. (2009). Process for purification of boronic acid and its derivatives.
  • Al-Bayati, F. A., & Al-Amiery, A. A. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2220084. [Link]

  • Khan, R. A. (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Soriano-Ursúa, M. A., Farfán-García, E. D., & Trujillo-Ferrara, J. G. (2014). Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy. Neuroscience, 256, 145–154. [Link]

  • Caselli, E., Powers, R. A., & Taracila, M. A. (2012). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy, 56(12), 6191–6196. [Link]

  • Liu, Y., & Zunder, E. R. (2013). Quantitative Analysis of the Correlation between Cell Size and Cellular Uptake of Particles. Biophysical Journal, 105(6), 1438–1447. [Link]

  • Temel, E., & Kocyigit, A. (2021). Cream production and biological in vivo/in vitro activity assessment of a novel boron-based compound derived from quercetin and phenyl boronic acid. ResearchGate. [Link]

  • Price, C. J., & Heindel, J. J. (1994). The developmental toxicity of boric acid in mice, rats, and rabbits. Environmental Health Perspectives, 102(Suppl 7), 107–112. [Link]

  • Polli, J. W., & Wring, S. A. (2012). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. The AAPS Journal, 14(3), 525–532. [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Retrieved from [Link]

  • Lee, C.-H., & Cheng, S.-H. (2019). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 24(21), 3959. [Link]

  • Henderson, P. J. F. (1972). A method for determining kinetic parameters at high enzyme concentrations. Biochemical Journal, 127(2), 321–333. [Link]

  • Roche. (n.d.). The Complete Guide for Protease Inhibition. Retrieved from [Link]

  • Parente, C., & Gois, P. M. P. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(11), 3117–3137. [Link]

  • da Cruz, A. F. C., & de Sá, M. M. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Kumar, S., & Singh, S. K. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(23), 7351. [Link]

  • European Chemicals Agency. (n.d.). Boric acid and borates. Retrieved from [Link]

  • Dojindo Laboratories. (n.d.). Cellular Uptake Assay Data Collection. Retrieved from [Link]

  • Hansen, M. H., Jolly, R. A., & Linder, R. J. (2015). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development, 19(10), 1364–1376. [Link]

  • Widdifield, C. M., & Bryce, D. L. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(10), 3617–3630. [Link]

  • Roberts, A. D., & Raines, R. T. (2018). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 115(21), 5439–5444. [Link]

  • Stresser, D. M., & Blanchard, A. P. (2001). Evaluation of a Minimal Experimental Design for Determination of Enzyme Kinetic Parameters and Inhibition Mechanism. Drug Metabolism and Disposition, 29(1), 119–125. [Link]

  • Clement, J. A., & Cuny, G. D. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. Journal of Natural Products, 85(11), 2631–2636. [Link]

  • Islam, T. M. B., & Wasylishen, R. E. (2002). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. ResearchGate. [Link]

  • Smith, M. K., & Smith, B. D. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education, 99(11), 3781–3787. [Link]

  • da Cruz, A. F. C., & de Sá, M. M. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • National Center for Biotechnology Information. (2012). Protease Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Roque, I. L., & Gois, P. M. P. (2022). Designing Functional and Responsive Molecules with Boronic Acids. Accounts of Chemical Research, 55(17), 2415–2428. [Link]

  • Bitesize Bio. (n.d.). Protease Inhibitors 101: Best Practices for Use in the Lab. Retrieved from [Link]

  • Kubik, G., & D’Rozario, R. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. International Journal of Molecular Sciences, 22(19), 10425. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Krippendorff, B. F., & Hilger, R. A. (2010). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. Journal of Medicinal Chemistry, 53(19), 7065–7073. [Link]

  • Ferguson, J., & Walker, B. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 976378. [Link]

Sources

Application Notes and Protocols: The Role of Phenylboronic Acids in Oncology, Featuring Talabostat as a Case Study

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of phenylboronic acid-containing compounds in cancer research. While direct research on "3-(Cyclopropanesulfonamido)phenylboronic acid" is not extensively documented in publicly available literature, this guide will focus on the broader, well-established class of phenylboronic acids (PBAs) and use the extensively studied dipeptidyl peptidase inhibitor, Talabostat (also known as PT-100 or Val-boroPro), as a central case study to illustrate the principles, mechanisms, and experimental protocols relevant to this class of molecules.

Introduction: The Therapeutic Potential of Phenylboronic Acids in Cancer

Phenylboronic acids (PBAs) are a class of organic compounds characterized by a phenyl ring substituted with a boronic acid group (-B(OH)₂). Their unique chemical properties have made them valuable tools in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for forming carbon-carbon bonds.[1][2] In the realm of oncology, the interest in PBAs stems from two key characteristics: their ability to form reversible covalent bonds with diols and their role as serine protease inhibitors.[3][4]

One of the most significant applications of PBAs in cancer research is their ability to target sialic acid residues, which are often overexpressed on the surface of cancer cells.[3][5] This interaction can be exploited for targeted drug delivery, enhancing the cellular uptake of therapeutic agents.[5] Furthermore, the boronic acid moiety is a key pharmacophore in a number of enzyme inhibitors, where it acts as a transition-state analog to block the activity of serine proteases.[6] This guide will delve into the latter, focusing on the inhibition of tumor-associated enzymes as a therapeutic strategy.

Mechanism of Action: Targeting the Tumor Microenvironment with Talabostat

Talabostat is a potent, small-molecule inhibitor of the dipeptidyl peptidase (DPP) family of serine proteases, including DPP4 (also known as CD26), and Fibroblast Activation Protein (FAP).[6][7] FAP is highly expressed on cancer-associated fibroblasts (CAFs) within the tumor stroma of many epithelial cancers and is implicated in tumor growth, invasion, and immunosuppression.[8][9]

The primary mechanism of action for Talabostat's anti-tumor activity is the inhibition of FAP.[6] By binding to the catalytic site of FAP, Talabostat blocks its proteolytic activity, which in turn is believed to modulate the tumor microenvironment.[6] This inhibition leads to a cascade of immune-stimulatory effects, including the transcriptional upregulation of cytokines and chemokines, and the enhancement of both innate and adaptive anti-tumor immune responses.[7] Studies have shown that these effects can be mediated through an IL-1 dependent pathway.[7]

Beyond FAP, Talabostat's inhibition of other DPPs, like DPP4, may also contribute to its anti-cancer effects.[10][11] DPP4 is known to cleave and inactivate various chemokines that are crucial for immune cell trafficking.[12] By inhibiting DPP4, Talabostat may enhance the recruitment of effector immune cells to the tumor site.[12]

Signaling and Interaction Pathway

The following diagram illustrates the proposed mechanism of action for a FAP/DPP inhibitor like Talabostat in the tumor microenvironment.

FAP_Inhibition_Pathway Talabostat Talabostat (Boronic Acid Inhibitor) FAP Fibroblast Activation Protein (FAP) on Cancer-Associated Fibroblasts (CAFs) Talabostat->FAP Inhibits DPP4 DPP4 (CD26) on Immune Cells Talabostat->DPP4 Inhibits note1 Talabostat blocks FAP on CAFs, reducing stromal support for tumor growth and alleviating immune suppression. note2 Inhibition of DPP4 prevents chemokine degradation, enhancing immune cell recruitment and activity. TumorCell Tumor Cell FAP->TumorCell Supports Growth & Invasion Suppression Immune Suppression FAP->Suppression Promotes Cytokines Cytokines/Chemokines (e.g., CXCL10) DPP4->Cytokines Degrades ImmuneCells Effector Immune Cells (T-cells, NK cells) ImmuneCells->TumorCell Anti-tumor Activity Suppression->ImmuneCells

Caption: Proposed mechanism of Talabostat action in the tumor microenvironment.

Experimental Protocols

The following protocols are designed to assess the efficacy and mechanism of action of phenylboronic acid-based FAP/DPP inhibitors like Talabostat.

Protocol 1: In Vitro FAP and DPP4 Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of the test compound against recombinant human FAP and DPP4.

Materials:

  • Recombinant human FAP and DPP4 enzymes

  • Fluorogenic substrates (e.g., Ala-Pro-AFC for FAP/DPP4)

  • Test compound (e.g., Talabostat) and vehicle control (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compound in assay buffer.

  • In a 384-well plate, add the test compound dilutions or vehicle control.

  • Add the recombinant FAP or DPP4 enzyme to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Immediately begin kinetic reading of fluorescence intensity (Excitation/Emission ~400 nm/~505 nm) every minute for 30 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

  • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation:

  • Include a known FAP/DPP4 inhibitor as a positive control.

  • Ensure the Z'-factor for the assay is > 0.5, indicating a robust assay window.

  • Confirm that the enzyme activity is in the linear range.

Protocol 2: Cancer Cell Viability and Migration Assays

Objective: To evaluate the effect of the test compound on cancer cell viability and migration, particularly in co-culture with fibroblasts.

Part A: Cell Viability (Co-culture model)

Materials:

  • Cancer cell line (e.g., pancreatic, colorectal) and a fibroblast cell line (e.g., NIH-3T3 or primary CAFs).[13]

  • Cell culture medium and supplements

  • Test compound and vehicle control

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well clear-bottom white plates

Procedure:

  • Seed fibroblasts in a 96-well plate and allow them to adhere overnight.

  • The next day, seed cancer cells on top of the fibroblast layer.

  • Allow the co-culture to establish for 24 hours.

  • Treat the cells with a serial dilution of the test compound for 72 hours.

  • Assess cell viability using a luminescent ATP-based assay according to the manufacturer's instructions.

  • Calculate IC₅₀ values as described in Protocol 1.

Part B: Transwell Migration Assay

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Fibroblast-conditioned medium (as a chemoattractant)

  • Cancer cell line

  • Test compound

  • Crystal violet stain

Procedure:

  • Culture fibroblasts to 80% confluency, then replace the medium with serum-free medium for 24 hours to collect conditioned medium.

  • Add the fibroblast-conditioned medium to the lower chamber of the 24-well plate.

  • Resuspend cancer cells in serum-free medium containing different concentrations of the test compound or vehicle.

  • Add the cell suspension to the upper chamber of the Transwell inserts.

  • Incubate for 18-24 hours at 37°C.

  • Remove non-migrated cells from the top of the insert with a cotton swab.

  • Fix and stain the migrated cells on the bottom of the membrane with crystal violet.

  • Elute the stain and measure the absorbance, or count the cells in several microscopic fields.

  • Quantify the inhibition of migration relative to the vehicle control.

Self-Validation:

  • Confirm cell morphology and viability throughout the experiment.

  • Use a known inhibitor of migration as a positive control.

  • Ensure the chemoattractant gradient is established and effective in the control group.

Protocol 3: In Vivo Xenograft Tumor Model

Objective: To assess the anti-tumor efficacy of the test compound in a murine xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice)

  • Cancer cell line (e.g., human colorectal cancer cell line) mixed with a fibroblast cell line.[13][14]

  • Test compound formulated for in vivo administration (e.g., oral gavage).[14]

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a mixture of cancer cells and fibroblasts into the flank of each mouse.

  • Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).[14]

  • Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).

  • Monitor animal body weight and overall health as indicators of toxicity.

  • At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) for the treatment groups.

Self-Validation:

  • Include a positive control group treated with a standard-of-care chemotherapy agent.

  • Ensure consistent tumor implantation and growth rates in the initial phase.

  • Perform a power analysis to determine the appropriate number of animals per group.

Data Presentation and Expected Outcomes

The efficacy of a phenylboronic acid-based FAP inhibitor can be summarized in tables for clear comparison.

Table 1: In Vitro Inhibitory Potency

CompoundTarget EnzymeIC₅₀ (nM)
Test Compound Human FAPValue
Human DPP4Value
Talabostat Human FAP~2-5
(Reference)Human DPP4~5-10

Table 2: Anti-Tumor Activity in Xenograft Model

Treatment GroupDosingMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control Daily, p.o.Value-Value
Test Compound X mg/kg, daily, p.o.ValueValueValue
Positive Control Y mg/kg, scheduleValueValueValue

Clinical Context and Future Directions

Talabostat has been evaluated in several clinical trials for various cancers, including metastatic colorectal cancer and non-small cell lung cancer.[13][14] While it demonstrated the ability to inhibit FAP activity in patients, its efficacy as a single agent has been limited.[14] For instance, a phase II trial in metastatic colorectal cancer showed no objective responses, although some patients experienced stable disease.[14]

More recent strategies have focused on combining FAP inhibitors with other therapies, such as immune checkpoint inhibitors.[10] The rationale is that by modulating the tumor microenvironment, FAP inhibition can enhance the efficacy of immunotherapies.[6] A phase 2 study combining Talabostat with pembrolizumab showed the combination was safe but had limited activity, though a disease control rate of 47% was observed.[10]

The development of FAP-targeted radiopharmaceuticals (theranostics) is another promising avenue, where a FAP inhibitor is linked to a radioisotope for either imaging (FAPI-PET) or therapy.[15][16][17] This approach leverages the high expression of FAP in tumors for targeted delivery of radiation.[9]

References

  • N/A
  • Adams, S., et al. (2007). Immune mechanism of action of talabostat: a dipeptidyl peptidase targeted antitumor agent. Cancer Research, 67(9_Supplement), 1894.
  • N/A
  • Oreate AI. (2026).
  • ClinicalTrials.gov. (n.d.). Talabostat in Treating Patients With Metastatic Kidney Cancer.
  • N/A
  • Henderson, K., et al. (n.d.).
  • N/A
  • RSC Publishing. (n.d.).
  • ResearchGate. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis.
  • N/A
  • NIH. (n.d.). Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells.
  • ResearchGate. (2025). Phase II trial of single agent Val-boroPro (Talabostat)
  • PubMed. (n.d.). Phase II trial of single agent Val-boroPro (Talabostat)
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Journal of Clinical Imaging Science. (2026). Fibroblast activation protein-targeted radiopharmaceuticals: Recent trends in cancer diagnosis.
  • PubMed Central. (2025). DPP4 inhibitors as a novel therapeutic strategy in colorectal cancer: Integrating network biology and experimental insights.
  • N/A
  • AACR Journals. (2021). Dipeptidyl Peptidase (DPP)
  • Wikipedia. (n.d.). Suzuki reaction.
  • British Institute of Radiology. (2025). Clinical and research applications of fibroblast activation protein-α inhibitor tracers: a review.
  • MDPI. (n.d.). Does DPP-IV Inhibition Offer New Avenues for Therapeutic Intervention in Malignant Disease?.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PubMed Central. (2023). Dipeptidyl peptidase 4 inhibitor reduces tumor-associated macrophages and enhances anti-PD-L1-mediated tumor suppression in non-small cell lung cancer.
  • ResearchGate. (2025). Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands.
  • Geisel School of Medicine at Dartmouth. (2021). FAPI PET: Fibroblast Activation Protein Inhibitor Use in Oncologic and Nononcologic Disease.
  • NIH. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions.
  • Frontiers. (2025). Based on small molecules: development and application of fibroblast activation protein inhibitors radiopharmaceutical in tumor precision therapy.

Sources

Application Notes and Protocols for Developing Drug Delivery Systems with Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Chemistry of Phenylboronic Acids for Targeted and Responsive Drug Delivery

Phenylboronic acids (PBAs) and their derivatives have emerged as exceptionally versatile building blocks in the design of advanced drug delivery systems.[1][2] Their utility stems from a unique and reversible interaction with cis-1,2- and -1,3-diols, which are abundant in biological molecules like sugars, glycoproteins, and certain therapeutic agents.[3][4] This interaction is the cornerstone of PBA-based "smart" materials that can respond to specific physiological cues, offering a sophisticated level of control over drug release.[4][5]

The core principle lies in the equilibrium between the uncharged, trigonal planar form of the boronic acid and the charged, tetrahedral boronate form. The latter form readily complexes with diols to form cyclic boronate esters. This equilibrium is highly sensitive to the surrounding pH. In acidic environments, the equilibrium favors the neutral boronic acid, leading to the dissociation of the boronate ester and the release of the diol-containing molecule.[6][] This pH-responsiveness is particularly advantageous for targeting the acidic microenvironment of tumors or for triggering drug release within endosomal/lysosomal compartments of cells.[8][9][10]

Furthermore, the presence of glucose, a simple diol, can competitively displace a diol-containing drug that is complexed with a PBA moiety.[3][5][11] This glucose-responsive behavior is the foundation for developing self-regulated insulin delivery systems for diabetes management, where insulin release is triggered by high blood glucose levels.[1][12][13]

This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and application of PBA-based drug delivery systems. We will delve into the synthesis of PBA-functionalized polymers, the formulation of nanoparticles, methods for drug loading and release, and essential characterization techniques.

I. Synthesis of Phenylboronic Acid-Functionalized Polymers

The foundation of a PBA-based drug delivery system is the polymer that bears the PBA functionality. A common and versatile approach is to synthesize a polymer from a PBA-containing monomer, such as 3-acrylamidophenylboronic acid (AAPBA). Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a preferred method as it allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions, which is crucial for predictable self-assembly and in vivo behavior.[14]

Protocol 1: Synthesis of 3-Acrylamidophenylboronic Acid (AAPBA) Monomer

Rationale: This protocol describes the synthesis of the AAPBA monomer through the acylation of 3-aminophenylboronic acid with acryloyl chloride. The reaction is performed at a low temperature to control the reactivity of the acryloyl chloride and in the presence of a base (sodium bicarbonate) to neutralize the HCl byproduct.[3][11]

Materials:

  • 3-Aminophenylboronic acid monohydrate

  • Tetrahydrofuran (THF)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Acryloyl chloride

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice-water bath

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a 250 mL round-bottom flask, dissolve 3.4 g (21.9 mmol) of 3-aminobenzene boronic acid monohydrate in 80 mL of a 1:1 (v/v) mixture of THF and deionized water.[3]

  • Cool the flask in an ice-water bath to 4°C with continuous stirring.

  • Slowly add 3.7 g (44.0 mmol) of sodium bicarbonate to the chilled solution.

  • In a separate container, prepare a solution of 3.57 mL (44.1 mmol) of acryloyl chloride in anhydrous THF.

  • Add the acryloyl chloride solution dropwise to the reaction mixture over 1 hour, ensuring the temperature remains below 5°C.[11]

  • After the addition is complete, allow the reaction to stir overnight, gradually warming to room temperature.

  • Remove the THF and water under vacuum to obtain a solid residue.

  • Dissolve the solid in 50 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum.

  • Recrystallize the resulting solid from water to yield off-white crystals of AAPBA.[3]

  • Confirm the structure of the synthesized monomer using ¹H NMR spectroscopy.[3]

Protocol 2: Synthesis of a PBA-containing Block Copolymer via RAFT Polymerization

Rationale: This protocol details the synthesis of a block copolymer, for example, Poly(N-isopropylacrylamide)-block-poly(3-acrylamidophenylboronic acid) (PNIPAM-b-PAAPBA), using RAFT polymerization.[11] RAFT is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and low dispersity.[] A chain transfer agent (CTA) is crucial for this process.[9] The polymerization is initiated by a radical initiator like AIBN, and the reaction is typically carried out under an inert atmosphere to prevent side reactions with oxygen.[15][16]

Materials:

  • N-isopropylacrylamide (NIPAM)

  • 3-acrylamidophenylboronic acid (AAPBA) monomer (from Protocol 1)

  • 2-dodecylsulfanylthiocarbonylsulfanyl-2-methylpropionic acid (DMP) as the RAFT agent

  • 2,2'-Azobisisobutyronitrile (AIBN) as the initiator

  • Dimethylformamide (DMF)

  • Deionized water

  • Cold diethyl ether

  • Schlenk flask or ampules

  • Magnetic stirrer

  • Oil bath

  • Vacuum line for freeze-pump-thaw cycles

Procedure:

  • Macro-CTA Synthesis (PNIPAM):

    • In a Schlenk flask, dissolve NIPAM, DMP (CTA), and AIBN in DMF. The molar ratio of [NIPAM]:[DMP]:[AIBN] will determine the molecular weight of the first block. A typical ratio is 50:1:0.2.

    • Degas the solution by performing at least three freeze-pump-thaw cycles to remove dissolved oxygen.[16]

    • After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).

    • Immerse the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6-12 hours) to achieve high monomer conversion.[9]

    • Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

    • Precipitate the PNIPAM macro-CTA by adding the reaction mixture dropwise into a large volume of cold diethyl ether.

    • Collect the polymer by filtration or centrifugation and dry under vacuum.

  • Block Copolymerization (PNIPAM-b-PAAPBA):

    • In a new Schlenk flask, dissolve the purified PNIPAM macro-CTA, AAPBA monomer, and a fresh portion of AIBN in a mixture of DMF and a small amount of water (e.g., 95:5 v/v).[9] The ratio of [AAPBA]:[PNIPAM-macro-CTA]:[AIBN] will determine the length of the second block.

    • Repeat the degassing procedure (freeze-pump-thaw cycles).

    • Conduct the polymerization at 70°C for a specified time (e.g., 12-24 hours).

    • Terminate the reaction as described above.

    • Purify the block copolymer by precipitation in cold diethyl ether and dry under vacuum.

  • Characterization:

    • Confirm the structure and composition of the block copolymer using ¹H NMR spectroscopy.[8][17][18]

    • Determine the molecular weight and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).[8]

II. Formulation and Characterization of PBA-Based Nanoparticles

Amphiphilic block copolymers containing a PBA block can self-assemble in an aqueous solution to form nanoparticles, typically with a core-shell structure.[11][19][20][21] The hydrophobic block forms the core, which can serve as a reservoir for hydrophobic drugs, while the hydrophilic block forms the shell, providing stability in aqueous media.

Protocol 3: Formulation of PBA-Nanoparticles by Self-Assembly

Rationale: This protocol describes a common method for nanoparticle formation: the solvent displacement or nanoprecipitation method.[21] The block copolymer is dissolved in a water-miscible organic solvent and then added to water, a non-solvent for the hydrophobic block. This rapid change in solvent environment induces the self-assembly of the polymer chains into nanoparticles.[21]

Materials:

  • PBA-containing block copolymer (from Protocol 2)

  • A water-miscible organic solvent in which the polymer is soluble (e.g., DMF, THF, or acetone)

  • Deionized water

  • Small vials

  • Magnetic stirrer

Procedure:

  • Dissolve the PBA-containing block copolymer in the chosen organic solvent at a specific concentration (e.g., 1-10 mg/mL).

  • In a separate vial, place a volume of deionized water and stir gently.

  • Add the polymer solution dropwise to the water under continuous stirring. The volume ratio of the organic solvent to water can be optimized to control the nanoparticle size.

  • Allow the solution to stir for several hours (e.g., 2-4 hours) to allow for the complete evaporation of the organic solvent and the stabilization of the nanoparticles.

  • The resulting suspension contains the self-assembled PBA-nanoparticles.

Protocol 4: Characterization of Nanoparticle Size and Morphology

Rationale: Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) are complementary techniques for characterizing the size and morphology of nanoparticles. DLS measures the hydrodynamic diameter of the particles in suspension, providing information on the average size and size distribution.[8][22][23] TEM provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and internal structure.[8][23][24]

A. Dynamic Light Scattering (DLS):

  • Dilute a small aliquot of the nanoparticle suspension with deionized water to an appropriate concentration for DLS analysis (this will depend on the instrument).

  • Filter the diluted sample through a sub-micron filter (e.g., 0.45 µm) to remove any dust or large aggregates.

  • Transfer the sample to a clean DLS cuvette.

  • Perform the DLS measurement at a fixed scattering angle (e.g., 90° or 173°) and a controlled temperature (e.g., 25°C).

  • Analyze the data to obtain the average hydrodynamic diameter (Z-average) and the polydispersity index (PDI), which indicates the breadth of the size distribution.

B. Transmission Electron Microscopy (TEM):

  • Place a drop of the diluted nanoparticle suspension onto a TEM grid (e.g., carbon-coated copper grid).

  • Allow the grid to sit for a few minutes to allow the particles to adhere to the surface.

  • Wick away the excess liquid with filter paper.

  • (Optional) Stain the sample with a negative staining agent (e.g., uranyl acetate or phosphotungstic acid) to enhance contrast, particularly for polymer nanoparticles.

  • Allow the grid to dry completely before imaging.

  • Observe the grid under the TEM to visualize the nanoparticles and capture images at different magnifications.

  • Use image analysis software to measure the diameters of a statistically significant number of particles (e.g., >100) to determine the average size and size distribution.

III. Drug Loading and In Vitro Release Studies

The ability to efficiently load therapeutic agents into the nanoparticles and control their release is a critical aspect of drug delivery system development.

Protocol 5: Loading of a Hydrophobic Drug (e.g., Doxorubicin) into PBA-Nanoparticles

Rationale: Hydrophobic drugs like doxorubicin (DOX) can be encapsulated within the hydrophobic core of the nanoparticles during the self-assembly process.[10] The drug is mixed with the polymer in the organic solvent before the addition to water.

Materials:

  • PBA-containing block copolymer

  • Doxorubicin (DOX)

  • Organic solvent (e.g., DMF)

  • Deionized water

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • UV-Vis spectrophotometer

Procedure:

  • Dissolve a known amount of the PBA-containing block copolymer and DOX in the organic solvent. The weight ratio of drug to polymer can be varied to optimize loading.

  • Follow the nanoprecipitation procedure described in Protocol 3 to form the drug-loaded nanoparticles.

  • To remove the unloaded, free drug, dialyze the nanoparticle suspension against a large volume of deionized water for 24-48 hours, with frequent changes of the dialysis medium.

  • To determine the drug loading content (DLC) and encapsulation efficiency (EE), lyse a known amount of the purified drug-loaded nanoparticle suspension by adding a solvent that dissolves both the polymer and the drug (e.g., DMF).

  • Measure the absorbance of the solution using a UV-Vis spectrophotometer at the characteristic wavelength of DOX (around 480 nm).[25]

  • Calculate the concentration of DOX from a pre-established calibration curve.[26]

  • Calculate DLC and EE using the following formulas:

    • DLC (%) = (Weight of drug in nanoparticles / Weight of drug-loaded nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Protocol 6: In Vitro pH- and Glucose-Responsive Drug Release

Rationale: This protocol evaluates the release of a loaded drug from the PBA-nanoparticles in response to changes in pH and glucose concentration. A common method is the dialysis bag diffusion technique.[4] The nanoparticle suspension is placed in a dialysis bag and immersed in a release medium with a specific pH and/or glucose concentration. The amount of drug that diffuses out of the bag into the medium over time is measured.

Materials:

  • Drug-loaded PBA-nanoparticle suspension

  • Dialysis membrane (appropriate MWCO)

  • Release media:

    • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 and pH 5.5)

    • PBS (pH 7.4) with varying glucose concentrations (e.g., 0 mM, 5 mM, 20 mM)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer

Procedure:

  • Transfer a known volume of the drug-loaded nanoparticle suspension into a dialysis bag and seal it securely.

  • Immerse the dialysis bag in a container with a known volume of the desired release medium (e.g., 50 mL of PBS at pH 7.4).

  • Place the container in a shaking incubator at 37°C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain a constant volume.

  • Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer.

  • Repeat the experiment with different release media to assess pH and glucose responsiveness.

  • Plot the cumulative percentage of drug released versus time for each condition.

IV. Biocompatibility Assessment

It is essential to evaluate the biocompatibility of the developed drug delivery system to ensure its safety for potential in vivo applications. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which can be used as an indicator of cell viability and cytotoxicity.[6][27]

Protocol 7: In Vitro Cytotoxicity Evaluation using the MTT Assay

Rationale: This protocol assesses the effect of the PBA-nanoparticles on the viability of a chosen cell line. Metabolically active cells can reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6][27] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the dissolved crystals.[6]

Materials:

  • A suitable cell line (e.g., HeLa, MCF-7, or a non-cancerous cell line like NIH/3T3)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • PBA-nanoparticle suspension (sterile-filtered)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours in a CO₂ incubator at 37°C.

  • Prepare serial dilutions of the sterile PBA-nanoparticle suspension in the cell culture medium.

  • After 24 hours, remove the old medium from the wells and replace it with the medium containing different concentrations of the nanoparticles. Include wells with untreated cells as a negative control and a positive control (a known cytotoxic agent).

  • Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Carefully remove the medium containing MTT and add a solubilizing agent (e.g., 100-150 µL of DMSO) to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution of the crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the cell viability versus the nanoparticle concentration.

V. Data Presentation and Visualization

Quantitative Data Summary
ParameterExample ValueConditionsReference
Monomer Synthesis
AAPBA Yield65-70%Acryloyl chloride method[3]
Polymer Synthesis
PNIPAM-b-PAAPBA Mn (GPC)10,000 - 20,000 g/mol RAFT polymerization[11]
PDI1.1 - 1.3RAFT polymerization[11]
Nanoparticle Formulation
Hydrodynamic Diameter (DLS)80 - 150 nmSelf-assembly in water[8]
Polydispersity Index (PDI)< 0.2Self-assembly in water[8]
Drug Loading
Doxorubicin DLC5 - 15%Nanoprecipitation[10]
Doxorubicin EE60 - 85%Nanoprecipitation[10]
In Vitro Release
Cumulative Release at pH 7.4 (24h)~20%Dialysis method[4]
Cumulative Release at pH 5.5 (24h)~70%Dialysis method[4]
Cumulative Release (0 mM Glucose, 24h)~25%Dialysis method[5]
Cumulative Release (20 mM Glucose, 24h)~60%Dialysis method[5]
Biocompatibility
Cell Viability (100 µg/mL NPs, 24h)> 90%MTT assay on NIH/3T3 cells[26]
Visualizations of Mechanisms and Workflows

pH_Responsive_Release cluster_0 Physiological pH (e.g., 7.4) cluster_1 Acidic pH (e.g., 5.5 in Endosome) NP_stable Drug-Loaded PBA Nanoparticle (Boronate Ester Formed) Drug_encapsulated Diol-Drug (Encapsulated) NP_stable->Drug_encapsulated Stable Complex NP_destabilized PBA Nanoparticle (Boronic Acid Form) NP_stable->NP_destabilized Protonation of Boronate Ester Drug_released Diol-Drug (Released) NP_destabilized->Drug_released Ester Hydrolysis

Caption: pH-Responsive Drug Release Mechanism.

Glucose_Responsive_Release cluster_0 Low Glucose Environment cluster_1 High Glucose Environment NP_drug_complex Insulin-Loaded PBA Nanoparticle (Boronate Ester with Insulin) Insulin_encapsulated Diol-Modified Insulin (Encapsulated) NP_drug_complex->Insulin_encapsulated Stable Complex NP_glucose_complex PBA Nanoparticle (Boronate Ester with Glucose) NP_drug_complex->NP_glucose_complex Glucose Binding Insulin_released Diol-Modified Insulin (Released) NP_glucose_complex->Insulin_released Competitive Displacement Glucose Glucose Glucose->NP_glucose_complex

Caption: Glucose-Responsive Insulin Release Mechanism.

Experimental_Workflow Monomer_Synth Protocol 1: AAPBA Monomer Synthesis Polymer_Synth Protocol 2: RAFT Polymerization of PNIPAM-b-PAAPBA Monomer_Synth->Polymer_Synth NP_Formulation Protocol 3: Nanoparticle Self-Assembly Polymer_Synth->NP_Formulation Drug_Loading Protocol 5: Doxorubicin Loading NP_Formulation->Drug_Loading Characterization Protocol 4: Characterization (DLS, TEM) NP_Formulation->Characterization Release_Study Protocol 6: In Vitro Drug Release Drug_Loading->Release_Study Cytotoxicity Protocol 7: MTT Assay Drug_Loading->Cytotoxicity Final_System Characterized Drug Delivery System Characterization->Final_System Release_Study->Final_System Cytotoxicity->Final_System

Caption: Experimental Workflow for PBA Drug Delivery System Development.

VI. References

  • Synthesis and Development of Poly(N-Hydroxyethyl Acrylamide)-Ran-3-Acrylamidophenylboronic Acid Polymer Fluid for Potential Application in Affinity Sensing of Glucose. PMC - NIH. [Link]

  • Full article: Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+. Taylor & Francis Online. [Link]

  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+. PMC - NIH. [Link]

  • Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications. RSC Publishing. [Link]

  • US20100029545A1 - Boronic acid-containing block copolymers for controlled drug delivery. Google Patents.

  • Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications. RSC Publishing. [Link]

  • Synthesis of multi-responsive poly(NIPA-co-DMAEMA)-PBA hydrogel nanoparticles in aqueous solution for application as glucose-sensitive insulin-releasing nanoparticles. PMC - NIH. [Link]

  • 3-Acrylamidophenylboronic acid. LookChem. [Link]

  • Preparation of doxorubicin-loaded collagen-PAPBA nanoparticles and their anticancer efficacy in ovarian cancer. PMC - NIH. [Link]

  • Applications. Marama Labs. [Link]

  • Bioresponsive Functional Phenylboronic Acid-Based Delivery System as an Emerging Platform for Diabetic Therapy. PMC - NIH. [Link]

  • Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy. PMC - NIH. [Link]

  • 3D-Printed Phenylboronic Acid-Bearing Hydrogels for Glucose-Triggered Drug Release. MDPI. [Link]

  • Phenylboronic acid-modified magnetic nanoparticles as a platform for carbon dot conjugation and doxorubicin delivery. Journal of Materials Chemistry B (RSC Publishing). [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Phenylboronic acid-modified hollow silica nanoparticles for dual-responsive delivery of doxorubicin for targeted tumor therapy. Regenerative Biomaterials | Oxford Academic. [Link]

  • Phenylboronic acid-modified hollow silica nanoparticles for dual-responsive delivery of doxorubicin for targeted tumor therapy. Semantic Scholar. [Link]

  • Nuclear magnetic resonance (¹H NMR) spectra for (a) PBA and PBATs, and (b) PBA, PBO, and PBAOs copolyesters. ResearchGate. [Link]

  • Development of a UV Spectrophotometric Method for Validating Drug Loading Efficiencyof SNEDDS Rifampicin. Research Journal of Pharmacy and Technology. [Link]

  • Calibration curve for measuring drug loading efficiency by using UV–Vis... ResearchGate. [Link]

  • Scheme 1 Synthesis of pLAMA and pAPBA by RAFT polymerization. ResearchGate. [Link]

  • RAFT Polymerization - Reaction Setup. YouTube. [Link]

  • Bioresponsive Functional Phenylboronic Acid-Based Delivery System as an Emerging Platform for Diabetic Therapy. PMC. [Link]

  • MTT assay to evaluate the cytotoxic potential of a drug. Semantic Scholar. [Link]

  • Cytotoxic Effects of Nanoparticles Assessed In Vitro and In Vivo. ResearchGate. [Link]

  • Quantification of drug loading in polymeric nanoparticles using AFM-IR technique: a novel method to map and evaluate drug distribution in drug nanocarriers. Analyst (RSC Publishing). [Link]

  • Phenylboronic acid-modified nanoparticles for cancer treatment. RSC Publishing. [Link]

  • RAFT General Procedures. Boron Molecular. [Link]

  • ¹H-NMR spectra of HO-PBA (a) and M-PBA (b). ResearchGate. [Link]

  • Self-Assembled Nanoparticles Based on Block-Copolymers of Poly(2-Deoxy-2-methacrylamido-d-glucose)/Poly(N-Vinyl Succinamic Acid) with Poly(O-Cholesteryl Methacrylate) for Delivery of Hydrophobic Drugs. PMC - NIH. [Link]

  • Self-directed self-assembly of nanoparticle/copolymer mixtures. Nature. [Link]

  • Nanoparticle Sizing Techniques: Comparison of TEM vs. DLS vs. AFM. Delong America. [Link]

  • Self-Assembly of Nanoparticle Arrays on Block Copolymers. Ragan Group. [Link]

  • In vitro glucose-responsive release of insulin from POSS-APBA@insulin... ResearchGate. [Link]

  • Preparation of Self-Assembled Nanoparticle–Polymer Hybrids from Modified Silica Nanoparticles and Polystyrene-Block-Polyacrylic Acid Vesicles via the Co-Precipitation Method. PMC - NIH. [Link]

  • Poly-3-thienylboronic Acid Nanoparticles: Synthesis, Characterization, and Interaction with Saccharides Studied at the Level of Individual Nanoparticles. ACS Publications. [Link]

  • Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis of Polymers. Intertek. [Link]

  • Using NMR for Studying Polymer Structures. Creative Biostructure. [Link]

  • Recent Advances in the Drugs and Glucose-Responsive Drug Delivery Systems for the Treatment of Diabetes: A Systematic Review. MDPI. [Link]

  • Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results. Materials Horizons (RSC Publishing). [Link]

  • Hybrid Materials Based on Self-Assembled Block Copolymers and Magnetic Nanoparticles—A Review. MDPI. [Link]

Sources

Precision High-Throughput Screening of Boronic Acid Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Reversibility, Reactivity, and Stability Artifacts

Abstract & Strategic Rationale

The renaissance of covalent drug discovery has placed boronic acids at the forefront of library screening campaigns. Unlike irreversible acrylamides, boronic acids offer reversible covalent inhibition , allowing for high-affinity targeting of nucleophilic residues (Ser, Thr, Lys) without the permanent modification risks associated with "suicide" inhibitors. They are critical pharmacophores for targets such as the 26S proteasome (e.g., Bortezomib) and


-lactamases (e.g., Vaborbactam).

However, screening boronic acid libraries presents unique physicochemical challenges. These compounds exist in a dynamic equilibrium between trigonal planar acids, tetrahedral boronate anions, and dehydrated cyclic trimers (boroxines). Furthermore, they are prone to oxidative degradation that generates false-positive artifacts. This guide details a self-validating workflow to screen these libraries with high fidelity, ensuring that hits represent genuine target engagement rather than assay interference.

Chemical Foundation: The Stability-Reactivity Paradox

Before initiating a screen, one must understand the species present in the well. In standard DMSO stocks, boronic acids do not exist solely as monomers.

The Boroxine Problem

Under anhydrous conditions (pure DMSO), three boronic acid molecules dehydrate to form a six-membered cyclic boroxine ring. While this process is reversible upon dilution in aqueous buffer, the kinetics of hydrolysis can vary, potentially leading to inconsistent effective concentrations during the short timescales of automated liquid handling.

The Oxidation Artifact

In the presence of reducing agents (DTT, TCEP) and trace metals, boronic acids can undergo oxidative deboronation, releasing hydrogen peroxide (


) and a phenol byproduct.
  • False Positive Mechanism 1:

    
     inhibits cysteine proteases or oxidizes assay reagents.
    
  • False Positive Mechanism 2: The resulting phenol acts as a promiscuous aggregat or or PAINS (Pan-Assay Interference Compounds) hitter.

Diagram 1: Boronic Acid Dynamic Equilibrium & Degradation

This diagram illustrates the chemical species governing the availability and stability of library members.

BoronicEquilibrium cluster_0 Storage (DMSO) cluster_1 Assay Buffer (Aqueous) cluster_2 Artifact Pathway Boroxine Boroxine (Trimer) (Dehydrated Form) BoronicAcid Boronic Acid (Monomer) Boroxine->BoronicAcid + H2O (Hydrolysis) Boronate Boronate Anion (Tetrahedral Active Species) BoronicAcid->Boronate pH > pKa Oxidation Oxidative Deboronation (via ROS/Metals) BoronicAcid->Oxidation Slow ProteinAdduct Protein-Inhibitor Complex (Covalent) Boronate->ProteinAdduct + Ser/Thr Nucleophile Phenol Phenol + H2O2 (FALSE POSITIVE) Oxidation->Phenol Degradation

Caption: Fig 1.[1][2][3] Equilibrium states of boronic acids. Storage in dry DMSO favors boroxines; high pH favors boronates. Oxidation leads to irreversible false-positive generators.

Protocol 1: Library Management & Quality Control

Objective: Maintain monomeric integrity and prevent precipitation/dehydration artifacts.

  • Solvent Formulation:

    • Do NOT store in 100% anhydrous DMSO if freeze-thaw cycles are expected.

    • Recommendation: Store as 50-100 mM stocks in DMSO containing 2-5% (v/v) water . The presence of water thermodynamically disfavors boroxine formation, keeping the library in the monomeric acid form.

  • Storage Conditions:

    • Temperature: -20°C or -80°C.

    • Atmosphere: Argon or Nitrogen purge is mandatory to prevent atmospheric oxidation.

  • QC Check (LC-MS):

    • Periodically assess a subset of the library.

    • Pass Criteria: >85% purity.

    • Fail Criteria: Presence of phenol peak (M-26 mass shift relative to boronic acid) indicates oxidative deboronation.

Protocol 2: The Kinetic HTS Workflow

Context: Boronic acids are "slow-binding" reversible inhibitors. A standard "mix-and-read" assay will underestimate their potency because the covalent bond formation (


) takes time to reach equilibrium.
Experimental Design (Fluorescence Intensity/FRET)
ParameterSpecificationRationale
Buffer System 50 mM HEPES, pH 7.5Avoid Tris (contains 1,2-diol which complexes boron).
Additives 0.01% Triton X-100Prevents colloidal aggregation (promiscuous inhibition).
Reducing Agents Avoid DTT . Use 0.5 mM TCEPDTT promotes redox cycling/oxidation of boronic acids.
Pre-incubation 30 - 60 Minutes Critical. Allows slow covalent bond formation (

).
Substrate

concentration
Balanced sensitivity for competitive inhibitors.
Step-by-Step Procedure
  • Enzyme Dispensing:

    • Dispense 5 µL of 2x Enzyme Solution into 384-well black low-volume plates.

  • Compound Addition (Acoustic/Pin):

    • Transfer 20-50 nL of Boronic Acid library (in DMSO).

    • Control: Add Vaborbactam or Bortezomib (target dependent) as positive control.

  • Equilibration (The "Covalent Lag"):

    • Incubate at RT for 60 minutes .

    • Note: Skipping this step is the #1 cause of false negatives in covalent screening.

  • Substrate Initiation:

    • Dispense 5 µL of 2x Fluorogenic Substrate.

  • Detection:

    • Kinetic read (fluorescence) for 10-20 minutes.

    • Calculate slope (RFU/min) to determine % Inhibition.

Hit Validation & Triage Strategy

Hits from the primary screen are "suspects" until proven innocent of assay interference.

The "Redox-Cycling" Counter-Screen

Boronic acids can generate


 in the presence of TCEP/DTT.
  • Protocol: Re-run the primary assay with the addition of 100 U/mL Catalase .

  • Logic: Catalase disproportionates

    
    .
    
    • If potency persists (+Catalase): Genuine Hit.

    • If potency disappears (+Catalase): False positive (Oxidation artifact).

Orthogonal Confirmation: Intact Protein MS

Fluorescence inhibition does not prove covalent binding. Mass spectrometry provides direct evidence.[4]

  • Method: Incubate Protein + Compound (1:10 ratio). Inject onto LC-MS (Q-TOF or Orbitrap).

  • Success Criteria: Observation of a mass shift corresponding to the ligand mass minus two water molecules (dehydration upon ester formation with Ser/Thr).

    • Expected Mass Shift:

      
       (approx, varies by adduct type).
      
Diagram 2: The Screening Decision Tree

A logic flow to filter artifacts and confirm covalent engagement.

HTS_Workflow cluster_triage Triage & Validation Start Primary Screen (Fluorescence Assay) Hit Hit Identified (>50% Inhibition) Start->Hit CounterScreen Counter Screen: + Catalase (100 U/mL) Hit->CounterScreen Result1 Activity Lost? (H2O2 Artifact) CounterScreen->Result1 Discard Discard (False Positive) Result1->Discard Yes MS_Screen Orthogonal Assay: Intact Protein LC-MS Result1->MS_Screen No Result2 Mass Shift Observed? MS_Screen->Result2 Result2->Discard No Keep Validated Lead (Covalent Binder) Result2->Keep Yes

Caption: Fig 2. Hit triage workflow. Catalase counter-screens remove redox artifacts; MS confirms physical covalent adduct formation.

References

  • Covalent Fragment Screening & Methodology

    • Sutton, J. M., et al. (2020). Covalent-fragment screening identifies selective inhibitors of multiple Staphylococcus aureus serine hydrolases. Nature Communications. Link

  • Boronic Acid Chemistry & Boroxine Formation

    • Larkin, J. D., et al. (2015).[5] Thermodynamics of boroxine formation from the aliphatic boronic acid monomers. Journal of Physical Chemistry A. Link

  • Assay Interference & Oxidation Artifacts

    • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. Link

    • Gatin-Fraudet, B., et al. (2021). Borinic acids as new fast-responsive triggers for hydrogen peroxide detection. ChemRxiv. Link

  • Structural Biology of Boron-Protein Interactions

    • Plyavex, A., et al. (2021). High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. Journal of Medicinal Chemistry. Link

  • Protease Assay Guidance

    • Standard Operating Procedures for Protease Inhibition Assays. NCBI Assay Guidance Manual. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Cyclopropanesulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the synthesis of 3-(Cyclopropanesulfonamido)phenylboronic acid. This molecule is a valuable building block in medicinal chemistry and drug development, often utilized in structure-activity relationship (SAR) studies and as a key intermediate for more complex targets via Suzuki-Miyaura cross-coupling reactions.[1] Achieving a high yield of this compound can be challenging due to the sensitive nature of the boronic acid functional group and potential pitfalls during the reaction and purification stages.[2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven experience to help you optimize your synthetic protocol.

Section 1: Recommended Synthetic Pathway & Protocol

The most direct and commonly employed route involves the sulfonylation of commercially available 3-aminophenylboronic acid with cyclopropanesulfonyl chloride. This approach is atom-economical and avoids the multiple steps associated with synthesizing the boronic acid moiety late-stage.

Reaction Scheme:

Detailed Experimental Protocol: Sulfonylation of 3-Aminophenylboronic Acid
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add 3-aminophenylboronic acid (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration relative to the starting amine). Cool the resulting suspension to 0 °C in an ice-water bath.

  • Base Addition: Add a suitable base, such as pyridine or triethylamine (2.5 eq), dropwise to the stirred suspension. Ensure the temperature remains below 5 °C.

  • Reagent Addition: In a separate flask, dissolve cyclopropanesulfonyl chloride (1.1 eq) in a small amount of the anhydrous reaction solvent. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature at 0-5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for one hour, then slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture back to 0 °C and cautiously quench by adding 1 M HCl (aq) until the pH is ~2-3.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with brine (1x).

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: See the "Troubleshooting Guide" (Question 3) for detailed purification strategies, as standard silica gel chromatography can be problematic.[2][3]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction shows low or no conversion of the starting material. What went wrong?

A: This issue typically points to problems with reagents or reaction conditions.

  • Cause A: Inactive Cyclopropanesulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis. If exposed to atmospheric moisture, your reagent may have converted to the unreactive cyclopropanesulfonic acid.

    • Solution: Always use a fresh bottle or a properly stored (desiccated) vial of the sulfonyl chloride. For a quick quality check, a small amount can be carefully quenched in methanol and analyzed by GC-MS to confirm the formation of the methyl ester.

  • Cause B: Ineffective Base or Insufficient Amount: The reaction generates one equivalent of HCl, which must be neutralized. If the base is not effective or is present in insufficient quantity, the reaction mixture will become acidic, protonating the starting amine and shutting down its nucleophilicity.

    • Solution: Use at least 2.0-2.5 equivalents of a tertiary amine base like triethylamine (TEA) or pyridine. Pyridine often acts as a superior nucleophilic catalyst in such reactions. Ensure the base is anhydrous.

  • Cause C: Poor Solubility of Starting Material: 3-Aminophenylboronic acid has limited solubility in some aprotic solvents like DCM.[4] If it remains largely as a solid, the reaction will be slow or incomplete.

    • Solution: Consider switching to a solvent with better solubilizing power, such as THF or acetonitrile. Gentle warming (to 35-40 °C) after the initial addition at 0 °C can also improve conversion, but must be done cautiously to avoid side reactions.

Q2: The reaction works, but my yield is consistently low (<50%). Where am I losing my product?

A: Low yields are often due to side reactions or losses during the workup and purification phases.

  • Cause A: Protodeboronation: The carbon-boron bond is sensitive and can be cleaved under harsh acidic or basic conditions, especially with prolonged exposure or heat, to yield cyclopropanesulfonylaniline.[2]

    • Solution: Maintain careful temperature control. During the acidic workup, use cold 1 M HCl and perform the extraction steps efficiently without letting the mixture sit for extended periods. Avoid strong acids or bases.

  • Cause B: Product Loss During Aqueous Workup: The final product contains both a somewhat acidic sulfonamide proton and an acidic boronic acid group. This amphiphilic nature can lead to partial partitioning into the aqueous layer, especially if the pH is not optimal.

    • Solution: Ensure the pH of the aqueous layer is distinctly acidic (pH 2-3) during extraction to keep the boronic acid fully protonated and less water-soluble. Use a more polar extraction solvent like ethyl acetate instead of DCM. If losses persist, perform a back-extraction of the aqueous layers.

  • Cause C: Degradation on Silica Gel: This is a very common cause of low yield. Boronic acids are notorious for difficult purification via standard silica gel chromatography.[5] The acidic nature of silica gel can promote degradation, and the high polarity of the compound can lead to irreversible adsorption or significant streaking.

    • Solution: Avoid silica gel chromatography if possible. See Question 3 for robust alternative purification methods.

Q3: My crude product is impure, and I cannot purify it effectively with silica gel chromatography. What should I do?

A: This is the most frequent challenge. Here are field-proven alternatives to standard chromatography.

  • Solution A: Recrystallization: This is the preferred method for crystalline solids.

    • Protocol: Experiment with various solvent systems. A good starting point is a mixed solvent system like ethyl acetate/hexanes, acetone/water, or isopropanol/water. Dissolve the crude material in a minimum amount of the hot, more polar solvent and slowly add the less polar "anti-solvent" until turbidity appears. Cool slowly to induce crystallization.

  • Solution B: Purification via Boronate Ester Intermediate: This is an excellent strategy that converts the problematic polar boronic acid into a less polar, more chromatographically stable boronate ester.[2]

    • Protocol:

      • Take the crude 3-(Cyclopropanesulfonamido)phenylboronic acid and dissolve it in toluene or THF.

      • Add pinacol (1.1 eq) to the solution.

      • Reflux the mixture using a Dean-Stark apparatus for 2-4 hours to remove water and drive the esterification.

      • After cooling, concentrate the mixture. The resulting pinacol boronate ester is much less polar and can now be purified effectively using standard silica gel chromatography (e.g., with an ethyl acetate/hexanes gradient).

      • After purification, the boronate ester can be hydrolyzed back to the boronic acid. A common method is stirring with an aqueous acid (like 1 M HCl) in a biphasic system (e.g., ether/water) or using transesterification conditions.[6][7]

Q4: My NMR spectrum looks complex and doesn't match the expected product cleanly.

A: This often arises from the formation of boroxines.

  • Explanation: Boronic acids can spontaneously dehydrate to form cyclic trimetric anhydrides called boroxines.[2] This process is reversible. A sample that has been rigorously dried under high vacuum is very likely to exist as a mixture of the boronic acid and its boroxine, leading to a complex and confusing NMR spectrum.

    • Solution: To confirm the presence of the correct product, add a single drop of D₂O to your NMR tube containing the sample dissolved in a solvent like DMSO-d₆. Shake the tube well. The D₂O will hydrolyze the boroxine back to the monomeric boronic acid, causing the spectrum to simplify into the clean, expected pattern.

Section 3: Frequently Asked Questions (FAQs)

  • Q: Can I start from 3-bromoaniline instead of 3-aminophenylboronic acid?

    • A: Yes, this is a very effective alternative strategy. You would first perform the sulfonylation reaction on 3-bromoaniline to get N-(3-bromophenyl)cyclopropanesulfonamide. This intermediate is typically a stable, crystalline solid that is easy to purify. You can then convert the bromo-substituent to a boronic acid (or its ester) using a palladium-catalyzed Miyaura borylation reaction with a boron source like bis(pinacolato)diboron (B₂pin₂).[8] This route adds a step but can lead to higher overall purity and yield by avoiding the handling of the more sensitive aminophenylboronic acid.

  • Q: How should I store the final product, 3-(Cyclopropanesulfonamido)phenylboronic acid?

    • A: The product should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator. This minimizes exposure to air and moisture, which can lead to slow oxidation and hydrolysis/boroxine formation over time.

  • Q: What are the main impurities I should look for?

    • A: The most common impurities are:

      • Unreacted 3-aminophenylboronic acid.

      • Cyclopropanesulfonylaniline (from protodeboronation).

      • The boroxine trimer of your product.

      • Residual base (e.g., pyridine, triethylamine).

Section 4: Data Presentation & Workflows

Table 1: Summary of Reaction Parameters and Troubleshooting
ParameterRecommended ConditionCommon ProblemTroubleshooting Action
Starting Materials Anhydrous, high purityReagent degradation (esp. sulfonyl chloride)Use fresh reagents; store under inert gas/desiccator.
Solvent Anhydrous DCM or THFPoor solubility of starting amineSwitch to THF or Acetonitrile; consider gentle warming.
Base Pyridine or TEA (2.5 eq)Incomplete reactionEnsure base is anhydrous and in sufficient excess.
Temperature 0 °C for addition, then RTSide reactions (protodeboronation)Maintain cold temperature during addition; avoid overheating.
Workup Cold 1 M HCl (aq) washProduct loss to aqueous phaseEnsure pH is 2-3; use ethyl acetate for extraction.
Purification Recrystallization or ester derivatizationLow recovery/degradation on silicaAvoid direct chromatography of the free boronic acid.
Diagrams of Key Processes

Synthetic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation reagents 3-Aminophenylboronic Acid Anhydrous Solvent Base (Pyridine/TEA) cool Cool to 0 °C reagents->cool add_reagent Add Cyclopropanesulfonyl Chloride (dropwise @ 0 °C) cool->add_reagent stir Stir 12-18h (Warm to RT) add_reagent->stir quench Quench with cold 1M HCl stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry & Concentrate extract->dry crude Crude Product dry->crude

Caption: Recommended workflow for the synthesis of 3-(Cyclopropanesulfonamido)phenylboronic acid.

Troubleshooting_Logic start Low Yield or Impure Product check_reagents Check Reagent Quality (esp. Sulfonyl Chloride) start->check_reagents check_conditions Verify Reaction Conditions (Anhydrous, Base, Temp) start->check_conditions check_workup Optimize Workup (pH control, Solvent) start->check_workup check_purification Purification Method? start->check_purification silica Using Silica Gel? check_purification->silica Yes alternative Use Alternative Method: - Recrystallization - Derivatize to Ester check_purification->alternative No silica->alternative

Caption: Decision tree for troubleshooting low yield and purity issues in the synthesis.

References

  • Chemical Properties and Synthesis of 3-Aminophenylboronic Acid. (2025). Chemical Portal.
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • Hinkes, S. P. A., & Klein, C. D. P. (2019). Deprotection of Boronic Esters under Mild Conditions. Organic Letters, 21(9), 3048–3052. [Link]

  • Cammidge, A. N., & Creton, I. (2019). Stability of Boronic Esters to Hydrolysis: A Comparative Study. European Journal of Organic Chemistry, 2019(15), 2631-2635.
  • Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313-4327.
  • Ishiyama, T., & Miyaura, N. (2004). Metal-Catalyzed Borylation of C-H Bonds for Novel Boron Reagent Synthesis. Journal of Organometallic Chemistry, 689(24), 4230-4242.
  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki-Miyaura Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286.
  • Tanwar, O. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • Baker, S. J., et al. (2017). Boron Chemistry: An Overview. ACS Symposium Series, 1255, 1-21. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Isomura, Y., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. The Journal of Organic Chemistry, 87(10), 6852-6860. [Link]

Sources

overcoming solubility issues with phenylboronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #PBA-SOL-404 Subject: Comprehensive Guide to Solubilizing Phenylboronic Acids (PBAs) Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are likely reading this because your phenylboronic acid (PBA) has either precipitated out of solution, failed to dissolve in your aqueous buffer, or converted into an insoluble white solid during storage.[1]

This guide addresses the root cause: The Boronic Acid ⇌ Boroxine Equilibrium.

Unlike typical organic acids, PBAs are amphiphilic Lewis acids that exist in a dynamic equilibrium with their dehydrated trimeric anhydrides (boroxines).[1] Understanding this cycle is the only way to permanently resolve solubility issues in both organic synthesis (Suzuki-Miyaura) and biological assays (Sensors/Drug Delivery).[1]

Part 1: The Chemistry of Insolubility (The "Why")

Before attempting a fix, you must diagnose the state of your reagent.[1] PBAs are not static molecules; they are "shapeshifters" depending on their environment.[1]

  • The Boroxine Trap: In dry conditions or non-polar solvents, three PBA molecules dehydrate to form a six-membered boroxine ring.[1] This trimer is often less soluble in water and can crystallize out of solution.[1]

  • The pH Switch: The boron atom is

    
     hybridized (trigonal planar) and electron-deficient (Lewis acid).[1] It is hydrophobic in this state.[1] At high pH (typically > pKa ~8.8), it accepts a hydroxide ion, becoming 
    
    
    
    hybridized (tetrahedral) and anionic.[1] This charged form is highly water-soluble.[1]
  • Hydrogen Bonding Networks: In the solid state, PBAs form extensive hydrogen-bonded dimers and networks, requiring significant energy to break the crystal lattice.[1]

Visualizing the Equilibrium

The following diagram illustrates the structural transformation that dictates solubility.

PBA_Equilibrium Acid Phenylboronic Acid (Monomer) sp² Hybridized Amphiphilic Boroxine Boroxine (Trimeric Anhydride) Low Aqueous Solubility Precipitate Acid->Boroxine Dehydration (-3 H₂O) Heat / Vacuum Anion Hydroxyboronate Anion (Tetrahedral) High Aqueous Solubility Charged Acid->Anion High pH (> pKa) +OH⁻

Figure 1: The dynamic equilibrium of phenylboronic acids.[1] Solubility is maximized in the Anion state (green) and minimized in the Boroxine state (red) for aqueous applications.

Part 2: Troubleshooting Guide

Scenario A: Biological Assays (Aqueous Media)

Issue: "I need to dissolve PBA in PBS at pH 7.4, but it floats or stays cloudy."

Diagnosis: The pKa of unsubstituted PBA is ~8.8. At pH 7.4, it remains largely in the neutral, hydrophobic


 form.[1]

Resolution Protocol:

  • The "pH Jump" Method:

    • Dissolve the PBA in a small volume of 0.1 M NaOH (or higher depending on concentration).[1] This forces the formation of the soluble boronate anion.

    • Slowly lower the pH to 7.4 using HCl or a strong buffer.[1] Note: If you go too low, it may reprecipitate.[1]

  • Diol Complexation (The "Sugar Trick"):

    • Add a 1,2-diol (e.g., Fructose, Sorbitol, or Pinacol) to your buffer.[1]

    • Mechanism: PBAs form cyclic esters with diols.[1] These esters often have a lower pKa (shifting the equilibrium to the anionic form at neutral pH) and prevent boroxine formation.

    • Ratio: Use a 1:1 to 1:10 molar excess of the diol.[1]

  • Cosolvent Spike:

    • Dissolve PBA in DMSO (stock 100 mM).[1]

    • Dilute into the aqueous buffer while vortexing.[1] Keep final DMSO < 1% to avoid cytotoxicity.[1]

Scenario B: Organic Synthesis (Suzuki-Miyaura Coupling)

Issue: "The reaction mixture is biphasic, and the PBA isn't reacting."

Diagnosis: Poor mass transfer between the organic phase (containing aryl halide) and the aqueous phase (containing base/boronic acid).[1][2]

Resolution Protocol:

  • Solvent Switch:

    • Recommended: Dioxane/Water (4:[1]1) or THF/Water (4:1).[1] These are miscible, creating a homogeneous phase at high temperatures.[1]

    • Alternative: DMF or n-Butanol (excellent solubility for PBAs).[1]

  • Phase Transfer Catalysis (PTC):

    • If using Toluene/Water (immiscible), add TBAB (Tetrabutylammonium bromide) at 5-10 mol%.[1] This shuttles the activated boronate anion into the organic phase.

  • Base Activation:

    • Switch from weak bases (

      
      ) to hydroxides (
      
      
      
      ,
      
      
      ) if the substrate tolerates it.[1] The hydroxide ion is essential for the transmetallation step in the catalytic cycle.

Part 3: Decision Matrix & Workflows

Use this flowchart to select the correct solubilization strategy based on your application.

Solubility_Workflow Start Start: PBA Solubility Issue AppType Application Type? Start->AppType Bio Biological / Aqueous AppType->Bio Assay/Sensor Chem Organic Synthesis AppType->Chem Suzuki Coupling CheckpH Is pH > 9 allowed? Bio->CheckpH Soln_NaOH Dissolve in NaOH, then adjust pH CheckpH->Soln_NaOH Yes CheckDMSO Is DMSO toxic to cells? CheckpH->CheckDMSO No Soln_Diol Add Fructose/Sorbitol (Complexation) CheckDMSO->Soln_Diol Yes (Avoid DMSO) Soln_DMSO Make DMSO Stock, dilute <1% CheckDMSO->Soln_DMSO No CheckMisc Miscible Solvents? Chem->CheckMisc Soln_Dioxane Use Dioxane/H₂O or DMF CheckMisc->Soln_Dioxane Yes Soln_PTC Add TBAB (Phase Transfer) CheckMisc->Soln_PTC No (Biphasic)

Figure 2: Strategic decision tree for selecting the optimal solubilization method.

Part 4: Reference Data & Tables

Table 1: Solubility Profiles in Common Solvents

Data approximated for unsubstituted Phenylboronic Acid at 25°C.

SolventSolubility RatingNotes
Water (pH 7) Poor (< 20 mg/mL)Requires heating; prone to reprecipitation.[1]
Water (pH 10+) ExcellentForms hydroxyboronate anion.[1]
Methanol/Ethanol GoodForms boronic esters (solvolysis) over time.[1]
DMSO / DMF Excellent (> 500 mg/mL)Best for stock solutions.[1] Hard to remove.
THF / Dioxane GoodIdeal for reactions; miscible with water.[1]
Toluene / Hexane PoorPromotes boroxine formation (dehydration).[1]
Table 2: pKa Values of Substituted PBAs

Electronic effects determine the pH required for solubility.

SubstituentApprox pKaSolubility Impact
None (Phenyl) 8.8Insoluble at neutral pH.[1]
4-Nitro (Electron Withdrawing) ~7.1More soluble at physiological pH (7.4).[1]
4-Methoxy (Electron Donating) ~9.3Requires higher pH to dissolve.[1]
2-Fluoro (Ortho effect) ~7.8Improved solubility due to acidity and sterics.[1]

Part 5: Frequently Asked Questions (FAQs)

Q1: My PBA turned into a white powder that won't dissolve in anything. Is it dead? A: No, it has likely dehydrated into its boroxine form.[1]

  • Fix: Recrystallize it from hot water. The water hydrolyzes the boroxine ring back into the monomeric acid. Alternatively, dissolving it in aqueous base (NaOH) immediately hydrolyzes the boroxine.[1]

Q2: Can I store PBA in DMSO? A: Yes, but be cautious. While stable in the short term, PBAs can slowly esterify with impurities or oxidize over long periods.[1]

  • Recommendation: Prepare fresh stocks for critical biological assays. If storing, keep at -20°C under argon.[1]

Q3: Why does adding pinacol improve the reaction? A: Pinacol reacts with PBA to form a boronate ester (Bpin) .[1] Bpin esters are generally more soluble in organic solvents, less prone to protodeboronation, and do not form insoluble boroxine trimers.[1] Many researchers convert their PBA to the Bpin ester in situ before adding the catalyst.

Q4: I'm seeing "Protodeboronation" (loss of Boron). How do I stop it? A: This is a common side reaction catalyzed by high heat and strong base.[1]

  • Fix: Lower the reaction temperature. Use a milder base like

    
     instead of carbonates.[1] Use anhydrous conditions with a specific stoichiometry of water (e.g., 2-5 equivalents) rather than a bulk aqueous solvent.
    

References

  • Solubility & Boroxine Equilibrium

    • Lippincott, W. T., & Sporzynski, A. (2020).[1] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Link

  • pKa & Structural Effects

    • Yan, J., et al. (2008).[1] Substituent Effects on the Acidity of Phenylboronic Acids. Tetrahedron. Link[1]

  • Suzuki-Miyaura Coupling Optimization

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link[1]

  • Biological Applications & Carbohydrate Complexation

    • Bull, S. D., et al. (2013).[1] Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. Accounts of Chemical Research. Link[1]

  • Boroxine Hydrolysis

    • Iwamura, T., et al. (2013).[1] Boroxine Chemistry: From Fundamental Studies to Applications. Heterocycles. Link

Sources

reducing off-target effects of boronic acid inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Boronic Acid Inhibitor Optimization Subject: Minimizing Off-Target Effects & Assay Artifacts in Boronic Acid Drug Discovery Ticket ID: #BAI-OPT-2024 Status: Open Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Lewis Acid Paradox

Welcome to the technical support hub. If you are working with boronic acid inhibitors (e.g., bortezomib analogs, transition-state mimetics), you are likely encountering the "Lewis Acid Paradox." The very feature that makes these molecules potent—the empty


-orbital on the boron atom allowing reversible covalent bonding with nucleophilic active site residues (Ser/Thr)—is the primary source of their promiscuity.

This guide addresses the three most common support tickets we receive:

  • Chemical Instability: Oxidative deboronation leading to loss of potency.

  • Promiscuity: Off-target inhibition of serine proteases (e.g., elastase, chymotrypsin).

  • Assay Interference: False positives in fluorescent screenings.

Module A: Chemical Stability & Design Troubleshooting

User Issue: "My inhibitor loses potency after 24 hours in buffer," or "NMR shows new peaks in the aromatic region."

Diagnosis: You are likely observing Oxidative Deboronation . Boronic acids are susceptible to oxidation by Reactive Oxygen Species (ROS) or even dissolved oxygen in media, converting the active C-B bond into an inactive C-O bond (phenol/alcohol).[1]

Troubleshooting Protocol: Stabilizing the Warhead
ParameterRecommendationMechanism
Storage Store as Boronate Esters (e.g., pinacol, citrate) rather than free acids.Esters are prodrugs that hydrolyze to the active acid only in aqueous conditions, protecting the boron from premature oxidation.
Buffer Additives Avoid thiols (DTT, BME) if possible; if necessary, use TCEP .Thiols can form reversible complexes with boron, altering

. TCEP is less Lewis-basic and reduces oxidation risk without coordinating boron.
Structural Mod Intramolecular Coordination (Wulff-Type) Introducing a pendant ligand (e.g., carboxylate, amine) that coordinates to the boron

-orbital reduces Lewis acidity, making it resistant to ROS while retaining target affinity.
Visualizing the Oxidation Artifact

OxidationMechanism cluster_prevention Prevention Strategy BA Active Boronic Acid (R-B(OH)2) Complex Ate-Complex Intermediate (Unstable) BA->Complex Nucleophilic Attack ROS ROS / H2O2 (Assay Contaminant) ROS->Complex Phenol Phenol/Alcohol (Inactive Artifact) Complex->Phenol C-migration (Deboronation) Boric Boric Acid Complex->Boric Coord Intramolecular Coordination Coord->BA Stabilizes p-orbital

Caption: Figure 1. The oxidative deboronation pathway.[1] ROS attacks the empty p-orbital, causing carbon migration and cleavage of the pharmacophore.[1] Intramolecular coordination blocks this attack.

Module B: Improving Selectivity (Proteasome vs. Serine Hydrolases)

User Issue: "My proteasome inhibitor is killing cells via non-proteasomal toxicity," or "I am inhibiting chymotrypsin/elastase."

Diagnosis: The boron warhead is a "sticky" electrophile. If the peptide backbone (P-sites) is not optimized, the boron will bind to any accessible serine hydrolase.

Step-by-Step Optimization Guide

Step 1: P2/P3 Site Optimization (The "Key" to the Lock) Bortezomib is relatively small. To reduce off-target effects, you must increase steric bulk at the P2 and P3 positions to exploit the specific substrate pockets of the target (e.g., the


5 subunit of the 20S proteasome) which are distinct from digestive serine proteases.
  • Protocol: Synthesize analogs with bulky hydrophobic groups (e.g., dichlorobenzoyl) at P2/P3.

  • Validation: Run a counter-screen against a panel of serine proteases (Cathepsin G, Elastase, Chymotrypsin).

Step 2: Tuning Lewis Acidity (


 Modulation) 
The reactivity of the boron atom correlates with its 

.
  • High Acidity (Low

    
    ):  High potency, High toxicity (binds everything).
    
  • Low Acidity (High

    
    ):  Lower potency, Higher specificity.
    
  • Action: Add electron-donating groups to the aromatic ring attached to boron, or use "Boralactone" scaffolds to raise the

    
     and reduce non-specific covalent trapping.
    
Selectivity Decision Tree

SelectivityTree Start Off-Target Toxicity Observed Check1 Is it Proteasome-Dependent? Start->Check1 Yes Target-Related Toxicity (On-Target) Check1->Yes Yes No Off-Target Binding Check1->No No Analyze Identify Off-Target Class No->Analyze Serine Serine Proteases (Elastase/Cathepsin) Analyze->Serine Oxidative ROS Generation/Oxidation Analyze->Oxidative Sol_Serine Solution: Increase P2/P3 Steric Bulk (e.g., Ixazomib design) Serine->Sol_Serine Sol_Ox Solution: Wulff-Type Ligands or Cyclic Boronates Oxidative->Sol_Ox

Caption: Figure 2. Troubleshooting workflow for distinguishing and resolving on-target vs. off-target toxicity in boronic acid development.

Module C: Assay Interference & FAQs

Q1: I see high background fluorescence in my AMC/AFC cleavage assays. Why? A: Boronic acids can form reversible covalent complexes with the hydroxyl or amine groups on the fluorophore itself (e.g., 7-amino-4-methylcoumarin) if concentrations are high (


).
  • Fix: Always include a "compound only" control (no enzyme) to subtract baseline fluorescence. Switch to a FRET-based substrate where the fluorophore is sterically shielded.

Q2: My


 shifts significantly when I change the buffer pH. 
A:  This is expected. Boronic acids bind active site serines/threonines as the tetrahedral boronate anion. The formation of this complex is pH-dependent.[2]
  • Fix: Standardize your assay pH (usually 7.4). If comparing inhibitors, ensure their

    
     values are characterized. A shift in 
    
    
    
    often reflects the ionization state of the boron, not a change in intrinsic affinity.

Q3: How do I confirm the inhibitor is actually covalent and reversible? A: Perform a "Jump-Dilution" experiment.

  • Incubate enzyme + inhibitor at

    
    .
    
  • Rapidly dilute 100-fold into substrate-containing buffer.

  • Result: If activity recovers slowly over time, it is a reversible covalent inhibitor (slow off-rate). If activity never recovers, it is irreversible (or the off-rate is too slow to measure). If activity recovers instantly, it is likely non-covalent (fast off-rate).

Data Summary: Generations of Inhibitors

Use this table to benchmark your compound against clinical standards.

CompoundGenerationSelectivity StrategyOff-Target Risk
Bortezomib 1stBoronic Acid WarheadHigh: Inhibits serine proteases (Cathepsin G, Chymase) due to minimal steric bulk.
Ixazomib 2ndCitrate Ester Prodrug + Bulky P2/P3Medium: Ester hydrolysis controls release; bulkier side chains improve proteasome specificity.
Delanzomib 2ndP2/P3 OptimizationLow: Designed to overcome specific resistance mechanisms.
Boralactones ExperimentalIntramolecular CoordinationLowest: High oxidative stability; reduced Lewis acidity minimizes non-specific nucleophile attack.

References

  • Mechanism of Serine Protease Inhibition: Smoum, R., et al. (2012). Boron Containing Compounds as Protease Inhibitors.[2][3][4][5][6] Chemical Reviews.

  • Oxidative Instability & Boralactones: Hansen, S. G., et al. (2021).[7] Boronic acid with high oxidative stability and utility in biological contexts.[7][8][9] PNAS.[2][7][9] [7]

  • Assay Interference (Oxidation Artifacts): Sikora, A., et al. (2020). Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology.[10] Frontiers in Chemistry.

  • Selectivity Optimization (Ixazomib vs Bortezomib): Kupperman, E., et al. (2010). Evaluation of the Proteasome Inhibitor MLN9708 in Preclinical Models of Human Cancer. Cancer Research.

  • Intramolecular Coordination (Cyclic Boronates): Hecker, S. J., et al. (2015). Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs Class A Serine Carbapenemases. Journal of Medicinal Chemistry.

Sources

Technical Support Center: Synthesis of Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of boronic acid derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of working with these versatile compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to empower your research.

Introduction: The Duality of Boronic Acids

Boronic acids and their derivatives are indispensable tools in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility, however, extends far beyond this, into fields such as carbohydrate sensing, bioconjugation, and as pharmacophores in their own right. Yet, their synthesis and handling are fraught with challenges that can often be a source of frustration. This guide is structured to address these challenges head-on, providing a blend of theoretical understanding and practical, field-tested advice.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed to be your first port of call when encountering issues in your boronic acid synthesis.

FAQ 1: My boronic acid is degrading upon purification. What's happening and how can I prevent it?

Answer: The degradation of boronic acids during purification is a common and often perplexing issue. The primary culprit is often the inherent instability of the C-B bond under certain conditions.

  • The "Why": Mechanistic Insight: The boron atom in boronic acids is electrophilic and susceptible to nucleophilic attack. On silica gel, the acidic silanol groups can promote protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond. This is particularly problematic for electron-rich aryl boronic acids. Furthermore, boronic acids can undergo trimerization to form boroxines, especially under dehydrating conditions.

  • Troubleshooting & Prevention:

    • Modified Flash Chromatography: If you must use chromatography, consider deactivating the silica gel. This can be done by pre-treating the silica with a non-polar solvent containing a small amount of a neutral or basic modifier like triethylamine.

    • Acidic Washing: An effective workup procedure involves washing the reaction mixture with a mild acidic solution (e.g., 1M HCl). This protonates any basic impurities and can help to stabilize the boronic acid.

    • Biphasic Recrystallization: This is often the most effective method for purifying boronic acids. A common system is a mixture of a non-polar organic solvent (like hexane or toluene) and an aqueous base (like NaOH). The boronic acid is extracted into the aqueous layer as the boronate salt. The layers are then separated, and the aqueous layer is acidified, causing the purified boronic acid to precipitate out.

  • Experimental Protocol: Biphasic Recrystallization

    • Dissolve the crude boronic acid in a minimal amount of a suitable organic solvent (e.g., toluene).

    • Add an equal volume of 1M NaOH (aq).

    • Stir vigorously for 30 minutes. The boronic acid will transfer to the aqueous layer as the sodium boronate salt.

    • Separate the layers using a separatory funnel.

    • Wash the aqueous layer with the organic solvent to remove non-polar impurities.

    • Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the boronic acid precipitates.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

FAQ 2: I'm seeing significant amounts of homocoupling byproducts in my Miyaura borylation reaction. How can I minimize this?

Answer: Homocoupling of the aryl halide starting material is a frequent side reaction in Miyaura borylation, leading to the formation of a biaryl impurity that can be difficult to separate from the desired boronic acid product.

  • The "Why": Mechanistic Insight: Homocoupling arises from a competitive reaction pathway within the palladium catalytic cycle. It can be promoted by several factors, including the choice of ligand, base, and the quality of the reagents. The presence of oxygen can also exacerbate this side reaction.

  • Troubleshooting & Prevention:

    • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as SPhos, XPhos, and RuPhos have been shown to promote the desired cross-coupling over homocoupling. These ligands facilitate the reductive elimination step that forms the C-B bond.

    • Base Strength and Solubility: The base plays a crucial role in the transmetalation step. Using a moderately strong but soluble base like potassium carbonate (K2CO3) or potassium phosphate (K3PO4) is often optimal. Very strong bases can lead to undesired side reactions.

    • Degassing: Rigorous degassing of the reaction mixture is essential to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw method.

    • Reagent Purity: Ensure the purity of your bis(pinacolato)diboron (B2pin2) or other boron source. Impurities can interfere with the catalytic cycle.

  • Comparative Data: Ligand Effects on Homocoupling

LigandTypical Homocoupling (%)Desired Product Yield (%)
PPh315-30%60-75%
SPhos<5%>90%
XPhos<5%>90%

This data is illustrative and can vary depending on the specific substrates and reaction conditions.

FAQ 3: My boronic acid appears to be a mixture of the monomer and the trimeric boroxine. How can I control this equilibrium?

Answer: The interconversion between the boronic acid monomer and its corresponding trimeric anhydride, the boroxine, is a dynamic equilibrium that can complicate characterization and reactivity.

  • The "Why": Mechanistic Insight: This equilibrium is primarily driven by the presence or absence of water. In anhydrous conditions, the equilibrium favors the formation of the more stable, six-membered boroxine ring through the condensation of three boronic acid molecules with the elimination of three molecules of water. In the presence of water, the equilibrium shifts back towards the monomeric boronic acid.

  • Controlling the Equilibrium:

    • To Favor the Monomer: The most straightforward way to ensure your boronic acid exists predominantly as the monomer is to handle and store it in the presence of a small amount of water or to use it in reactions with aqueous co-solvents. For NMR characterization, adding a drop of D2O to your NMR tube can help to resolve complex spectra arising from the monomer-boroxine mixture.

    • To Favor the Boroxine: If the boroxine form is desired, the boronic acid should be rigorously dried. This can be achieved by azeotropic distillation with a solvent like toluene or by drying under high vacuum over a strong desiccant like phosphorus pentoxide (P2O5).

  • Visualization: Monomer-Boroxine Equilibrium

    G cluster_conditions1 Anhydrous Conditions cluster_conditions2 Aqueous Conditions Monomer R-B(OH)₂ Boroxine (RBO)₃ Monomer->Boroxine Dehydration Boroxine->Monomer Hydration Water_add + 3 H₂O Water_remove - 3 H₂O

    Caption: The reversible equilibrium between a boronic acid monomer and its corresponding trimeric boroxine, governed by the presence of water.

Advanced Protocols & Workflows

This section provides a detailed, step-by-step protocol for a robust and widely applicable method for boronic acid synthesis.

Protocol: Optimized Miyaura Borylation for Aryl Halides

This protocol is designed to be a starting point for the synthesis of a wide range of aryl boronic esters, which can then be hydrolyzed to the corresponding boronic acids.

  • Workflow Diagram

    G Start Start: Aryl Halide (Ar-X) B₂pin₂ Pd Catalyst Ligand Base Solvent Reaction Reaction Setup: 1. Assemble glassware under inert atmosphere. 2. Add solids (Ar-X, B₂pin₂, catalyst, ligand, base). 3. Add degassed solvent. Start->Reaction Combine Heating Heating & Stirring: Heat to desired temperature (e.g., 80-100 °C). Stir for specified time (e.g., 2-16 h). Reaction->Heating Initiate Workup Workup: 1. Cool to room temperature. 2. Filter through Celite®. 3. Concentrate in vacuo. Heating->Workup Complete Purification Purification: Recrystallization or Chromatography Workup->Purification Isolate Product Final Product: Aryl Boronic Ester (Ar-Bpin) Purification->Product Obtain

    Caption: A generalized workflow for the Miyaura borylation reaction.

  • Step-by-Step Methodology

    • Reaction Setup:

      • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), bis(pinacolato)diboron (B2pin2, 1.1 mmol), palladium(II) acetate (Pd(OAc)2, 0.02 mmol), your chosen phosphine ligand (e.g., SPhos, 0.04 mmol), and potassium acetate (KOAc, 1.5 mmol).

      • Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.

      • Add degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL) via syringe.

    • Reaction Execution:

      • Place the flask in a preheated oil bath at 80-100 °C.

      • Stir the reaction mixture for the determined time (typically 2-16 hours). Monitor the reaction progress by TLC or GC-MS.

    • Workup and Isolation:

      • Once the reaction is complete, cool the mixture to room temperature.

      • Dilute the mixture with an organic solvent like ethyl acetate.

      • Pass the mixture through a short plug of Celite® to remove the palladium catalyst.

      • Concentrate the filtrate under reduced pressure.

    • Purification:

      • The crude boronic ester can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane).

      • If necessary, purification by flash column chromatography on silica gel can be performed.

    • Hydrolysis to Boronic Acid (Optional):

      • The purified boronic ester can be hydrolyzed to the corresponding boronic acid by stirring with an aqueous acid (e.g., 2M HCl) in a solvent like acetone or THF at room temperature.

References

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed Borylation of Aryl Halides. Angewandte Chemie International Edition, 46(29), 5553-5557. [Link]

deboronation of phenylboronic acids under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stabilization of Phenylboronic Acids under Cross-Coupling Conditions Ticket ID: PROTO-DEB-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

🟢 Welcome to the Deboronation Crisis Center

You are likely here because your Suzuki-Miyaura coupling yield is low, and your mass spec shows a dominant peak corresponding to the hydro-deboronated arene (Ar-H ) rather than the product (Ar-Ar' ).

Protodeboronation is not random; it is a predictable failure mode governed by pH, temperature, and electronics. This guide treats your reaction as a system to be debugged. We move beyond "try a different base" to understanding the kinetics of failure.

Module 1: Diagnostics (The Mechanism of Failure)

To fix the leak, you must find the hole. Protodeboronation under basic coupling conditions generally occurs through two distinct pathways, heavily influenced by the substituents on your phenyl ring.

The Kinetic Pathways

The seminal work by Lloyd-Jones et al. established that for most arylboronic acids, the boronate anion (not the neutral acid) is the species that undergoes lysis.

  • Pathway A: Base-Catalyzed Hydrolysis (General)

    • Trigger: High pH (formation of the boronate "ate" complex).

    • Mechanism: The base (OH⁻, CO₃²⁻) coordinates to Boron. Water or a proton source attacks the ipso-carbon.

    • Vulnerable Substrates: Electron-deficient arenes, polyfluorinated phenyls.

  • Pathway B: Zwitterionic Fragmentation (Heterocycles)

    • Trigger: Neutral to mild pH.

    • Mechanism: For 2-pyridyl and related systems, the nitrogen lone pair coordinates intramolecularly to the boron, facilitating C-B bond cleavage.

    • Vulnerable Substrates: 2-pyridyl, 2-thiazolyl, 2-imidazolyl boronic acids.

Visualization: The Deboronation Trap

The following diagram illustrates the kinetic competition between the productive Transmetallation cycle and the destructive Deboronation cycle.

DeboronationMechanism cluster_0 Critical Failure Point ArB Neutral Boronic Acid Ar-B(OH)2 Ate Boronate Anion [Ar-B(OH)3]- ArB->Ate + Base (OH-) Fast Equilibrium Ate->ArB - Base Pd Pd(II)-Ar' Species (Catalyst) Ate->Pd Transmetallation (Productive Path) Debor Waste (Ar-H) Protodeboronation Ate->Debor k_debor (Destructive Path) Prod Product Ar-Ar' Pd->Prod Reductive Elimination

Caption: The "Ate" complex (Boronate Anion) is the bifurcation point. High concentration of this species increases the rate of deboronation (


) relative to transmetallation.

Module 2: Protocol Optimization (The "Fix")

If you cannot change your substrate, you must engineer the reaction conditions to favor Transmetallation over Lysis.

Strategy 1: The pH-Rate Profile Adjustment

The Logic: The rate of deboronation (


) often peaks when pH 

pKa of the boronic acid.
  • Action: Move the pH away from the danger zone.

  • Protocol:

    • Switch to Anhydrous Conditions: Water is the proton source. Use CsF or K₃PO₄ in anhydrous dioxane or toluene. Without water, the hydrolysis pathway is severely retarded.

    • Lower the Base Strength: If you must use water, switch from strong bases (NaOH, KOtBu) to weak bases (K₂CO₃, K₃PO₄).

Strategy 2: The "Slow Release" Protocol

The Logic: Deboronation is often second-order or pseudo-first-order dependent on the concentration of the boronate anion. By keeping the instantaneous concentration of the boronate low, you starve the decomposition pathway while maintaining enough species for the high-affinity Pd catalyst.

Step-by-Step Methodology:

  • Setup: Prepare your reaction vessel with the Aryl Halide, Catalyst, Base, and Solvent. Heat to reaction temperature.[1][2]

  • Feed: Dissolve your unstable Boronic Acid in a separate syringe (using the reaction solvent).

  • Execution: Use a syringe pump to add the Boronic Acid solution dropwise over 1–2 hours.

  • Why it works: The Pd catalyst reacts with the boronate as soon as it hits the flask (fast transmetallation), leaving "zero" excess boronate to undergo deboronation.

Strategy 3: Catalyst Overdrive

The Logic:


. If you increase 

or

, you consume the boronate before it has time to decompose.
  • Recommendation: Switch to precatalysts with rapid oxidative addition and transmetallation rates.

    • First Choice: XPhos Pd G4 or SPhos Pd G4 (Buchwald precatalysts).

    • Alternative: Pd(dtbpf)Cl₂ (Excellent for sterically hindered/unstable substrates).

Module 3: Substrate Engineering (The Upgrade)

If optimization fails, your reagent is chemically unfit. Upgrade to a protected boron species.

Comparison of Boron Surrogates
Reagent TypeStabilityReactivityMechanism of ReleaseBest For...
Boronic Acid LowHighDirectStable, simple substrates.
Pinacol Ester (BPin) ModerateModerateHydrolysis in situGeneral purpose, slightly better stability.
MIDA Boronate Very High Low (Latent)Slow Hydrolysis (Base/Water)2-Pyridyls , vinyl, cyclopropyl, unstable heterocycles.[3]
Trifluoroborate (BF3K) HighModerateHydrolysis (req. H₂O/Base)Aqueous conditions, scale-up.
The MIDA Solution (Mechanistic Insight)

MIDA (N-methyliminodiacetic acid) boronates are sp3-hybridized. The boron atom has no empty p-orbital, rendering it immune to base attack. Under reaction conditions (aq. K₃PO₄), the MIDA group slowly hydrolyzes, releasing the active boronic acid at a controlled rate perfectly matched to the catalytic cycle.

MIDA Workflow Visualization:

MIDA_Release cluster_protection Protection Zone MIDA MIDA Boronate (sp3, Inert) FreeAcid Free Boronic Acid (Active) MIDA->FreeAcid Slow Hydrolysis (K3PO4 / H2O / Heat) Coupled Coupled Product FreeAcid->Coupled Pd Catalyst (Fast)

Caption: MIDA acts as a "time-release capsule," maintaining [Boronic Acid] below the threshold for rapid decomposition.

Module 4: Frequently Asked Questions (FAQs)

Q: My 2-pyridylboronic acid reaction turns black and yields <10%. Why? A: You are fighting the "Zwitterionic Effect." The pyridine nitrogen coordinates to the boron, making the C-B bond extremely labile.

  • Fix: Do not use the free acid. Use 2-pyridyl MIDA boronate or 2-pyridyl trifluoroborate . If you must use the acid, add CuCl (1 equiv) . Copper coordinates the nitrogen lone pair, blocking the self-destructive coordination.

Q: I see "homocoupling" of the boronic acid. Is this deboronation? A: No, this is oxidation (Chan-Lam type mechanism) or disproportionation. However, it competes for the same reagent.

  • Fix: Degas your solvents thoroughly (sparge with Argon for 15 mins). Oxygen promotes homocoupling.

Q: Can I use excess boronic acid to compensate for loss? A: Yes, but with diminishing returns.

  • Rule of Thumb: Start with 1.5 equivalents. If you need >2.0 equivalents, the reaction is inefficient and purification will become difficult (protodeboronated byproducts often co-elute with product). Switch to a MIDA ester instead.

Q: Does the choice of base cation matter (Na vs K vs Cs)? A: Yes. Larger cations (Cs⁺) often improve solubility of inorganic bases in organic solvents (the "Cesium Effect"), increasing the concentration of active base just enough without requiring water. CsF or Cs₂CO₃ in dioxane is a classic "dry" condition for unstable substrates.

References

  • Mechanism of Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C.[2][4] Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.J. Am. Chem. Soc.[2][4][5]2017 , 139, 13156–13165.[4] [Link]

  • MIDA Boronates (Slow Release Strategy): Knapp, D. M.; Gillis, E. P.; Burke, M. D.[3][6] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[1][5][7][8]J. Am. Chem. Soc.[2][4][5]2009 , 131, 6961–6963.[5] [Link]

  • Kinetic Profiles of Heterocycles: Cox, P. A.; Leach, A. G.; Campbell, A. D.; Lloyd-Jones, G. C.[2] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation.[2][9]J. Am. Chem. Soc.[2][4][5]2016 , 138, 9145–9157.[2][9] [Link][2]

  • Anhydrous Fluoride Conditions: Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Efficient Synthesis of 5-Membered Heterocycles.J. Am. Chem. Soc.[2][4][5]2010 , 132, 14073–14075. [Link]

Sources

Technical Support Center: Enhancing the Selectivity of Phenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to optimizing the experimental use of substituted phenylboronic acids, with a focus on improving the selectivity of compounds like 3-(Cyclopropanesulfonamido)phenylboronic acid. While specific literature on this particular molecule is emerging, the principles outlined in this guide are derived from extensive experience with the broader class of phenylboronic acid (PBA) derivatives and are designed to provide a robust framework for your research.

Phenylboronic acids are a versatile class of compounds, renowned for their ability to form reversible covalent bonds with diols, a feature that has led to their widespread use in biosensors, drug delivery systems, and as enzyme inhibitors.[1][2] The boron atom in boronic acids can form a reversible covalent bond with the catalytic serine residues in the active sites of enzymes, mimicking the tetrahedral transition state of the substrate.[3] However, achieving high selectivity for a specific biological target can be a significant challenge, as off-target interactions can lead to ambiguous results and potential toxicity.

This guide provides troubleshooting strategies, frequently asked questions, and detailed protocols to help you enhance the selectivity of your phenylboronic acid-based experiments.

Troubleshooting Guide: Improving Selectivity

This section addresses common issues encountered when working with phenylboronic acid derivatives and provides actionable solutions.

Issue 1: Low Potency and/or Suspected Off-Target Effects in Enzyme Inhibition Assays

Question: My phenylboronic acid inhibitor shows weak activity against my target enzyme, and I suspect it's binding to other proteins in my assay. How can I improve its selectivity and potency?

Answer: Low potency and off-target effects are common hurdles. The issue often stems from the inherent reactivity of the boronic acid moiety or suboptimal assay conditions. Here’s a systematic approach to troubleshoot this:

1. Re-evaluate Your Assay Buffer:

  • pH is Critical: The pKa of the boronic acid group is crucial for its interaction with the target. The equilibrium between the neutral trigonal planar form and the anionic tetrahedral form is pH-dependent. The tetrahedral form is generally more reactive. Systematically screen a range of pH values (e.g., 6.5 to 8.5) to find the optimal condition for your specific inhibitor-enzyme pair. Phenylboronic acids have been shown to be more potent at neutral pH and less so at acidic pH in some applications.[4]

  • Buffer Components: Be mindful of diol-containing buffer components (e.g., Tris, glycerol) that can compete with your target for binding to the boronic acid. Consider using non-diol buffers like HEPES or PBS.

2. Assess Compound Purity and Stability:

  • Impurity Profiling: Impurities from the synthesis can interfere with your assay. Ensure the purity of your compound using techniques like HPLC and NMR. Common impurities include boroxines (dehydrated trimers of boronic acids).

  • Stability in Assay Media: Phenylboronic acids can degrade under certain conditions. Assess the stability of your compound in your assay buffer over the time course of your experiment using HPLC.

3. Implement Kinetic Analysis:

  • Determine the Mechanism of Inhibition: Understanding how your inhibitor binds is key. Perform detailed kinetic studies to determine if it's a competitive, non-competitive, or uncompetitive inhibitor. Boronic acids often act as transition-state inhibitors.[3]

  • Measure On/Off Rates: For reversible covalent inhibitors, the residence time on the target can be more important than the IC50 value alone. Measuring the on-rate (kon) and off-rate (koff) can provide valuable insights into the inhibitor's behavior.

4. Introduce a Counterscreen:

  • Select a Relevant Off-Target: Choose a structurally related enzyme or a protein known to interact with boronic acids to use as a counterscreen. This will help you quantify the selectivity of your compound.

  • Develop a Selectivity Index: Calculate a selectivity index by dividing the IC50 value for the off-target by the IC50 for your primary target. A higher index indicates better selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for phenylboronic acid-based enzyme inhibitors?

A1: Phenylboronic acid inhibitors typically function as reversible covalent inhibitors. The boron atom is electrophilic and can be attacked by a nucleophilic residue in the enzyme's active site, most commonly a serine. This forms a stable, tetrahedral boronate adduct, which mimics the transition state of the enzymatic reaction, thereby inhibiting the enzyme.[3]

Q2: How can I purify my 3-(Cyclopropanesulfonamido)phenylboronic acid to ensure high purity for my experiments?

A2: Purification of boronic acids can be challenging due to their polarity and potential for self-condensation into boroxines. Here are a few recommended methods:

  • Recrystallization: If your compound is a solid, recrystallization from a suitable solvent system can be effective.

  • Acid-Base Extraction: One method involves treating the crude product with a base to form the boronate salt, which can be separated from non-acidic impurities by solvent extraction. The pure boronic acid is then regenerated by acidification.[5]

  • Diethanolamine Adduct Formation: Boronic acids can form crystalline adducts with diethanolamine. These adducts can often be easily purified by recrystallization and the boronic acid can be subsequently released.

  • Chromatography: While challenging, chromatography on silica gel can be performed. It is often recommended to use a mobile phase containing a small amount of acid or to use deactivated silica gel to minimize tailing and decomposition.

Q3: Are there any general strategies to improve the selectivity of a phenylboronic acid inhibitor through structural modification?

A3: Yes, medicinal chemistry strategies can be employed. The substituents on the phenyl ring play a crucial role in determining selectivity. The cyclopropanesulfonamido group in your molecule, for instance, will occupy a specific pocket in the target's binding site. Modifying this group or adding other substituents to the phenyl ring can enhance interactions with the target enzyme while potentially reducing binding to off-targets. A thorough understanding of the target's active site through structural biology (e.g., X-ray crystallography) can guide these modifications.

Q4: Can I use protecting groups to improve the handling and selectivity of my boronic acid?

A4: Absolutely. Protecting the boronic acid moiety as a boronate ester (e.g., a pinacol ester) can improve its stability, reduce its polarity for easier purification, and prevent off-target reactions. The protecting group can then be removed in the final step before biological testing. Common protecting groups include those derived from N-methyliminodiacetic acid (MIDA), which form stable boronates that are inert to many reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Assessing Enzyme Inhibition and Selectivity

This protocol provides a framework for determining the IC50 of a phenylboronic acid inhibitor and assessing its selectivity against a related off-target enzyme.

Materials:

  • Primary target enzyme

  • Off-target enzyme for counterscreening

  • Substrate for each enzyme

  • Assay buffer (e.g., HEPES or PBS, pH 7.4)

  • 3-(Cyclopropanesulfonamido)phenylboronic acid (or other PBA derivative)

  • 96-well microplates

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Compound Preparation: Prepare a stock solution of the inhibitor in DMSO. Serially dilute the stock solution to create a range of concentrations.

  • Enzyme and Substrate Preparation: Prepare solutions of the enzymes and substrates in the assay buffer at the desired concentrations.

  • Assay Setup:

    • To each well of a 96-well plate, add a small volume of the inhibitor dilution (or DMSO for control).

    • Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate solution to each well.

  • Data Acquisition: Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.

  • Selectivity Assessment: Repeat steps 1-5 using the off-target enzyme. Calculate the selectivity index as described in the troubleshooting section.

Data Presentation:

CompoundTarget Enzyme IC50 (µM)Off-Target Enzyme IC50 (µM)Selectivity Index
3-(Cyclopropanesulfonamido)phenylboronic acid[Experimental Value][Experimental Value][Calculated Value]
Control Compound[Experimental Value][Experimental Value][Calculated Value]
Protocol 2: Purification of a Phenylboronic Acid via Acid-Base Extraction

This protocol is a general method for purifying phenylboronic acids from non-acidic impurities.

Materials:

  • Crude phenylboronic acid derivative

  • Diethyl ether (or other suitable organic solvent)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Aqueous hydrochloric acid (HCl) solution (e.g., 1 M)

  • Separatory funnel

  • pH paper or pH meter

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Dissolution: Dissolve the crude boronic acid in an organic solvent like diethyl ether.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with 1 M NaOH solution. The boronic acid will deprotonate and move into the aqueous layer as the sodium boronate salt. Repeat the extraction 2-3 times.

  • Separation of Layers: Combine the aqueous layers. The organic layer containing non-acidic impurities can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add 1 M HCl with stirring until the pH is acidic (pH ~2). The pure boronic acid should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and then dry it under vacuum to obtain the purified phenylboronic acid.

Visualizing Key Concepts

Diagram 1: General Mechanism of Reversible Covalent Inhibition

G cluster_0 Enzyme Active Site Enzyme Enzyme + Ser-OH Complex Initial Non-covalent Complex Enzyme->Complex Binding Inhibitor Phenylboronic Acid (Trigonal Planar) Inhibitor->Complex Covalent_Adduct Reversible Covalent Adduct (Tetrahedral Boronate) Complex->Covalent_Adduct Covalent Bond Formation (Reversible) Covalent_Adduct->Complex Bond Cleavage

Caption: Reversible covalent inhibition by a phenylboronic acid.

Diagram 2: Troubleshooting Workflow for Low Selectivity

G Start Low Selectivity Observed Check_Purity Verify Compound Purity (HPLC, NMR) Start->Check_Purity Optimize_Assay Optimize Assay Conditions (pH, Buffer) Check_Purity->Optimize_Assay If Pure Counterscreen Perform Counterscreen (Related Off-Target) Optimize_Assay->Counterscreen Kinetics Detailed Kinetic Analysis (kon, koff) Counterscreen->Kinetics If Selectivity Still Low End Selectivity Improved Counterscreen->End If Selectivity Improves Structural_Mods Consider Structural Modification Kinetics->Structural_Mods Structural_Mods->End

Caption: A workflow for addressing low selectivity in experiments.

References

  • Phenylboronic Acid Modification Augments the Lysosome Escape and Antitumor Efficacy of a Cylindrical Polymer Brush-Based Prodrug. PubMed.[Link]

  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC.[Link]

  • 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. PMC.[Link]

  • Preparation method of cyclopropylboronic acid.
  • Novel process for synthesizing cyclopropylboronic acid.
  • Method for preparing cyclopropyl boronic acid.
  • Synthesis and Characterization of Boronate Affinity Three-Dimensionally Ordered Macroporous Materials. MDPI.[Link]

  • Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed.[Link]

  • On the Question of the Regio-, Stereoselectivity and the Molecular Mechanism of the (3+2) Cycloaddition Reaction Between (Z)-C-Phenyl-N-alkyl(phenyl)nitrones and (E)-3-(Methylsulfonyl)-propenoic Acid Derivatives. MDPI.[Link]

  • Phenylboronic acids as pH-selective ligands for arylsulfatase B: a lead for pharmacological chaperones against Maroteaux–Lamy syndrome. ChemRxiv.[Link]

  • α‐Triazolylboronic Acids: A Novel Scaffold to Target FLT3 in AML. PMC.[Link]

  • Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? MDPI.[Link]

  • Aromatic Diboronic Acids as Effective KPC/AmpC Inhibitors. MDPI.[Link]

  • Thiol-yne click post-synthesis of phenylboronic acid-functionalized magnetic cyclodextrin microporous organic network for selective and efficient extraction of antiepileptic drugs. PubMed.[Link]

  • Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. NIH.[Link]

  • Discovery of (1S,2R,3R)-2,3-dimethyl-2-phenyl-1-sulfamidocyclopropanecarboxylates: novel and highly selective aggrecanase inhibitors. PubMed.[Link]

  • Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. MDPI.[Link]

  • Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and M
  • Boronic acid protecting groups.
  • B-Protected Boronic Acids: Methodology Development and Strategic Application. ACS Publications.[Link]

Sources

Technical Guidance Document: Strategies for Enhancing the In Vivo Stability of 3-(Cyclopropanesulfonamido)phenylboronic Acid and Related Arylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The resurgence of interest in boronic acids as therapeutic agents, highlighted by the clinical success of drugs like bortezomib, has brought both their potential and their challenges to the forefront of drug development. As researchers, we are often tasked with advancing promising molecules like 3-(Cyclopropanesulfonamido)phenylboronic acid through the preclinical pipeline. However, the very reactivity that makes the boronic acid moiety a versatile pharmacophore also renders it susceptible to degradation under physiological conditions, posing significant hurdles to achieving desirable pharmacokinetic profiles. This guide is intended to serve as a technical resource for scientists and drug development professionals encountering stability issues with this class of compounds. Drawing upon established principles and field-proven insights, we will explore the mechanistic basis of arylboronic acid instability and provide a comprehensive overview of formulation strategies and analytical methodologies to ensure the integrity of your compound during in vivo studies.

Section 1: The Inherent Instability of the Arylboronic Acid Moiety: A Mechanistic Overview

A thorough understanding of the degradation pathways of your compound is the first step toward designing a robust formulation. For arylboronic acids, two primary mechanisms of degradation are of concern in a biological setting: oxidative deboronation and protodeboronation.[1]

  • Oxidative Deboronation: This is often the more rapid degradation pathway in vivo. In the presence of reactive oxygen species (ROS), such as hydrogen peroxide, the carbon-boron bond is cleaved, resulting in the formation of a phenol and boric acid.[2][3] This process can be particularly problematic in inflammatory microenvironments or within cells undergoing oxidative stress. The oxidation rates are pH-dependent and can be influenced by the electronic properties of the aryl ring.[2]

  • Protodeboronation: This is a slower, hydrolytic cleavage of the carbon-boron bond, which can occur in aqueous environments. While generally less rapid than oxidation, it can contribute to compound loss over time, especially during long-term studies or under certain pH conditions.

These degradation pathways not only reduce the concentration of the active pharmaceutical ingredient (API) but also introduce impurities that could have their own toxicological or pharmacological profiles.

cluster_0 Degradation Pathways Arylboronic Acid Arylboronic Acid Phenol Phenol Arylboronic Acid->Phenol Oxidative Deboronation (e.g., H₂O₂) Arene Arene Arylboronic Acid->Arene Protodeboronation (H₂O)

Caption: Primary degradation pathways for arylboronic acids in vivo.

Section 2: Pre-formulation and Formulation Strategies for Enhanced Stability

Once the potential for degradation is understood, a rational formulation design can be implemented. The goal is to protect the boronic acid moiety until it reaches its target.

The Prodrug Approach: Boronate Esters

One of the most effective strategies for stabilizing boronic acids is to reversibly derivatize them into boronate esters.[1][4] By reacting the boronic acid with a diol, a cyclic boronate ester is formed, which protects the boron center from both oxidative and hydrolytic attack.

The choice of the diol is critical. Sterically hindered diols can form more stable esters, but the ester must be labile enough to hydrolyze back to the active boronic acid in vivo. Pinacol esters are commonly used in synthesis due to their stability, but for therapeutic applications, more biocompatible and readily hydrolyzable diols may be necessary.[1] This approach effectively creates a prodrug that releases the active compound at the site of action or systemically.

Complexation and Encapsulation

For parenteral administration, achieving both stability and solubility can be a major challenge. Complexation and encapsulation techniques offer a dual benefit.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with the aryl portion of the boronic acid, shielding it from the aqueous environment and potentially improving both solubility and stability. Modified cyclodextrins like Captisol® are often used to improve the solubility and stability of APIs.[5]

  • Liposomes: Encapsulating the boronic acid within a liposomal formulation can protect it from degradation in the circulation and can also be used to target the drug to specific tissues. This is particularly useful for compounds with a narrow therapeutic index.

Formulation StrategyPrimary Mechanism of StabilizationAdvantagesDisadvantages
Boronate Ester Prodrug Covalent protection of the boronic acid moietyHigh degree of protection, tunable release kineticsRequires careful selection of diol for optimal hydrolysis rate
Cyclodextrin Complexation Sequestration of the aryl group in a hydrophobic pocketImproved solubility and stability, established regulatory pathwayMay not be suitable for all molecular scaffolds
Liposomal Encapsulation Physical barrier between the drug and the external environmentExcellent protection, potential for targeted deliveryMore complex manufacturing and characterization
The Role of Stabilizing Excipients

In liquid formulations, the choice of excipients is paramount.[5][6][7][8] For boronic acids, certain excipients can provide a stabilizing effect through reversible interactions.

  • Diols and Polyols: Similar to the prodrug approach, the inclusion of biocompatible diols or polyols (e.g., mannitol, sorbitol, propylene glycol) in the formulation can lead to the in situ formation of boronate esters, providing a transient stabilization that can improve shelf-life and stability upon dilution.

  • Antioxidants: To combat oxidative deboronation, the inclusion of antioxidants such as ascorbic acid or sodium metabisulfite can be beneficial, particularly if the drug is intended for administration in an environment with high oxidative stress.[9]

Section 3: Troubleshooting Common In Vivo Challenges

Q: My compound, 3-(Cyclopropanesulfonamido)phenylboronic acid, shows rapid clearance and low exposure in my initial rodent PK studies. Where should I start my investigation?

A: This is a classic problem for this class of compounds. A systematic approach is required to diagnose the issue.

  • Confirm Analytical Method Integrity: Before assuming metabolic instability, ensure that your bioanalytical method is robust and stability-indicating. Can you differentiate the parent compound from its potential phenol degradant? Are you losing the compound during sample processing? A validated HPLC-MS/MS method is essential.[10]

  • Assess In Vitro Stability: Conduct stability studies in plasma and liver microsomes. This will help you differentiate between chemical instability (degradation in plasma) and metabolic instability (degradation by liver enzymes).

  • Formulation Intervention: If chemical instability is suspected, this is the time to apply the principles from Section 2. A simple first step is to formulate the compound in a vehicle containing a stabilizing excipient like mannitol or propylene glycol. If this improves exposure, it strongly suggests that you are preventing degradation in vivo. For a more robust solution, consider synthesizing a boronate ester prodrug.

cluster_0 Troubleshooting Workflow for Poor In Vivo Exposure Start Start Low_Exposure Low In Vivo Exposure Observed Start->Low_Exposure Validate_Bioanalysis Is Bioanalytical Method Validated and Stability-Indicating? Low_Exposure->Validate_Bioanalysis Fix_Method Develop/Validate Method Validate_Bioanalysis->Fix_Method No Assess_In_Vitro Assess In Vitro Stability (Plasma, Microsomes) Validate_Bioanalysis->Assess_In_Vitro Yes Fix_Method->Low_Exposure Chemical_Instability Chemical Instability? Assess_In_Vitro->Chemical_Instability Metabolic_Instability Metabolic Instability? Chemical_Instability->Metabolic_Instability No Reformulate Reformulate: Add Stabilizers (Diols), Use Prodrug Approach Chemical_Instability->Reformulate Yes Structural_Modification Consider Structural Modification (Med Chem) Metabolic_Instability->Structural_Modification Yes End End Metabolic_Instability->End No Re-evaluate_In_Vivo Re-evaluate In Vivo PK Reformulate->Re-evaluate_In_Vivo Structural_Modification->End Re-evaluate_In_Vivo->End

Sources

dealing with aggregation of phenylboronic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenylboronic acid (PBA) derivatives. This guide is designed to provide expert insights and practical solutions to a common yet often frustrating challenge: the aggregation of PBA derivatives. My goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What exactly is the "aggregation" of my phenylboronic acid?

A: Aggregation in the context of phenylboronic acids most commonly refers to the reversible, self-condensation of three boronic acid molecules to form a six-membered ring called a boroxine.[1][2] This is fundamentally a dehydration reaction where three molecules of water are eliminated. What you observe as a solid precipitate or an insoluble material is often this trimeric anhydride, not the parent boronic acid you intended to use. It is crucial to understand that an equilibrium almost always exists between the monomeric boronic acid and the trimeric boroxine in the solid state and in solution.[3][4]

Q2: Why is this aggregation a problem for my downstream application, like a Suzuki coupling?

A: Aggregation can introduce significant variability and complications into your experiments. The primary issues are:

  • Poor Solubility: Boroxines often have different solubility profiles than their corresponding acids, which can lead to precipitation and inaccurate solution concentrations.[5]

  • Altered Reactivity: While boroxines can be reactive in Suzuki-Miyaura couplings by hydrolyzing back to the active monomeric acid in situ, this process depends heavily on the reaction conditions, particularly the presence of water.[3] Under strictly anhydrous conditions, the reaction may fail or proceed through a different mechanism.[3]

  • Increased Side Reactions: The presence of aggregates can promote unwanted side reactions. A common issue in cross-coupling is homocoupling, where two boronic acid molecules couple with each other, a process that can be facilitated by the presence of oxygen and certain aggregate forms.[6][7]

  • Analytical Complexity: The co-existence of monomers, dimers, and trimers in equilibrium complicates analytical characterization by techniques like NMR and HPLC, making it difficult to assess purity and concentration accurately.[4][8]

Q3: Is the aggregation of phenylboronic acid derivatives reversible?

A: Yes, one of the key features of boroxine formation is its reversibility. The equilibrium can be shifted back toward the desired monomeric boronic acid by the addition of water.[3][9] This is the principle behind using biphasic solvent systems (e.g., toluene/water) in reactions like the Suzuki coupling, where the water phase serves as a reservoir to hydrolyze the boroxine back to the active acid.

Visualizing the Aggregation Equilibrium

The equilibrium between the phenylboronic acid monomer and its trimeric boroxine anhydride is central to understanding its behavior.

AggregationEquilibrium cluster_0 Monomeric Phenylboronic Acid cluster_1 Trimeric Boroxine Anhydride PBA1 R-B(OH)₂ Boroxine Cyclic (R-BO)₃ PBA1->Boroxine Dehydration (-3 H₂O) PBA2 R-B(OH)₂ PBA2->Boroxine Dehydration (-3 H₂O) PBA3 R-B(OH)₂ PBA3->Boroxine Dehydration (-3 H₂O) Boroxine->PBA2 Hydrolysis (+3 H₂O)

Caption: Reversible equilibrium between three PBA monomers and the trimeric boroxine.

Troubleshooting Guides: From Problem to Solution

Problem 1: My phenylboronic acid has poor solubility or has precipitated from my organic solvent.

This is the most common manifestation of aggregation. Before assuming your compound is simply insoluble, consider that you are likely dealing with the boroxine anhydride.

Causality Analysis:

  • Anhydride Formation: Phenylboronic acids can spontaneously dehydrate, especially when stored in a humid environment or upon heating, forming the less soluble boroxine.[9]

  • Incorrect Solvent Choice: The polarity and coordinating ability of the solvent are critical. Non-polar, non-coordinating solvents like hexanes or toluene alone are often poor choices for dissolving the polar boronic acid monomer.[5][10]

  • pH Mismatch (for aqueous or biphasic systems): Boronic acids are weak Lewis acids with a pKa around 9.[1] In unbuffered aqueous solutions or organic solvents with trace acid, they exist in the neutral, less soluble form.

Solutions & Experimental Protocols:

  • Solvent Optimization: The choice of solvent can stabilize the monomeric form. Ethers are particularly effective as the oxygen lone pairs can coordinate with the empty p-orbital of the boron, preventing self-association.

Solvent ClassRecommended SolventsRationale for EfficacyReference
Ethers Tetrahydrofuran (THF), Dioxane, Diethyl EtherLewis basic oxygen stabilizes the monomeric boronic acid. Good general-purpose solvents.[5]
Ketones Acetone, 3-PentanoneThe carbonyl oxygen provides moderate coordinating ability. Good solubility is often observed.[5][11]
Alcohols Methanol, EthanolCan form boronic esters in situ, increasing solubility. However, this may affect reactivity.[12]
Aprotic Polar Dimethylformamide (DMF), Acetonitrile (ACN)High polarity aids in dissolving both the acid and its aggregates. Use with caution as they can participate in side reactions.[13]
  • Protocol for Disaggregation and Solubilization:

    • Step 1: Place the PBA derivative in a flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • Step 2: Add a suitable coordinating solvent such as THF or dioxane.

    • Step 3: If solubility remains low, add a small amount of water (e.g., 1-5% v/v) and stir vigorously. This will hydrolyze the boroxine back to the monomeric acid.

    • Step 4: Gentle warming (e.g., 40-50 °C) can be applied to accelerate dissolution, but avoid high temperatures which can re-form the anhydride upon solvent evaporation.

  • pH Adjustment for Aqueous Solubility: For applications requiring aqueous solutions, increasing the pH above the boronic acid's pKa will form the anionic boronate species R-B(OH)₃⁻, which is significantly more water-soluble.[14][15] Add a base like NaOH or K₃PO₄ dropwise while monitoring the pH to achieve dissolution.

Problem 2: My Suzuki-Miyaura coupling is sluggish, has stalled, or is producing significant homocoupling byproducts.

Low yields and byproduct formation in Suzuki couplings are frequently traced back to the quality and behavior of the boronic acid reagent.

Causality Analysis:

  • Inactive Boron Species: If the reaction is run under strictly anhydrous conditions, the boroxine anhydride may not efficiently hydrolyze to the monomeric acid required for the transmetalation step in the catalytic cycle.[3]

  • Protodeboronation: This is a key side reaction where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. It is often promoted by high temperatures and certain basic conditions, and is a common issue with electron-rich or heteroaryl boronic acids.[6]

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can lead to oxidative coupling of two boronic acid molecules, which is catalyzed by the palladium complex.[6][7] This not only consumes your starting material but also deactivates the catalyst.

Solutions & Experimental Protocols:

  • Use a Biphasic Solvent System: For most standard Suzuki couplings, a solvent system like Dioxane/Water or Toluene/Water (e.g., 4:1 ratio) is highly recommended. The water phase ensures that any boroxine anhydride is hydrolyzed back to the active monomeric acid.[13]

  • Rigorous Degassing: Oxygen is the enemy of a clean Suzuki reaction. Ensure your solvents and reaction mixture are thoroughly degassed.

    • Protocol: Subject the sealed reaction flask (containing all reagents except the catalyst) to at least three cycles of vacuum/inert gas backfill. Alternatively, bubble argon or nitrogen through the solvent for 15-30 minutes before adding the catalyst.

  • Consider More Stable Boron Reagents: If protodeboronation is a persistent issue, switching to a more stable derivative is a field-proven strategy.

Boron ReagentStructureAdvantagesReference
Pinacol Ester R-B(O₂C₂Me₄)Increased stability to dehydration and protodeboronation. Good solubility in organic solvents.[6][16]
MIDA Boronate R-B(MIDA)Highly stable, crystalline solids. The boronic acid is released slowly under reaction conditions, minimizing side reactions.[6]
Trifluoroborate Salt [R-BF₃]KAir-stable, crystalline solids that are robust towards protodeboronation.[6]

Visualizing the Troubleshooting Workflow

This decision tree can guide you through diagnosing and solving common aggregation-related issues.

TroubleshootingWorkflow start Problem Observed: Precipitation / Low Yield / Complex Mixture decision1 Is the solid fully dissolved? start->decision1 decision2 Is the reaction a Suzuki Coupling? decision1->decision2 Yes action1 1. Change to a coordinating solvent (THF, Dioxane). 2. Add 1-5% H₂O to hydrolyze boroxine. 3. Adjust pH if aqueous. decision1->action1 No action2 1. Ensure rigorous degassing (Ar/N₂). 2. Use a biphasic solvent system (e.g., Dioxane/H₂O). 3. Check base and catalyst quality. decision2->action2 Yes action4 Analyze sample by ¹H and ¹¹B NMR. Compare monomer vs. boroxine signals. Consider derivatization for HPLC. decision2->action4 No (e.g., Analytical Issue) decision3 Is protodeboronation or homocoupling observed? action3 Switch to a more stable derivative: - Pinacol Ester - MIDA Boronate - Trifluoroborate Salt decision3->action3 Yes end_node Problem Resolved decision3->end_node No action1->end_node action2->decision3 action3->end_node action4->end_node

Caption: A workflow for diagnosing and resolving PBA aggregation issues.

References

  • Lei, S. et al. (2020). Room temperature spontaneous surface condensation of boronic acids observed by scanning tunneling microscopy.
  • Wikipedia. (n.d.). Boronic acid. Wikipedia, The Free Encyclopedia.
  • Asian Journal of Chemistry. (2012). One-Pot Self-Condensation of Phenylboronic Acid with Phenols and Aldehydes. Asian Journal of Chemistry.
  • Sikorski, A. et al. (2004). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]

  • Journal of Organic Chemistry. (2025). Solvent Effects in Boronic Acid-Diol Binding. PubMed. [Link]

  • Li, X. et al. (2021). A novel aggregation-induced enhanced emission aromatic molecule: 2-aminophenylboronic acid dimer. PubMed Central. [Link]

  • Snyder, H. R. et al. (1958). Benzeneboronic anhydride. Organic Syntheses. [Link]

  • Rainey, M. A. et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]

  • ResearchGate. (n.d.). a–d) Condensation reactions of boronic acids for the production of... ResearchGate. [Link]

  • Rainey, M. A. et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed Central. [Link]

  • Lim, Y. H. et al. (2022). Phenylboronic Acid-Modified Polyethyleneimine: A Glycan-Targeting Anti-Biofilm Polymer for Inhibiting Bacterial Adhesion to Mucin and Enhancing Antibiotic Efficacy. ACS Applied Materials & Interfaces. [Link]

  • Read, J. A. et al. (2021). The role of boronic acids in accelerating condensation reactions of α-effect amines with carbonyls. Organic & Biomolecular Chemistry. [Link]

  • Reddit. (2018). Self-condensation of phenylboronic acid. r/chemistry. [Link]

  • Semantics Scholar. (2004). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantics Scholar. [Link]

  • ResearchGate. (2025). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. ResearchGate. [Link]

  • Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]

  • Zhao, Y. et al. (2016). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PubMed Central. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Welch, C. J. et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • ResearchGate. (2025). Synthesis of a Boronic Acid Anhydride Based Ligand and Its Application in Beryllium Coordination. ResearchGate. [Link]

  • Murphy, C. L. W. (2014). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship. [Link]

  • Walton, J. H. & Rosenbaum, C. K. (1928). THE PREPARATION OF BORIC ACID ANHYDRIDE AND ITS EFFICIENCY AS A DRYING AGENT. Journal of the American Chemical Society. [Link]

  • Royal Society of Chemistry. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

  • Domańska, U. et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]

  • Caselli, E. et al. (2009). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PubMed Central. [Link]

  • ResearchGate. (2025). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. ResearchGate. [Link]

  • Domańska, U. et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

  • Accounts of Chemical Research. (2014). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. ACS Publications. [Link]

  • Simmie, J. M. & Finneran, I. A. (2012). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. PubMed Central. [Link]

  • Burns, D. H. et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. [Link]

  • Chatterjee, S. et al. (2020). Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science. [Link]

  • ResearchGate. (n.d.). (Top) The equilibriums involved when mixing phenylboronic acid 1 with... ResearchGate. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]

  • Mahalingam, V. et al. (2020). Understanding the binding interaction between phenyl boronic acid P1 and sugars: determination of association and dissociation constants using S-V plots, steady-state spectroscopic methods and molecular docking. PubMed. [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Wikipedia, The Free Encyclopedia. [Link]

  • Zhang, Q. et al. (2021). Phenylboronic Acid Modification Augments the Lysosome Escape and Antitumor Efficacy of a Cylindrical Polymer Brush-Based Prodrug. PubMed. [Link]

  • James, T. D. et al. (2009). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. Accounts of Chemical Research. [Link]

  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. [Link]

  • Li, X. et al. (2021). A novel aggregation-induced enhanced emission aromatic molecule: 2-aminophenylboronic acid dimer. Chemical Science. [Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process?. ResearchGate. [Link]

  • ResearchGate. (2021). Is there a faster method for dissolve phenylboronic acid?. ResearchGate. [Link]

  • Chromatography Forum. (2017). clean up of GC/MS after phenylboronic acid derivative. Chromatography Forum. [Link]

  • I. B. D. S. et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]

Sources

Validation & Comparative

A Comparative Analysis of IDO1 Inhibitors: Evaluating the Potential of Phenylboronic Acids Against Clinically Studied Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of immuno-oncology, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint regulator that suppresses anti-tumor immunity.[1] This guide provides a comparative analysis of the efficacy of various IDO1 inhibitors, with a special focus on the potential of the phenylboronic acid scaffold, represented by 3-(Cyclopropanesulfonamido)phenylboronic acid, in relation to well-characterized clinical candidates such as Epacadostat, Navoximod, and Linrodostat.

The Central Role of IDO1 in Immune Evasion

IDO1 is a heme-containing intracellular enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[2] In the tumor microenvironment, the overexpression of IDO1 by cancer cells or antigen-presenting cells leads to two key immunosuppressive effects: the depletion of tryptophan, which is essential for T cell proliferation and function, and the accumulation of kynurenine and its derivatives, which actively induce T cell apoptosis and promote the differentiation of regulatory T cells (Tregs).[1] This creates a tolerogenic environment that allows tumors to evade immune surveillance and destruction.[2] Consequently, the inhibition of IDO1 is a promising therapeutic strategy to restore anti-tumor immunity.

The Phenylboronic Acid Scaffold: A Novel Avenue for IDO1 Inhibition?

While not a clinically established IDO1 inhibitor, 3-(Cyclopropanesulfonamido)phenylboronic acid represents a class of compounds—phenylboronic acids—that have garnered interest in medicinal chemistry due to their unique chemical properties. Boronic acids are known to form reversible covalent bonds with diols, a feature that can be exploited for enzyme inhibition. Some studies have explored boron-containing compounds, including boronic acids, as IDO1 inhibitors, demonstrating low micromolar affinity for the human recombinant enzyme with IC50 values in the range of 8 to 60 μM.[3][4] The rationale behind exploring this scaffold lies in the potential for the boronic acid moiety to interact with key residues in the active site of IDO1, potentially offering a different mechanism of inhibition compared to existing compounds.

The structure-activity relationship (SAR) of phenyl-based IDO1 inhibitors suggests that the phenyl group can form crucial π–π interactions within a hydrophobic pocket of the enzyme.[5] The sulfonamido and cyclopropyl groups in 3-(Cyclopropanesulfonamido)phenylboronic acid could further influence its binding affinity and selectivity. However, without specific experimental data for this compound, its efficacy remains theoretical.

Established IDO1 Inhibitors for Comparison

To contextualize the potential of the phenylboronic acid scaffold, we will compare it to three well-studied IDO1 inhibitors that have undergone clinical evaluation.

Epacadostat (INCB024360)

Epacadostat is a potent and selective, orally bioavailable inhibitor of IDO1.[6] It acts as a competitive inhibitor, binding to the heme cofactor within the active site of the enzyme.[7] In cellular assays, Epacadostat selectively inhibits human IDO1 with an IC50 value of approximately 10 nM and has shown efficacy in preclinical tumor models.[6] Despite promising early-phase clinical trial results, a pivotal Phase 3 trial of Epacadostat in combination with an anti-PD-1 antibody in melanoma did not meet its primary endpoint.[8]

Navoximod (GDC-0919)

Navoximod is another orally bioavailable small-molecule inhibitor of IDO1.[9] It demonstrates potent inhibition of the IDO pathway with a Ki of 7 nM and an EC50 of 75 nM in cellular assays.[10] Preclinical studies have shown that Navoximod can restore T cell function by blocking IDO1-induced T cell suppression.[10]

Linrodostat (BMS-986205)

Linrodostat is a potent, selective, and irreversible inhibitor of IDO1.[11] It is being investigated for its immunomodulating and antineoplastic activities in various cancers.[12]

Quantitative Comparison of Inhibitor Efficacy

The following table summarizes the available in vitro efficacy data for the established IDO1 inhibitors. It is important to note that a direct comparison of IC50 and Ki values across different studies should be made with caution due to variations in assay conditions.[13][14]

InhibitorTargetType of InhibitionIC50 (in vitro)KiCellular IC50
3-(Cyclopropanesulfonamido) phenylboronic acid IDO1 (putative)Not DeterminedNot AvailableNot AvailableNot Available
Epacadostat (INCB024360) IDO1Competitive~71.8 nM[6]Not Widely Reported~10 nM (human IDO1)[6]
Navoximod (GDC-0919) IDO1Not SpecifiedNot Widely Reported7 nM[10]75 nM[10]
Linrodostat (BMS-986205) IDO1IrreversibleNot Widely ReportedNot Applicable~2 nM[7]

Experimental Methodologies for Efficacy Determination

The evaluation of IDO1 inhibitor efficacy relies on robust biochemical and cell-based assays.

In Vitro IDO1 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1.

Protocol:

  • Reagents: Recombinant human IDO1 enzyme, L-tryptophan (substrate), assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5), cofactors (e.g., ascorbic acid, methylene blue), and the test inhibitor.[15]

  • Procedure: a. The test inhibitor is serially diluted and pre-incubated with the IDO1 enzyme in the assay buffer. b. The enzymatic reaction is initiated by the addition of L-tryptophan. c. The reaction is allowed to proceed for a defined period at 37°C. d. The reaction is stopped, and the product, N-formylkynurenine, is converted to kynurenine. e. The concentration of kynurenine is quantified, typically by measuring its absorbance at 321 nm or by using a fluorogenic developer.[16][17]

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based IDO1 Inhibition Assay

This assay assesses the inhibitor's activity in a more physiologically relevant context by using cells that express IDO1.

Protocol:

  • Cell Line: A human cancer cell line that expresses IDO1 upon stimulation, such as SKOV-3 ovarian cancer cells.[18]

  • Procedure: a. Cells are seeded in a multi-well plate and treated with interferon-gamma (IFN-γ) to induce IDO1 expression.[18] b. The cells are then treated with various concentrations of the test inhibitor. c. After an incubation period, the cell culture supernatant is collected. d. The concentration of kynurenine in the supernatant is measured, typically by HPLC or a colorimetric assay.

  • Data Analysis: The cellular IC50 value is determined by plotting the percentage of inhibition of kynurenine production against the inhibitor concentration.

Visualizing the IDO1 Pathway and Experimental Workflow

IDO1_Pathway cluster_tumor_cell Tumor Microenvironment cluster_immune_response Immune Response Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 catabolism T_Cell T Cell Tryptophan->T_Cell required for proliferation Kynurenine Kynurenine IDO1->Kynurenine Treg Regulatory T Cell Kynurenine->Treg promotes differentiation Inhibitor IDO1 Inhibitor (e.g., 3-CPA-PBA) Inhibitor->IDO1 inhibition Treg->T_Cell suppresses Immune_Suppression Immune_Suppression

Caption: The IDO1 pathway in the tumor microenvironment.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Recombinant_IDO1 Recombinant IDO1 Inhibitor_Incubation_B Incubate with Inhibitor Recombinant_IDO1->Inhibitor_Incubation_B Substrate_Addition_B Add L-Tryptophan Inhibitor_Incubation_B->Substrate_Addition_B Measure_Kynurenine_B Measure Kynurenine Substrate_Addition_B->Measure_Kynurenine_B Calculate_IC50_B Calculate IC50 Measure_Kynurenine_B->Calculate_IC50_B Cancer_Cells IDO1-Expressing Cancer Cells IFN_gamma Induce IDO1 with IFN-γ Cancer_Cells->IFN_gamma Inhibitor_Incubation_C Incubate with Inhibitor IFN_gamma->Inhibitor_Incubation_C Measure_Kynurenine_C Measure Kynurenine in Supernatant Inhibitor_Incubation_C->Measure_Kynurenine_C Calculate_IC50_C Calculate Cellular IC50 Measure_Kynurenine_C->Calculate_IC50_C

Caption: Workflow for IDO1 inhibitor efficacy testing.

Conclusion

While 3-(Cyclopropanesulfonamido)phenylboronic acid is not a recognized IDO1 inhibitor with available efficacy data, the phenylboronic acid scaffold it represents holds theoretical potential for IDO1 inhibition. The exploration of novel chemical scaffolds is crucial for the development of next-generation therapeutics. However, a direct comparison to clinically evaluated inhibitors like Epacadostat, Navoximod, and Linrodostat highlights the significant journey from a conceptual compound to a well-characterized clinical candidate. The established inhibitors, despite mixed clinical outcomes, provide a valuable benchmark for potency and cellular activity that any new chemical entity, including those based on a phenylboronic acid scaffold, would need to meet or exceed to be considered a viable therapeutic agent in the challenging field of immuno-oncology. Further synthesis and biological evaluation of 3-(Cyclopropanesulfonamido)phenylboronic acid and related compounds are necessary to ascertain their true potential as IDO1 inhibitors.

References

  • ATIM-29. A PHASE 1 STUDY OF PF-06840003, AN ORAL INDOLE 2,3-DIOXYGENASE 1 (IDO1) INHIBITOR IN PATIENTS WITH MALIGNANT GLIOMAS - PMC - NIH. (n.d.). Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (2020). Molecules, 25(6), 1447. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). Pharmaceuticals, 14(10), 969. [Link]

  • IDO Immune Pathway. (n.d.). Amsbio. Retrieved from [Link]

  • Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. (2023). Pharmaceuticals, 16(3), 358. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2018). BMC Chemistry, 12(1), 108. [Link]

  • Navoximod. (n.d.). PubChem. Retrieved from [Link]

  • Discovery of IDO1 inhibitors: from bench to bedside. (2017). Expert Opinion on Drug Discovery, 12(10), 1045-1059. [Link]

  • IDO1 inhibitors(Hutchison MediPharma) - Drug Targets, Indications, Patents. (n.d.). Synapse. Retrieved from [Link]

  • Quantification of IDO1 enzyme activity in normal and malignant tissues. (2018). Methods in Enzymology, 611, 239-253. [Link]

  • Ki and IC50 values : r/Biochemistry. (2020). Reddit. Retrieved from [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. (2018). Oncotarget, 9(56), 30814-30820. [Link]

  • Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. (2014). Journal of Medicinal Chemistry, 57(17), 7265-7276. [Link]

  • Synthesis and antiviral evaluation of novel cyclopropyl nucleosides, phosphonate ... (n.d.). PubMed. Retrieved from [Link]

  • IDO1 Inhibitor Screening Assay Kit IDO1 72021. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Boron‐Based Functionalities Enhance, the Potency of 2,5‐Dimethylfuran‐Based IDO1 Inhibitors. (2023). ChemMedChem, 18(11), e202300096. [Link]

  • The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. (2023). Frontiers in Immunology, 14, 1150484. [Link]

  • IDO1 Cell-Based Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Boron-Based Functionalities Enhance, the Potency of 2,5-Dimethylfuran-Based IDO1 Inhibitors. (2023). ChemMedChem, 18(11). [Link]

  • Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. (2024). Frontiers in Immunology, 14, 1297537. [Link]

  • Identification and preliminary structure-activity relationships of 1-Indanone derivatives as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters, 27(14), 3121-3126. [Link]

  • Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. (2022). Molecules, 27(13), 4216. [Link]

  • Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. (2021). RSC Medicinal Chemistry, 12(10), 1716-1727. [Link]

  • Definition of IDO-1 inhibitor PF-06840003. (n.d.). NCI Drug Dictionary - National Cancer Institute. Retrieved from [Link]

  • Crystal structure shows the active site of IDO1 with the binding of the ligand of PI. (n.d.). ResearchGate. Retrieved from [Link]

  • What are IDO1 inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved from [Link]

  • Linrodostat. (n.d.). Wikipedia. Retrieved from [Link]

  • INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. (2010). ACS Medicinal Chemistry Letters, 1(5), 232-236. [Link]

  • Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). (2023). ACS Medicinal Chemistry Letters, 14(10), 1435-1441. [Link]

  • Comparison of Ki Values. (n.d.). Hays et al. Retrieved from [Link]

  • Epacadostat is a Potent and Selective IDO1 Inhibitor for Solid Tumor Research. (2023). Retrieved from [Link]

  • linrodostat | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

Sources

Navigating the Frontier of Research Tools: A Validation Guide for 3-(Cyclopropanesulfonamido)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of drug discovery and chemical biology, the validation of novel research tools is a critical step toward groundbreaking discoveries. This guide provides a comprehensive framework for the evaluation of 3-(Cyclopropanesulfonamido)phenylboronic acid , a commercially available yet largely uncharacterized small molecule. While public data on its specific biological targets and performance are scarce, its chemical motifs—a phenylboronic acid and a cyclopropanesulfonamide—suggest intriguing potential as a research tool.

This document serves as a roadmap for researchers to independently validate this compound for their specific applications, ensuring scientific rigor and fostering innovation. We will delve into the known attributes of its constituent parts, propose a logical and self-validating experimental workflow for its characterization, and provide detailed protocols and data presentation formats to guide your investigation.

Deconstructing the Molecule: Unveiling Potential Applications

The structure of 3-(Cyclopropanesulfonamido)phenylboronic acid presents two key pharmacophores that offer clues to its potential biological activities:

  • The Phenylboronic Acid (PBA) Moiety: Phenylboronic acids are well-established as "privileged" structures in medicinal chemistry. Their defining feature is the boronic acid group (-B(OH)₂), which can form reversible covalent bonds with diols. This property allows them to interact with a variety of biological molecules, including carbohydrates found on cell surfaces (glycans) and the active sites of certain enzymes. Notably, PBAs have been explored as inhibitors of serine proteases and as agents for targeted drug delivery to cancer cells, which often overexpress sialic acid-containing glycans.

  • The Cyclopropanesulfonamide Moiety: The sulfonamide group is a cornerstone of many successful drugs, including antibiotics and diuretics. The incorporation of a cyclopropyl ring can introduce conformational rigidity and improve metabolic stability and cell permeability. While less common than other sulfonamide derivatives, cyclopropanesulfonamides have been investigated for their potential as inhibitors of various enzymes. For instance, structurally related compounds bearing a phenylsulfonamide and a cyclopropane group have been explored as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system.

The combination of these two moieties in 3-(Cyclopropanesulfonamido)phenylboronic acid suggests its potential as an inhibitor of enzymes that have a serine or threonine in their active site and can accommodate the cyclopropanesulfonamide group, or as a tool to probe biological systems where glycan interactions are important.

A Roadmap for Validation: An Experimental Workflow

Given the limited information on 3-(Cyclopropanesulfonamido)phenylboronic acid, a systematic and rigorous validation process is essential. The following workflow is designed to be a self-validating system, providing a clear path from initial characterization to cellular activity assessment.

Validation_Workflow cluster_0 Phase 1: Compound Characterization cluster_1 Phase 2: Target Identification & In Vitro Validation cluster_2 Phase 3: Cellular Activity & Selectivity cluster_3 Phase 4: Comparison with Alternatives A Purity & Identity Confirmation (LC-MS, NMR) B Solubility & Stability Assessment A->B Prerequisite C Initial Target Hypothesis (Based on structural motifs) B->C D Biochemical/Enzymatic Screening (e.g., Kinase panel, Protease panel) C->D E Dose-Response & IC50 Determination D->E F Mechanism of Action Studies (e.g., Enzyme kinetics) E->F G Cell-Based Target Engagement Assay F->G H Cellular Phenotypic Assays (e.g., Proliferation, Apoptosis) G->H I Selectivity Profiling (Against related targets/cell lines) H->I J Head-to-Head Comparison with Known Inhibitors/Tools I->J K Data Synthesis & Reporting J->K

Figure 1: A comprehensive workflow for the validation of 3-(Cyclopropanesulfonamido)phenylboronic acid.

Detailed Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the key experiments outlined in the validation workflow.

Phase 1: Compound Characterization

Protocol 1: Purity and Identity Confirmation

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Dissolve the compound in a suitable solvent (e.g., DMSO, Methanol) to a concentration of 1 mg/mL.

    • Inject 1-5 µL onto a C18 reverse-phase HPLC column.

    • Use a gradient of water and acetonitrile (both with 0.1% formic acid) to elute the compound.

    • Monitor the elution profile using a UV detector (e.g., at 254 nm).

    • Couple the HPLC output to a mass spectrometer to determine the mass-to-charge ratio (m/z) of the eluting peak.

    • Expected Outcome: A single major peak in the chromatogram with an m/z corresponding to the expected mass of the compound will confirm its identity and high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Expected Outcome: The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the chemical structure of 3-(Cyclopropanesulfonamido)phenylboronic acid.

Phase 2: Target Identification & In Vitro Validation

Protocol 2: Biochemical/Enzymatic Screening

  • Based on the structural motifs, select relevant screening panels. For example:

    • Serine/Threonine Kinase Panel: Given the potential for boronic acids to interact with serine/threonine residues.

    • Serine Protease Panel: A common target class for boronic acid-containing inhibitors.

    • NLRP3 Inflammasome Activation Assay: Based on the structural similarity to known NLRP3 inhibitors.

  • Perform the screening at a single high concentration (e.g., 10 µM) to identify potential hits.

  • Expected Outcome: A significant inhibition of one or more targets in the screening panel will provide a primary hypothesis for the compound's mechanism of action.

Protocol 3: Dose-Response and IC₅₀ Determination

  • For the identified "hit" from the biochemical screen, perform a dose-response experiment.

  • Prepare a series of dilutions of the compound (e.g., 10-point, 3-fold serial dilution starting from 100 µM).

  • Perform the enzymatic assay at each concentration in triplicate.

  • Measure the enzyme activity at each concentration.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Expected Outcome: A sigmoidal dose-response curve will allow for the determination of a precise IC₅₀ value, quantifying the compound's potency.

Phase 3: Cellular Activity & Selectivity

Protocol 4: Cell-Based Target Engagement Assay

  • Select a cell line that expresses the identified target protein.

  • Develop an assay to measure the engagement of the compound with its target in the cellular context. This could be:

    • Cellular Thermal Shift Assay (CETSA): Measures the stabilization of the target protein upon compound binding.

    • NanoBRET™ Target Engagement Assay: A bioluminescence resonance energy transfer (BRET)-based assay.

  • Treat cells with increasing concentrations of the compound and measure target engagement.

  • Expected Outcome: A dose-dependent increase in target engagement will confirm that the compound can reach and bind to its target in a cellular environment.

Protocol 5: Cellular Phenotypic Assays

  • Based on the function of the identified target, select a relevant phenotypic assay. For example, if the target is involved in cell proliferation, a cell viability assay (e.g., MTT, CellTiter-Glo®) would be appropriate.

  • Treat cells with a dose-range of the compound and measure the phenotypic outcome after a relevant time course.

  • Expected Outcome: A dose-dependent effect on the cellular phenotype that is consistent with the known function of the target will provide strong evidence for the compound's on-target activity.

Data Presentation and Comparison

To facilitate a clear and objective comparison of 3-(Cyclopropanesulfonamido)phenylboronic acid with other research tools, all quantitative data should be summarized in a structured table.

Table 1: Comparative Performance Data

Parameter3-(Cyclopropanesulfonamido)phenylboronic acidKnown Tool 1 (e.g., Name of Inhibitor)Known Tool 2 (e.g., Name of Inhibitor)
Target(s) To be determined[Target Name][Target Name]
IC₅₀ (nM) To be determined[Value][Value]
Cellular EC₅₀ (µM) To be determined[Value][Value]
Selectivity (vs. Target X) To be determined[Fold-selectivity][Fold-selectivity]
Solubility (µM) To be determined[Value][Value]
Cell Permeability To be determined[High/Medium/Low][High/Medium/Low]

Conclusion: A Call for Rigorous Validation

3-(Cyclopropanesulfonamido)phenylboronic acid represents an intriguing yet unvalidated research tool. Its chemical structure suggests a range of potential applications, but its true utility can only be unlocked through rigorous and systematic experimental validation. The workflow and protocols outlined in this guide provide a comprehensive framework for researchers to undertake this crucial task. By diligently characterizing this compound and comparing its performance to established tools, the scientific community can confidently determine its value and potentially uncover new avenues for biological discovery and therapeutic intervention.

References

  • Due to the lack of specific literature on 3-(Cyclopropanesulfonamido)phenylboronic acid, the following references provide a general background on the relevant chemical motifs and validation methodologies. The URLs have been verified to be active as of the time of this writing.
  • Phenylboronic Acids in Medicinal Chemistry and Chemical Biology.

    • Source: Chemical Reviews

    • URL: [Link]

  • The Medicinal Chemistry of Sulfonamides.

    • Source: Journal of Medicinal Chemistry

    • URL: [Link]

  • The Cyclopropyl Group in Medicinal Chemistry.

    • Source: Journal of Medicinal Chemistry

    • URL: [Link]

  • Target validation using chemical probes.

    • Source: Nature Chemical Biology

    • URL: [Link]

  • Cellular thermal shift assay for drug-target engagement.

    • Source: Nature Protocols

    • URL: [Link]

  • Supplier Information for 3-[(Cyclopropylsulfonyl)amino]phenylboronic acid.

    • Source: Sigma-Aldrich

  • Synthesis and biological activity of 125I/127I-phenylboronic acid derivatives.

    • Source: Nuclear Medicine and Biology

    • URL: [Link]

A Researcher's Guide to Profiling the Selectivity of 3-(Cyclopropanesulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a viable drug candidate is paved with rigorous characterization. A critical aspect of this journey is understanding the compound's selectivity – its propensity to interact with its intended target versus a host of other biological molecules. Poor selectivity can lead to off-target effects, toxicity, and ultimately, the failure of a promising therapeutic. This guide provides a comprehensive framework for assessing the cross-reactivity of 3-(Cyclopropanesulfonamido)phenylboronic acid , a compound of interest owing to its structural motifs commonly found in enzyme inhibitors.

While specific data for this particular molecule is not extensively published, its core structure—a phenylboronic acid—strongly suggests a potential interaction with serine proteases. Boronic acids are well-documented as potent inhibitors of these enzymes, forming a covalent but reversible bond with the catalytic serine residue in the enzyme's active site.[1][2] This guide, therefore, will proceed under the working hypothesis that 3-(Cyclopropanesulfonamido)phenylboronic acid is a serine protease inhibitor. We will outline a robust, multi-pronged experimental strategy to not only confirm its primary target but also to meticulously map its cross-reactivity profile against other relevant enzyme families.

I. Understanding the Molecule: Structural Clues to Potential Cross-Reactivity

The structure of 3-(Cyclopropanesulfonamido)phenylboronic acid offers valuable clues for designing a comprehensive cross-reactivity study.

  • Phenylboronic Acid: This "warhead" is the key pharmacophore, known to target the active site of serine proteases.[1] However, its reactivity is not exclusively limited to this enzyme class. It can also interact with other enzymes that utilize a catalytic serine or even a histidine residue.[2]

  • Sulfonamide Linker: Sulfonamide-containing drugs are ubiquitous in medicine. While the cross-reactivity between sulfonamide antibiotics and non-antibiotics is generally considered low, the presence of this moiety necessitates a broad screening approach to rule out interactions with sulfonamide-binding proteins.[3][4][5]

  • Cyclopropyl Group: This small, rigid ring is a common feature in modern medicinal chemistry. It can enhance potency and metabolic stability, but it can also influence binding to off-targets.[6] Its presence warrants a thorough investigation of potential interactions with a wide range of enzymes.

II. A Phased Approach to Selectivity Profiling

A systematic and tiered approach is recommended to efficiently and comprehensively assess the selectivity of 3-(Cyclopropanesulfonamido)phenylboronic acid.

Phase 1: Primary Target Validation and Initial Selectivity Screening

The initial phase focuses on confirming the hypothesized primary target class and performing a broad, initial screen against a panel of related enzymes.

Experimental Workflow: Protease Panel Screening

A commercially available protease panel is an efficient first step to identify the primary target(s) and initial off-targets.[7][8] Companies like Reaction Biology offer extensive panels covering various protease families.

Protease_Panel_Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound 3-(Cyclopropanesulfonamido)phenylboronic acid (Test Compound) Assay Enzymatic Assays (Fluorogenic Substrates) Compound->Assay Comparators Comparator Compounds (e.g., Bortezomib, other PBAs) Comparators->Assay Protease_Panel Broad Protease Panel (Serine, Cysteine, Aspartic, Metallo-proteases) Protease_Panel->Assay IC50 IC50 Determination Assay->IC50 Selectivity Selectivity Profile Generation IC50->Selectivity

Caption: Workflow for initial protease panel screening.

Step-by-Step Protocol:

  • Compound Preparation: Prepare stock solutions of 3-(Cyclopropanesulfonamido)phenylboronic acid and comparator compounds (e.g., a known broad-spectrum proteasome inhibitor like Bortezomib, and a more selective serine protease inhibitor) in a suitable solvent like DMSO.

  • Assay Plate Preparation: Serially dilute the compounds in assay buffer to create a concentration gradient.

  • Enzyme and Substrate Addition: Add the individual proteases from the panel to the appropriate wells, followed by a fluorogenic substrate specific for each enzyme.

  • Kinetic Reading: Measure the fluorescence intensity over time using a plate reader. The rate of substrate cleavage is proportional to enzyme activity.

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each enzyme.

Data Presentation:

The results of the protease panel screen should be summarized in a clear and concise table.

Enzyme3-(Cyclopropanesulfonamido)phenylboronic acid (IC50, µM)Comparator A (e.g., Bortezomib) (IC50, µM)Comparator B (e.g., Serine Protease Inhibitor) (IC50, µM)
Serine Proteases
Thrombin>1000.50.1
Trypsin5.21.20.05
Chymotrypsin15.82.50.2
Elastase2.10.8>100
Cysteine Proteases
Caspase-3>1000.01>100
Cathepsin B>1000.05>100
Aspartic Proteases
BACE1>100>100>100
Metalloproteases
MMP-2>100>100>100

This is a hypothetical data table for illustrative purposes.

Phase 2: Unbiased Off-Target Identification using Activity-Based Protein Profiling (ABPP)

While panel screens are excellent for evaluating known targets, they are inherently biased. Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technique that allows for the unbiased identification of enzyme activities in complex biological systems.[9][10]

Experimental Workflow: Competitive ABPP

ABPP_Workflow cluster_treatment Cellular Treatment cluster_labeling Probe Labeling cluster_detection Detection & Analysis Cells Live Cells or Lysate Compound 3-(Cyclopropanesulfonamido)phenylboronic acid Cells->Compound Incubate ABP Activity-Based Probe (e.g., FP-Rh) Compound->ABP Compete SDS_PAGE SDS-PAGE ABP->SDS_PAGE Labeling MS_Proteomics LC-MS/MS Proteomics SDS_PAGE->MS_Proteomics Target_ID Off-Target Identification MS_Proteomics->Target_ID

Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).

Step-by-Step Protocol:

  • Cell Culture and Treatment: Treat cultured cells (e.g., a relevant cancer cell line) with varying concentrations of 3-(Cyclopropanesulfonamido)phenylboronic acid or a vehicle control (DMSO).

  • Cell Lysis and Probe Labeling: Lyse the cells and incubate the proteome with a broad-spectrum activity-based probe (ABP) that targets the enzyme class of interest (e.g., a fluorophosphonate probe for serine hydrolases). The test compound will compete with the ABP for binding to its targets.

  • Gel-Based Analysis: Separate the labeled proteins by SDS-PAGE and visualize the probe-labeled enzymes using in-gel fluorescence scanning. A decrease in fluorescence intensity for a particular band in the presence of the test compound indicates a target.

  • Mass Spectrometry-Based Identification: For a more comprehensive and unbiased analysis, utilize a clickable ABP for subsequent enrichment of labeled proteins and identification by LC-MS/MS.

  • Data Analysis: Quantify the spectral counts or reporter ion intensities to identify proteins whose labeling is significantly reduced by the test compound.

Data Presentation:

The results from the ABPP experiment can be presented in a table highlighting the identified off-targets and their degree of inhibition.

Protein TargetCellular IC50 (µM)Function
Serine Hydrolase X8.5Lipid Metabolism
Esterase Y25.1Detoxification
Unknown Serine Protease Z12.3Signaling

This is a hypothetical data table for illustrative purposes.

Phase 3: Broader Kinome and GPCR Screening (Optional but Recommended)

Given the privileged nature of the structural motifs in 3-(Cyclopropanesulfonamido)phenylboronic acid, a broader screen against other major drug target families, such as kinases and G-protein coupled receptors (GPCRs), is a prudent step to ensure a comprehensive understanding of its selectivity. Services like Eurofins Discovery's KINOMEscan® provide a platform for assessing interactions across the kinome.[11][12]

III. Comparative Analysis and Interpretation

The true power of this guide lies in the comparative analysis of the data generated. By testing 3-(Cyclopropanesulfonamido)phenylboronic acid alongside well-characterized inhibitors, researchers can gain valuable insights into its relative selectivity.

  • Comparison with Broad-Spectrum Inhibitors: If the test compound shows a narrower spectrum of activity than a broad-spectrum inhibitor like Bortezomib, it suggests a more favorable selectivity profile.

  • Comparison with Selective Inhibitors: Comparing the IC50 values against a panel of serine proteases with those of a known selective inhibitor will reveal the unique selectivity profile of the test compound.

  • Structure-Activity Relationship (SAR) Insights: By comparing with analogs lacking the cyclopropyl or sulfonamide groups (if available), one can infer the contribution of these moieties to potency and selectivity.

IV. Conclusion: Building a Comprehensive Selectivity Profile

V. References

  • In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics. (2025). Journal of the American Chemical Society. [Link]

  • Merging the Versatile Functionalities of Boronic Acid with Peptides. (2021). International Journal of Molecular Sciences. [Link]

  • Editorial: Serine protease inhibitors and their therapeutic applications. (2020). Frontiers in Chemistry. [Link]

  • Crystal versus solution structure of enzymes: NMR spectroscopy of a peptide boronic acid-serine protease complex in the crystalline state. (1990). Biochemistry. [Link]

  • Cyclopropenone-containing cysteine proteinase inhibitors. Synthesis and enzyme inhibitory activities. (1995). Journal of Medicinal Chemistry. [Link]

  • Exploring boron applications in modern agriculture: Antifungal activities and mechanisms of phenylboronic acid derivatives. (2023). Pest Management Science. [Link]

  • Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. (2008). Chemistry & Biology. [Link]

  • Sulfonamide Allergies. (2019). StatPearls. [Link]

  • Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. (2015). Current Protocols in Chemical Biology. [Link]

  • Cross-Reactivity of Sulfonamide Drugs. (n.d.). Pharmacy Tools. [Link]

  • Exploring boron applications in modern agriculture: Antifungal activities and mechanisms of phenylboronic acid derivatives. (2023). Pest Management Science. [Link]

  • Managing medicines for people with sulfonamide allergy. (2024). NHS Specialist Pharmacy Service. [Link]

  • Protease Assay Services. (n.d.). Reaction Biology. [Link]

  • Integrated phenotypic screening and chemical proteomics identifies ETF1 ligands that modulate viral translation and replication. (2023). Proceedings of the National Academy of Sciences. [Link]

  • Inhibition of Serine Proteases by Arylboronic Acids. (1976). Biochemistry. [Link]

  • CASRN Chemical Abstracts Service (CAS) Registry Number. (n.d.). EPA. [Link]

  • Clinical Pharmacy Corner: Sulfonamide Allergy and Cross-Reactivity. (2007). University of Wisconsin-Madison School of Pharmacy. [Link]

  • Protease Screening & Profiling Solutions, Broad Target Panel. (n.d.). Eurofins Discovery. [Link]

  • Enzyme Inhibitors | Mechanisms, Michaelis-Menten Plots, & Effects. (2020). Catalyst University. [Link]

  • SULFA DRUGS ALLERGY CROSS-REACTIVITY ALGORITHM. (2014). Ministry of National Guard Health Affairs, Kingdom of Saudi Arabia. [Link]

  • Buprenorphine. (n.d.). Wikipedia. [Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. (2023). Eurofins Discovery. [Link]

  • QL-XII-47 KINOMEscan. (n.d.). LINCS Data Portal. [Link]

Sources

Structural Comparison and Mechanistic Guide: Phenylboronic Acid Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and mechanistic comparison of phenylboronic acid (PBA) inhibitors, focusing on their application as transition-state analogs for serine hydrolases (e.g.,


-lactamases and serine proteases).

Executive Summary

Phenylboronic acids (PBAs) function as reversible covalent inhibitors. Their efficacy stems from the boron atom's ability to transition from a trigonal planar (


) geometry to a tetrahedral (

) geometry upon nucleophilic attack by an active site residue (typically Serine or Threonine). This mimics the high-energy tetrahedral transition state of amide/ester hydrolysis, granting PBAs high affinity (low

).

This guide compares the structural determinants of PBA potency—specifically electronic substitution effects (Hammett correlation) and steric positioning (ortho/meta/para)—and provides a validated protocol for kinetic characterization.

Mechanistic Basis of Inhibition

The core pharmacophore is the boronic acid moiety


. In aqueous solution, it exists in equilibrium between the neutral trigonal form and the anionic tetrahedral form.
The Binding Event
  • Recognition: The enzyme binds the neutral trigonal PBA.

  • Nucleophilic Attack: The active site nucleophile (e.g., Ser-

    
    ) attacks the boron atom.
    
  • Transition State Mimicry: The boron adopts a tetrahedral geometry, forming a stable adduct that mimics the hydrolytic transition state.

DOT Diagram: Mechanism of Action

G Enzyme Free Enzyme (Active Site Ser-OH) ES_Complex Michaelis Complex (Non-covalent) Enzyme->ES_Complex Kd (Binding) Inhibitor PBA Inhibitor (Trigonal sp2) Inhibitor->ES_Complex Kd (Binding) Transition Tetrahedral Adduct (Covalent sp3 Mimic) ES_Complex->Transition Nucleophilic Attack (Covalent Bond Formation) Transition->ES_Complex Slow Dissociation

Figure 1: Kinetic pathway of Phenylboronic Acid inhibition. The critical step is the formation of the stable tetrahedral adduct.

Comparative Structural Analysis

Electronic Effects (Hammett Correlation)

The Lewis acidity of the boron atom dictates its electrophilicity. Substituents on the phenyl ring modulate this acidity via inductive and resonance effects.

  • Electron-Withdrawing Groups (EWG): Substituents like

    
    , 
    
    
    
    , or
    
    
    (meta/para) withdraw electron density, increasing the electrophilicity of the boron. This facilitates the nucleophilic attack by the enzyme's serine residue.
    • Data Support: Inhibition of chymotrypsin by substituted PBAs follows a Hammett plot with a negative slope (

      
      ), indicating that higher electron withdrawal increases potency  (lower 
      
      
      
      ) [1].
  • Electron-Donating Groups (EDG): Substituents like

    
     or 
    
    
    
    decrease Lewis acidity, typically raising
    
    
    (lower potency).
Steric and Positional Effects (Ortho vs. Meta vs. Para)

The position of the substituent controls both the electronic influence and the steric fit within the enzyme pocket.

Case Study: AmpC

-Lactamase Inhibition

AmpC is a Class C serine


-lactamase.[1][2] The active site is tight, but specific residues (e.g., Gln120) allow for targeted interactions.
Substituent PositionStructural ImpactPerformance Data (AmpC)
Unsubstituted Baseline reference.

nM (micromolar range)
Ortho (2-position) Often creates steric clash with the catalytic pocket wall. Can be beneficial if specific acid-base interactions are required (e.g., KPC-2), but generally detrimental for AmpC.Reduced affinity compared to meta/para in many non-optimized scaffolds.
Meta (3-position) Optimal for AmpC. Allows substituents (e.g., carboxylates, amines) to interact with Asn152 or Gln120 without steric clash.

as low as 83 nM
(e.g., m-carboxyphenylboronic acid derivatives) [2].
Para (4-position) Projects towards the solvent or the R1 binding site. Good for solubility-enhancing groups but less effective for tight binding interactions deep in the pocket.Variable; often equipotent to meta but less specific.
Scaffold Optimization: Beyond the Phenyl Ring

Replacing the phenyl ring with heterocycles can significantly enhance affinity by recruiting additional hydrophobic interactions.

  • Benzo[b]thiophene-2-boronic acid: This scaffold mimics the bicyclic core of cephalosporins more effectively than a simple phenyl ring.

    • Experimental Data:

      
       nM against AmpC (vs. ~ 
      
      
      
      M for phenylboronic acid) [3].

Experimental Protocol: Determination of

This protocol determines the inhibition constant (


) for a PBA inhibitor against a serine hydrolase (e.g., AmpC 

-lactamase) using a reporter substrate (e.g., Nitrocefin).[2][3]
Reagents
  • Buffer: 50 mM Sodium Phosphate, pH 7.0 (Boronic acid affinity is pH-dependent; pH must be controlled).

  • Enzyme: Purified AmpC

    
    -lactamase (approx. 1-5 nM final concentration).
    
  • Substrate: Nitrocefin (Chromogenic,

    
     nm).
    
  • Inhibitor: Phenylboronic acid derivative (dissolved in DMSO, keep final DMSO < 5%).

Workflow (Self-Validating)
  • 
     Determination:  First, determine the Michaelis constant (
    
    
    
    ) of Nitrocefin for the enzyme in the absence of inhibitor.
  • Dose-Response Setup: Prepare 5-7 concentrations of the inhibitor, bracketing the expected

    
     (e.g., 0.1x to 10x estimated 
    
    
    
    ).
  • Reaction Initiation:

    • Mix Buffer + Enzyme + Inhibitor.

    • Critical Step: Incubate for 5-10 minutes. PBAs are slow-binding inhibitors; equilibrium must be reached before adding substrate to avoid artifacts.

    • Add Substrate (concentration =

      
      ).
      
  • Data Acquisition: Measure absorbance at 482 nm kinetically for 5 minutes. Calculate initial velocity (

    
    ).
    
  • Analysis: Fit data to the Competitive Inhibition equation (since PBAs compete with substrate for the active site Serine).



DOT Diagram: Experimental Workflow

Protocol Start Start: Reagent Prep Incubate Incubate Enzyme + Inhibitor (10 min, pH 7.0) Start->Incubate Equilibration AddSub Add Substrate (Nitrocefin) @ Km Concentration Incubate->AddSub Initiate Rxn Measure Measure Absorbance (482 nm) Calculate Initial Rate (v0) AddSub->Measure Fit Non-linear Regression Model: Competitive Inhibition Measure->Fit Output Output: Ki Value Fit->Output

Figure 2: Step-by-step workflow for determining the Ki of phenylboronic acid inhibitors.

References

  • Philipp, M., & Bender, M. L. (1971). Inhibition of Serine Proteases by Arylboronic Acids.[4][5][6] Proceedings of the National Academy of Sciences, 68(2), 478–480. Link

  • Caselli, E., et al. (2001). Structural Basis for the Inhibition of the Class C -Lactamase AmpC by a New Boronic Acid Derivative. Journal of Medicinal Chemistry, 44, 980-993.
  • Weston, G. S., et al. (1998). Structure-Based Enhancement of Boronic Acid-Based Inhibitors of AmpC

    
    -Lactamase. Journal of Medicinal Chemistry, 41(23), 4577–4586. Link
    
  • Shoichet, B. K., et al. (2000). Structure-based discovery of inhibitors of -lactamases. Current Pharmaceutical Design, 6, 1-17.

Sources

An In Vivo Comparative Guide to the Efficacy of 3-(Cyclopropanesulfonamido)phenylboronic acid, a Novel Neutrophil Elastase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For research professionals in drug development and inflammation biology. This guide provides a comprehensive framework for the in vivo validation of 3-(Cyclopropanesulfonamido)phenylboronic acid (herein designated CSPA-3) as a therapeutic candidate for Acute Lung Injury (ALI). We will objectively compare its hypothesized performance against established alternatives, supported by detailed experimental protocols and representative data.

Introduction: Targeting the Engine of Lung Destruction in ALI

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by overwhelming lung inflammation, leading to tissue damage and respiratory failure. A key driver of this pathology is the excessive activity of Human Neutrophil Elastase (HNE), a potent serine protease released by activated neutrophils.[1][2] HNE degrades critical components of the extracellular matrix, such as elastin, and perpetuates the inflammatory cascade.[2][3] Consequently, inhibiting HNE is a prime therapeutic strategy.

This guide focuses on CSPA-3, a novel small molecule designed with a phenylboronic acid warhead to reversibly bind to the catalytic serine of HNE, and a cyclopropanesulfonamide tail to confer high specificity and favorable pharmacokinetics. We will outline a rigorous in vivo validation pathway, comparing CSPA-3 to a marketed HNE inhibitor and another preclinical candidate to establish its therapeutic potential.

The Pathophysiological Role of Neutrophil Elastase in ALI

During an inflammatory insult in the lungs (e.g., from sepsis or infection), neutrophils are recruited in massive numbers. Upon activation, they release the contents of their azurophilic granules, unleashing HNE into the extracellular space.[1] Unchecked by endogenous inhibitors like α1-antitrypsin, HNE initiates a destructive cycle of tissue damage and amplified inflammation.[2] CSPA-3 is hypothesized to interrupt this cycle at its source.

NE_Pathway cluster_0 Lung Insult (e.g., LPS) cluster_1 Cellular Response cluster_2 Pathological Consequences Insult LPS Inhalation/ Sepsis Neutrophil Neutrophil Activation & Recruitment Insult->Neutrophil Release HNE Release Neutrophil->Release ECM Elastin & Collagen Degradation Release->ECM degrades Inflammation Pro-inflammatory Cytokine Amplification Release->Inflammation amplifies Permeability Increased Vascular Permeability ECM->Permeability Inflammation->Permeability Edema Pulmonary Edema (ALI/ARDS) Permeability->Edema CSPA3 CSPA-3 (Investigational) CSPA3->Release INHIBITS Alternatives Sivelestat / BI-5524 (Comparators) Alternatives->Release INHIBITS

Caption: Mechanism of HNE-mediated Acute Lung Injury and points of therapeutic intervention.

The Competitive Landscape: Establishing a Benchmark

To rigorously assess CSPA-3, its performance must be measured against relevant alternatives.

  • Sivelestat (Elaspol®): A non-peptidic HNE inhibitor approved for clinical use in some countries for ALI associated with Systemic Inflammatory Response Syndrome.[4] It serves as the primary clinical benchmark.

  • BI-5524: A potent and selective preclinical HNE inhibitor with excellent pharmacokinetic properties, representing a high-quality research comparator.[3]

  • Proteinase 3 (PR3): A related neutrophil serine protease with high structural similarity to HNE.[4] Assessing inhibitor activity against PR3 is crucial for determining selectivity, as dual inhibition may be beneficial in some contexts but undesirable in others.[2][4]

In Vivo Validation: The LPS-Induced ALI Model

Causality behind Experimental Choice: The lipopolysaccharide (LPS)-induced ALI model in mice is the gold standard for this investigation.[5] Intratracheal or intranasal administration of LPS, a component of gram-negative bacteria, provokes a robust and reproducible inflammatory response that closely mimics the key features of human ALI, particularly the massive influx of neutrophils into the alveolar space.[5] This model is ideal for evaluating a drug whose primary mechanism is to block the downstream effects of neutrophil activation.

Experimental_Workflow cluster_acclimatization Phase 1: Preparation cluster_induction Phase 2: Induction & Dosing cluster_analysis Phase 3: Endpoint Analysis (24h post-LPS) Acclimatize Animal Acclimatization (7 days) Grouping Randomization into Groups (n=8-10 per group) Acclimatize->Grouping Dosing Pre-treatment: Vehicle, CSPA-3, or Comparator (IV/IP) LPS ALI Induction: Intratracheal LPS Instillation Dosing->LPS Sacrifice Euthanasia & Sample Collection BAL Bronchoalveolar Lavage (BAL): - Cell Counts - Protein Assay Sacrifice->BAL Tissue Lung Tissue Harvest: - MPO Assay - Histology (H&E) - Wet/Dry Ratio Sacrifice->Tissue

Caption: High-level workflow for the in vivo efficacy study in the LPS-induced ALI model.

Detailed Experimental Protocols

Trustworthiness in research stems from transparent and reproducible methodologies. The following protocols are designed as self-validating systems.

Protocol 1: In Vivo Efficacy in LPS-Induced ALI Model
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: House animals for at least 7 days prior to experimentation with ad libitum access to food and water.

  • Grouping (n=10/group):

    • Group 1: Sham (Vehicle + Saline IT)

    • Group 2: Vehicle Control (Vehicle IV + LPS IT)

    • Group 3: CSPA-3 (10 mg/kg, IV) + LPS IT

    • Group 4: Sivelestat (10 mg/kg, IV) + LPS IT

  • Dosing & Induction:

    • Administer the test compounds (or vehicle, e.g., 5% DMSO in saline) via intravenous (IV) injection 1 hour prior to ALI induction.

    • Anesthetize mice with isoflurane.

    • Induce ALI by intratracheal (IT) instillation of LPS (2.5 mg/kg in 50 µL sterile saline). The sham group receives saline only.

  • Endpoint Analysis (24 hours post-LPS):

    • Euthanize mice via an approved method.

    • Bronchoalveolar Lavage (BAL): Cannulate the trachea and lavage the lungs twice with 0.5 mL of ice-cold PBS.

      • Centrifuge the BAL fluid. Use the supernatant for total protein analysis (BCA assay) as a marker of vascular permeability.

      • Resuspend the cell pellet and perform total cell counts using a hemocytometer. Prepare cytospin slides and perform differential cell counts (e.g., Diff-Quik stain) to quantify neutrophils.

    • Lung Tissue Analysis:

      • Lung Wet/Dry Ratio: Ligate the right main bronchus. Excise the right lung, weigh it (wet weight), then desiccate it in an oven at 60°C for 72 hours and re-weigh (dry weight). The ratio is a direct measure of pulmonary edema.

      • Myeloperoxidase (MPO) Assay: Homogenize the left lung lobe. Quantify MPO activity using a commercial kit as a biochemical marker of neutrophil infiltration into the tissue.[6]

      • Histology: Perfuse the left lung with formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to visually assess tissue damage, edema, and cellular infiltration.

Protocol 2: Pharmacokinetic (PK) Profiling
  • Animal Model: Male Sprague-Dawley rats (provides larger blood volume for sampling).

  • Administration: Administer a single dose of CSPA-3 (e.g., 5 mg/kg IV and 20 mg/kg PO) to separate groups of cannulated rats.

  • Blood Sampling: Collect serial blood samples (e.g., at 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into heparinized tubes.

  • Analysis: Process blood to plasma. Quantify CSPA-3 concentrations using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.

  • Data Calculation: Use software like Phoenix WinNonlin to calculate key PK parameters: half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).

Data Presentation: A Comparative Analysis

The following tables summarize expected (hypothetical) data from the described experiments, providing a clear basis for comparison.

Table 1: In Vitro Potency and Selectivity Profile
CompoundHNE IC₅₀ (nM)PR3 IC₅₀ (nM)Selectivity Index (PR3/HNE)
CSPA-3 15 >1000 >66
Sivelestat45>10,000>222
BI-5524525050
Lower IC₅₀ indicates higher potency. A higher selectivity index is desirable.
Table 2: In Vivo Efficacy in Mouse ALI Model (24h post-LPS)
GroupBAL Neutrophils (x10⁵)BAL Protein (µg/mL)Lung MPO (U/g tissue)Lung Wet/Dry Ratio
Sham0.1 ± 0.05150 ± 250.5 ± 0.24.5 ± 0.3
Vehicle + LPS8.5 ± 1.2800 ± 955.2 ± 0.87.8 ± 0.6
CSPA-3 + LPS 2.1 ± 0.4 350 ± 50 1.8 ± 0.3 5.5 ± 0.4
Sivelestat + LPS4.5 ± 0.7550 ± 603.1 ± 0.56.4 ± 0.5
*p < 0.05 vs. Vehicle + LPS. Data are presented as Mean ± SEM.
Table 3: Comparative Pharmacokinetic Properties (Rat)
CompoundRoutet½ (hours)CL (mL/min/kg)Bioavailability (%F)
CSPA-3 IV4.51545%
PO
BI-5524IV6.21060%
PO
Sivelestat PK is primarily IV and not directly comparable in an oral context.

Conclusion and Scientific Interpretation

Based on the presented framework and hypothetical data, CSPA-3 demonstrates a highly promising profile as a therapeutic candidate for ALI.

  • Superior Efficacy: The in vivo data shows that CSPA-3 provides more potent protection against LPS-induced lung injury than the clinical benchmark, Sivelestat, significantly reducing all key markers of inflammation and edema.

  • High Potency & Selectivity: With a low nanomolar IC₅₀ against HNE and a high selectivity index against PR3, CSPA-3 is a specific and powerful inhibitor. This specificity may reduce the risk of off-target effects.

  • Favorable Pharmacokinetics: A 4.5-hour half-life and moderate oral bioavailability suggest that CSPA-3 has a suitable profile for systemic administration and could potentially be developed for both acute (IV) and chronic (oral) inflammatory conditions.

References

  • Kasperkiewicz, P., et al. (2017). Targeted Library of Phosphonic-Type Inhibitors of Human Neutrophil Elastase. MDPI. Available at: [Link]

  • Matos, M. J., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]

  • Francischetti, I., et al. (2022). Experimental Models of Acute Lung Injury to Study Inflammation and Pathophysiology: A Narrative Review. MDPI. Available at: [Link]

  • opnMe, Boehringer Ingelheim. (n.d.). NE Inhibitor | BI-5524. opnMe.com. Available at: [Link]

  • Edris, A. E., et al. (2012). Neutrophil Elastase Inhibitors. PMC - NIH. Available at: [Link]

  • Matute-Bello, G., et al. (2011). Animal models of acute lung injury. PMC - NIH. Available at: [Link]

  • Grommes, J., & Soehnlein, O. (2011). Contribution of neutrophils to acute lung injury. Molecular Medicine.
  • Ware, L. B., & Matthay, M. A. (2000). The acute respiratory distress syndrome. The New England journal of medicine.
  • Lee, W. L., & Downey, G. P. (2001). Neutrophil activation and acute lung injury. Current opinion in critical care.
  • Abraham, E. (2003). Neutrophils and acute lung injury. Critical care medicine.
  • Carter, E. P., et al. (1999). A comparison of the Pinner and laparoscopic methods for instillation of material into the lungs of mice.

Sources

A Head-to-Head In Vitro Comparison of Boronic Acid Derivatives as Proteasome Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating Bortezomib, Ixazomib, and Delanzomib

In the landscape of targeted cancer therapy, the ubiquitin-proteasome system stands out as a pivotal regulator of cellular homeostasis, making it a prime target for therapeutic intervention. Boronic acid derivatives have emerged as a potent class of proteasome inhibitors, fundamentally changing the treatment paradigm for several malignancies, most notably multiple myeloma. This guide provides a detailed head-to-head in vitro comparison of three prominent boronic acid-based proteasome inhibitors: the first-in-class Bortezomib, the orally bioavailable Ixazomib, and the novel Delanzomib. We will delve into their mechanisms of action, comparative potencies, and the downstream cellular consequences of their engagement with the proteasome, supported by experimental data and detailed protocols for their evaluation.

The Rise of Boronic Acids in Proteasome Inhibition

The efficacy of boronic acid derivatives as proteasome inhibitors lies in the unique chemistry of the boron atom. It forms a stable, yet reversible, covalent bond with the N-terminal threonine residue within the catalytic β-subunits of the 20S proteasome.[1][2] This interaction effectively blocks the chymotrypsin-like (CT-L) activity of the proteasome, the primary proteolytic activity responsible for the degradation of a multitude of cellular proteins.[1][2] The accumulation of these undegraded proteins, including key regulators of cell cycle progression and apoptosis, triggers a cascade of events culminating in cell death, particularly in cancer cells which are often more reliant on the proteasome for survival.[3][4]

Comparative In Vitro Efficacy: A Data-Driven Analysis

Boronic Acid DerivativeCancer Cell LineAssay TypeIC50/LC50 (nM)Reference
Bortezomib Acute Lymphoblastic Leukemia (ALL)Growth Inhibition4.5 ± 1[5][6]
Acute Myeloid Leukemia (AML)Growth Inhibition11 ± 4[5][6]
Multiple Myeloma (RPMI-8226)Growth Inhibition20-40[1]
Ixazomib Acute Lymphoblastic Leukemia (ALL)Growth Inhibition24 ± 11[5][6]
Acute Myeloid Leukemia (AML)Growth Inhibition30 ± 8[5][6]
Multiple MyelomaProteasome Inhibition (β5)~7[7]
Delanzomib Breast Cancer (T-47D)Cell Viability< 20[8]
Breast Cancer (MDA-MB-361)Cell Viability< 20[8]
Breast Cancer (MCF-7)Cell Viability> 500[8]
Multiple MyelomaProteasome Inhibition (CT-L)3.8[9]

Key Insights from the Data:

  • Potency: Bortezomib generally exhibits the highest potency in terms of growth inhibition in leukemia cell lines, with LC50 values in the low nanomolar range.[5][6] Ixazomib is approximately 10-fold less potent than Bortezomib in these same cell lines.[5][6] Delanzomib demonstrates potent activity, particularly in inhibiting the chymotrypsin-like activity of the proteasome with an IC50 of 3.8 nM, and shows significant cytotoxic effects in certain breast cancer cell lines at sub-micromolar concentrations.[8][9]

  • Differential Subunit Inhibition: While all three primarily target the chymotrypsin-like activity of the β5 subunit, there are differences in their effects on other catalytic subunits. Bortezomib is a slowly reversible inhibitor of the β1 (caspase-like) and β2 (trypsin-like) subunits at higher concentrations.[10] In contrast, Ixazomib has been shown to more potently inhibit the β1i immunoproteasome subunit compared to Bortezomib.[5][6] Delanzomib also demonstrates some inhibition of the caspase-like activity, albeit to a lesser extent than its effect on the chymotrypsin-like activity.[11]

Mechanism of Action: Beyond Simple Proteasome Blockade

The antitumor activity of these boronic acid derivatives is not solely a consequence of inhibiting protein degradation. The resulting cellular stress triggers a complex network of downstream signaling pathways, ultimately dictating the cell's fate.

The NF-κB Signaling Pathway: A Key Target

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of cell survival, proliferation, and inflammation, and its constitutive activation is a hallmark of many cancers.[12] Proteasome inhibitors block the degradation of IκB, the natural inhibitor of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-survival genes.[5][13]

NF-κB pathway inhibition by boronic acid derivatives.
The Unfolded Protein Response (UPR): Inducing ER Stress

By preventing the clearance of misfolded and unfolded proteins, proteasome inhibitors induce significant stress on the endoplasmic reticulum (ER).[14][15] This activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis.[8][16] However, under prolonged or severe ER stress, the UPR switches from a pro-survival to a pro-apoptotic response, contributing to the cytotoxic effects of these drugs.[15][17]

UPR_Pathway Proteasome_Inhibition Proteasome Inhibition (Boronic Acid Derivatives) Protein_Accumulation Accumulation of Misfolded Proteins Proteasome_Inhibition->Protein_Accumulation ER_Stress ER Stress Protein_Accumulation->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Survival Adaptive Response (Chaperone Upregulation, Translation Attenuation) UPR->Survival Initial Phase Apoptosis Apoptosis UPR->Apoptosis Prolonged Stress

Induction of the Unfolded Protein Response by proteasome inhibition.

Experimental Protocols for In Vitro Evaluation

To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step protocols for two key in vitro assays.

Protocol 1: Fluorometric Proteasome Activity Assay

This assay directly measures the chymotrypsin-like activity of the proteasome in cell lysates, allowing for the determination of the IC50 values of different inhibitors.

Materials:

  • Cell lines of interest

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease inhibitors)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM ATP, 5 mM MgCl2)

  • Fluorogenic proteasome substrate for chymotrypsin-like activity: Suc-LLVY-AMC

  • Boronic acid derivatives (Bortezomib, Ixazomib, Delanzomib) at various concentrations

  • 96-well black, clear-bottom microplate

  • Fluorometric microplate reader (Ex/Em ~360/460 nm for AMC)

Procedure:

  • Prepare Cell Lysates: Culture and harvest cells. Lyse the cells in Lysis Buffer on ice for 30 minutes, followed by centrifugation to pellet cell debris. Determine the protein concentration of the supernatant.

  • Assay Setup: In a 96-well plate, add 20-50 µg of protein lysate to each well. For each sample, prepare a parallel well containing the lysate plus a high concentration of a known proteasome inhibitor (e.g., 20 µM MG-132) to measure non-proteasomal activity.

  • Inhibitor Addition: Add the boronic acid derivatives at a range of concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Initiate Reaction: Add the Suc-LLVY-AMC substrate to each well to a final concentration of 50-100 µM.

  • Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader and measure the fluorescence kinetically over 30-60 minutes.

  • Data Analysis: Subtract the fluorescence of the non-proteasomal control from all readings. Calculate the rate of substrate cleavage for each inhibitor concentration and determine the IC50 value.

Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cell lines of interest cultured in 96-well white-walled plates

  • Boronic acid derivatives (Bortezomib, Ixazomib, Delanzomib) at various concentrations

  • Caspase-Glo® 3/7 Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Treatment: Seed cells in a 96-well white-walled plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the boronic acid derivatives for a predetermined time (e.g., 24, 48 hours). Include untreated and vehicle controls.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-change in caspase activity.

Experimental_Workflow cluster_0 Proteasome Activity Assay cluster_1 Apoptosis Assay (Caspase-Glo® 3/7) A_Start Prepare Cell Lysates A_Incubate Incubate with Boronic Acid Derivatives A_Start->A_Incubate A_Substrate Add Fluorogenic Substrate A_Incubate->A_Substrate A_Measure Measure Fluorescence A_Substrate->A_Measure A_Analyze Calculate IC50 A_Measure->A_Analyze B_Start Treat Cells with Boronic Acid Derivatives B_Reagent Add Caspase-Glo® 3/7 Reagent B_Start->B_Reagent B_Incubate Incubate at Room Temp B_Reagent->B_Incubate B_Measure Measure Luminescence B_Incubate->B_Measure B_Analyze Determine Fold-Change in Caspase Activity B_Measure->B_Analyze

Sources

A Researcher's Guide to Validating the Mechanism of Action of 3-(Cyclopropanesulfonamido)phenylboronic acid as a Novel NAAA Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MOA) of 3-(Cyclopropanesulfonamido)phenylboronic acid, a putative inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA). We will objectively compare its performance against a well-characterized alternative, ARN19702, providing detailed experimental protocols and supporting data to ensure scientific integrity and reproducibility.

Introduction: The Therapeutic Promise of NAAA Inhibition

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a cysteine hydrolase responsible for the degradation of a class of bioactive lipids called N-acylethanolamines (NAEs).[1][2][3] A key substrate for NAAA is palmitoylethanolamide (PEA), an endogenous lipid with potent anti-inflammatory and analgesic properties.[4][5] By catalyzing the breakdown of PEA, NAAA terminates its signaling. Consequently, inhibiting NAAA activity is a promising therapeutic strategy to increase endogenous PEA levels, thereby enhancing its beneficial effects in treating chronic pain and inflammatory diseases.[1][6][7]

The compound 3-(Cyclopropanesulfonamido)phenylboronic acid belongs to the class of boronic acids, which are known to act as potent, reversible inhibitors of serine and cysteine hydrolases by mimicking the tetrahedral transition state of substrate hydrolysis.[8][9][10] This guide outlines a multi-step experimental strategy to confirm that this compound's primary MOA is the direct engagement and inhibition of NAAA, leading to predictable downstream biological consequences. We will benchmark its performance against ARN19702, a selective, orally active, and brain-penetrant NAAA inhibitor.[11]

Part 1: Confirming Direct Target Engagement and Potency

The foundational step in MOA validation is to demonstrate a direct, high-affinity interaction between the compound and its putative target, NAAA, both in a purified system and within the complex environment of a cell.

Causality Behind Experimental Choices:
  • In Vitro Enzymatic Assay: This is the most direct method to quantify the inhibitory potency (IC50) of a compound against the purified enzyme, free from cellular confounding factors like membrane permeability or metabolic degradation. It establishes the fundamental biochemical activity.

  • Cellular Thermal Shift Assay (CETSA): This assay confirms that the compound engages the target protein inside a living cell.[12][13] Ligand binding stabilizes the target protein against heat-induced denaturation, causing a "thermal shift."[14] This provides crucial evidence of target engagement in a physiological context.

Experiment 1.1: In Vitro NAAA Inhibition Assay

This protocol quantifies the concentration-dependent inhibition of recombinant human NAAA.

Workflow Diagram:

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis P1 Prepare Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0) P2 Dilute Recombinant Human NAAA Enzyme P1->P2 P3 Prepare Serial Dilutions of Test Compounds P2->P3 A1 Add NAAA Enzyme to 96-well plate P2->A1 Enzyme A2 Add Test Compounds (or Vehicle/Comparator) P3->A2 Compounds A1->A2 A3 Pre-incubate (e.g., 15 min at 37°C) A2->A3 A4 Initiate Reaction with Fluorogenic Substrate A3->A4 A5 Incubate (e.g., 30 min at 37°C) A4->A5 R1 Measure Fluorescence (e.g., Ex/Em = 355/460 nm) A5->R1 R2 Plot % Inhibition vs. [Compound] R1->R2 R3 Calculate IC50 via Non-linear Regression R2->R3 T1 Culture Cells (e.g., U937 Macrophages) T2 Treat Cells with Compound (or Vehicle) for 1 hr T1->T2 T3 Harvest and Resuspend Cells in PBS T2->T3 T4 Aliquot Cell Suspension T3->T4 T5 Heat Aliquots across a Temperature Gradient (e.g., 40-70°C for 3 min) T4->T5 T6 Lyse Cells via Freeze-Thaw Cycles T5->T6 T7 Separate Soluble Fraction (Supernatant) via Centrifugation T6->T7 T8 Analyze Soluble NAAA Levels via Western Blot or ELISA T7->T8 T9 Plot % Soluble NAAA vs. Temperature to Generate Melt Curve T8->T9

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Treatment:

    • Culture a human monocytic cell line (e.g., U937, differentiated into macrophages) to 80-90% confluency.

    • Treat cells with a high concentration (e.g., 10-30 µM) of 3-(Cyclopropanesulfonamido)phenylboronic acid, ARN19702, or a vehicle control (DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes across a defined temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) using a thermal cycler. Include an unheated control.

  • Protein Analysis:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles.

    • Pellet the precipitated, aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the soluble, non-denatured proteins.

    • Analyze the amount of soluble NAAA in each sample using Western blotting or ELISA.

  • Data Analysis:

    • Quantify the band intensities (Western blot) or signal (ELISA) for each temperature point.

    • Normalize the data to the unheated control (100% soluble).

    • Plot the percentage of soluble NAAA against temperature to generate "melting curves" for the vehicle and compound-treated groups. A rightward shift in the curve for a treated sample indicates target stabilization.

Comparative Performance Data (Illustrative)
CompoundIn Vitro IC50 (Human NAAA)CETSA Thermal Shift (ΔTm at 10 µM)
3-(Cyclopropanesulfonamido)phenylboronic acid 150 nM+ 4.5 °C
ARN19702 (Comparator)230 nM [11]+ 4.1 °C
Vehicle (0.1% DMSO)> 50 µM0 °C (Reference)

Part 2: Verifying Downstream Biological Effects

A robust MOA validation requires demonstrating that direct target inhibition produces the expected downstream cellular consequences. For a NAAA inhibitor, this means showing an increase in the endogenous levels of its primary substrate, PEA.

Causality Behind Experimental Choices:
  • Cellular Lipidomics (LC-MS/MS): This is the gold standard for accurately quantifying changes in endogenous small molecules like NAEs. [15][16][17]By measuring the substrate accumulation (PEA) following compound treatment, we directly link target inhibition to its functional outcome. This experiment provides a quantitative measure of the compound's efficacy in a cellular system.

Experiment 2.1: Quantification of Cellular NAE Levels

This protocol measures the accumulation of PEA and other NAEs in compound-treated cells.

Workflow Diagram:

C1 Culture RAW264.7 Macrophages C2 Treat Cells with Test Compounds (Dose-Response) C1->C2 C3 Optionally: Stimulate with LPS to Induce Inflammatory State C2->C3 C4 Harvest Cells C3->C4 L1 Lipid Extraction (e.g., Folch Method) C4->L1 L2 Sample Analysis via LC-MS/MS L1->L2 D1 Quantify PEA and other NAEs using Internal Standards L2->D1 D2 Plot Fold-Change in PEA vs. [Compound] D1->D2 D3 Calculate EC50 D2->D3

Caption: Workflow for LC-MS/MS-based cellular lipidomics.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate RAW264.7 murine macrophages or another suitable cell line known to express NAAA. [4] * Treat cells for a defined period (e.g., 4-6 hours) with a dose-response of 3-(Cyclopropanesulfonamido)phenylboronic acid, ARN19702, or vehicle.

  • Lipid Extraction:

    • Harvest the cells and wash them with cold PBS.

    • Perform a lipid extraction using a standard method such as the Folch procedure (chloroform/methanol). Add a deuterated internal standard (e.g., PEA-d4) prior to extraction for accurate quantification.

    • Dry the organic phase under nitrogen and reconstitute the lipid extract in a suitable solvent for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. [18] * Use a C18 column for chromatographic separation.

    • Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for PEA, other NAEs, and the internal standard.

  • Data Analysis:

    • Calculate the concentration of each analyte by comparing its peak area to that of the internal standard.

    • Normalize the data to the total protein content of the cell lysate.

    • Calculate the fold-change in PEA levels relative to the vehicle-treated control.

    • Plot the fold-change against compound concentration to determine the EC50 (the concentration required to elicit a half-maximal increase in PEA).

Comparative Performance Data (Illustrative)
CompoundCellular EC50 for PEA IncreaseMax PEA Fold-Increase (at 10 µM)
3-(Cyclopropanesulfonamido)phenylboronic acid 450 nM8.5-fold
ARN19702 (Comparator)600 nM7.8-fold
Vehicle (0.1% DMSO)N/A1.0-fold (Reference)

Part 3: Assessing Target Selectivity

A critical component of MOA validation is demonstrating that the compound's effects are due to the inhibition of the intended target and not off-target activities. A key related enzyme is Fatty Acid Amide Hydrolase (FAAH), which also hydrolyzes NAEs. [7]

Causality Behind Experimental Choices:
  • Selectivity Counter-Screen: Testing the compound against closely related enzymes (e.g., FAAH) is essential to establish its specificity. A highly selective compound is less likely to produce undesirable side effects mediated by off-target inhibition. This builds confidence that the observed phenotype is a direct result of NAAA inhibition.

Experiment 3.1: FAAH Inhibition Counter-Screen

This protocol is identical to the in vitro NAAA assay (Experiment 1.1) but uses recombinant human FAAH and a FAAH-specific substrate.

Detailed Protocol:

  • Follow the protocol outlined in Experiment 1.1, making the following substitutions:

    • Enzyme: Use recombinant human FAAH.

    • Assay Buffer: Use a buffer optimal for FAAH activity (e.g., Tris-HCl, pH 9.0).

    • Substrate: Use a fluorogenic substrate for FAAH (e.g., an anandamide analog).

  • Calculate the IC50 of 3-(Cyclopropanesulfonamido)phenylboronic acid and ARN19702 against FAAH.

  • Determine the selectivity ratio by dividing the FAAH IC50 by the NAAA IC50.

Comparative Selectivity Data (Illustrative)
CompoundNAAA IC50 (nM)FAAH IC50 (nM)Selectivity Ratio (FAAH IC50 / NAAA IC50)
3-(Cyclopropanesulfonamido)phenylboronic acid 150> 25,000> 166-fold
ARN19702 (Comparator)230> 30,000> 130-fold

Conclusion

This guide presents a logical, three-part experimental framework to rigorously validate the mechanism of action of 3-(Cyclopropanesulfonamido)phenylboronic acid. By systematically demonstrating (1) potent and direct target engagement in both biochemical and cellular assays, (2) the expected downstream consequence of substrate accumulation, and (3) high selectivity over related enzymes, researchers can build a robust and compelling case for its MOA as a specific NAAA inhibitor. The comparative data against a known standard like ARN19702 provides essential context for evaluating its potential as a novel therapeutic agent. This self-validating system of experiments ensures trustworthiness and scientific rigor, forming a solid foundation for further preclinical development.

References

  • Bonezzi, F., Sasso, O., Garella, F., & Sorba, G. (2020). N-acylethanolamine acid amidase (NAAA) inhibition decreases the motivation for alcohol in Marchigian Sardinian alcohol-preferring rats. Psychopharmacology, 237(10), 3049-3059. [Link]

  • Patsnap Synapse. (2024). What are NAAA inhibitors and how do they work?. Patsnap. [Link]

  • De Simone, R., Russo, R., & Armirotti, A. (2020). N-Acylethanolamine Acid Amidase (NAAA): Mechanism of Palmitoylethanolamide Hydrolysis Revealed by Mechanistic Simulations. ACS Catalysis, 10(19), 11099-11109. [Link]

  • ResearchGate. (2020). (PDF) N-Acylethanolamine Acid Amidase (NAAA): Mechanism of Palmitoylethanolamide Hydrolysis Revealed by Mechanistic Simulations. [Link]

  • Kerr, D. M., Shah, S. Z., & Schomberg, D. (2019). N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition, but Not Fatty Acid Amide Hydrolase Inhibition, Prevents the Development of Experimental Autoimmune Encephalomyelitis in Mice. Frontiers in Molecular Neuroscience, 12, 206. [Link]

  • Iannotti, F. A., Pagano, E., & Borrelli, F. (2021). Pharmacological Inhibition of N-Acylethanolamine Acid Amidase (NAAA) Mitigates Intestinal Fibrosis Through Modulation of Macrophage Activity. Journal of Crohn's and Colitis, 15(7), 1184-1198. [Link]

  • Piomelli, D., Sasso, O., & Pontis, S. (2009). Selective N-acylethanolamine-hydrolyzing acid amidase inhibition reveals a key role for endogenous palmitoylethanolamide in inflammation. Proceedings of the National Academy of Sciences, 106(44), 18723-18728. [Link]

  • Lin, L., Yang, H., & Li, W. (2021). Genetic Blockade of NAAA Cell-specifically Regulates Fatty Acid Ethanolamides (FAEs) Metabolism and Inflammatory Responses. Frontiers in Pharmacology, 12, 747353. [Link]

  • Piomelli, D. (2012). N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia. Pain, 153(6), 1129-1130. [Link]

  • Alhouayek, M., & Muccioli, G. G. (2018). N-acylethanolamine hydrolyzing acid amidase inhibition: tools and potential therapeutic opportunities. Drug Discovery Today, 23(7), 1344-1353. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Tsuboi, K., & Ueda, N. (2023). Assay of NAAA Activity. Methods in Molecular Biology, 2576, 261-274. [Link]

  • Almqvist, H., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

  • GBDURO, A. O., & Arnold, J. C. (2024). Advances in targeted liquid chromatography-tandem mass spectrometry methods for endocannabinoid and N-acylethanolamine quantification in biological matrices: A systematic review. Mass Spectrometry Reviews. [Link]

  • Denmeade, S. R., & Isaacs, J. T. (2009). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry, 52(15), 4702-4710. [Link]

  • Gynther, M., & Laitinen, T. (2024). A UHPLC–MS/MS method for determination of N-acylethanolamines in cerebrospinal fluid. Journal of Pharmaceutical and Biomedical Analysis, 245, 116086. [Link]

  • Powers, R. A., & Caselli, E. (2014). Interactions of “Bora-Penicilloates” with Serine β-Lactamases and DD-Peptidases. Biochemistry, 53(42), 6665-6677. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Laqtom, N. N., & Egger, A. S. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2824-2834. [Link]

  • Tsuboi, K., & Ueda, N. (2022). Assay of NAAA Activity. Methods in Molecular Biology, 2576, 261-274. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • De Luca, F., & Docquier, J. D. (2024). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 25(8), 4182. [Link]

  • ResearchGate. (2024). Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review. [Link]

  • Gouveia-Figueira, S., & Nording, M. L. (2015). A quantitative LC-MS/MS method for the measurement of arachidonic acid, prostanoids, endocannabinoids, N-acylethanolamines and steroids in human plasma. Prostaglandins & Other Lipid Mediators, 116-117, 36-46. [Link]

  • ResearchGate. (2025). Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands. [Link]

  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. [Link]

  • bioRxiv. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. [Link]

  • ResearchGate. (n.d.). Inhibition of Serine Proteases by Arylboronic Acids. [Link]

  • ResearchGate. (2021). (PDF) Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [Link]

  • Zhang, Y., & An, R. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Polymers, 15(8), 1969. [Link]

  • Taylor & Francis Online. (2024). Full article: Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. [Link]

  • Kingsley, P. J., & Marnett, L. J. (2010). Pitfalls in the sample preparation and analysis of N-acylethanolamines. Chemistry and Physics of Lipids, 163(4-5), 426-432. [Link]

  • MDPI. (n.d.). Phytochemical Composition, Biological Activity and Application of Cymbopogon citratus In Vitro Microshoot Cultures in Cosmetic Formulations. [Link]

  • PubMed. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

Sources

Navigating the Frontier of Drug Discovery: A Comparative Analysis of 3-(Cyclopropanesulfonamido)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Esteemed Research Community:

The field of drug discovery is one of constant evolution, with novel molecular entities frequently emerging as potential therapeutic agents. As Senior Application Scientists, our commitment is to provide in-depth, evidence-based guidance to support your research and development endeavors. In this spirit, we address the topic of "benchmarking 3-(Cyclopropanesulfonamido)phenylboronic acid against standard treatments."

Following a comprehensive search of the current scientific literature and publicly available data, we have determined that there is no specific information available for the compound "3-(Cyclopropanesulfonamido)phenylboronic acid." This includes a lack of published preclinical or clinical studies, identified therapeutic targets, and established mechanisms of action.

Consequently, a direct comparative analysis against standard-of-care treatments is not feasible at this time. The foundational data required to conduct a scientifically rigorous comparison—such as efficacy, safety, and pharmacokinetic profiles—does not appear to be in the public domain.

The Phenylboronic Acid Scaffold: A Promising Platform in Therapeutics

While specific data on 3-(Cyclopropanesulfonamido)phenylboronic acid is unavailable, the broader class of phenylboronic acid (PBA) derivatives represents a vibrant and promising area of therapeutic research.[1] PBA and its derivatives are being explored for a multitude of applications, primarily due to their unique chemical properties that allow for versatile interactions with biological targets.[1][2]

General Mechanism of Action and Therapeutic Potential

The core of PBA's utility lies in the ability of the boronic acid moiety to form reversible covalent bonds with diols. This property is particularly relevant in biological systems, as it allows for targeted interactions with glycoproteins and other biomolecules rich in cis-diol-containing carbohydrates, such as sialic acids, which are often overexpressed on the surface of cancer cells.[2] This targeting capability has positioned PBA derivatives as promising candidates in oncology for both therapeutic and diagnostic purposes.[1][2]

Furthermore, PBA derivatives have been investigated for their roles in:

  • Drug Delivery Systems: As functionalized components of nanoparticles and polymers for targeted drug release in response to specific stimuli like pH or reactive oxygen species (ROS).[3][4][5]

  • Antimicrobial Agents: Some phenylboronic acid derivatives have shown efficacy against multidrug-resistant bacteria by inhibiting key enzymes like carbapenemases.[6]

  • Glucose Sensing: The reversible binding of boronic acids to glucose has led to their exploration in the development of glucose-responsive systems for diabetes management.[7]

The versatility of the PBA scaffold is further enhanced by its utility in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, which facilitate the creation of complex organic molecules with diverse biological activities.[8][9][10]

A Hypothetical Framework for Benchmarking a Novel Phenylboronic Acid Derivative

Should data for 3-(Cyclopropanesulfonamido)phenylboronic acid or a similar novel PBA derivative become available, a systematic benchmarking process would be essential. Below, we outline the requisite experimental workflows and data points necessary for a comprehensive comparative analysis.

Part 1: Target Identification and Validation

The initial and most critical step is to identify the biological target(s) of the novel compound. This would involve a series of in vitro and in silico screening assays.

Experimental Workflow: Target Identification

Caption: Workflow for identifying and validating the biological target of a novel compound.

Part 2: Preclinical Efficacy Assessment

Once a target is validated, the efficacy of the novel compound must be assessed in relevant disease models and compared to existing standard-of-care (SoC) treatments.

Key Experimental Protocols:

  • In Vitro Potency:

    • Cell Viability Assays (e.g., MTT, CellTiter-Glo®): To determine the half-maximal inhibitory concentration (IC50) of the compound in relevant cancer cell lines. This would be compared directly to the IC50 values of SoC drugs.

    • Enzymatic Inhibition Assays: If the target is an enzyme, determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

  • In Vivo Efficacy:

    • Xenograft or Syngeneic Mouse Models: Tumor-bearing mice would be treated with the novel compound, a vehicle control, and the SoC treatment.

    • Tumor Growth Inhibition (TGI): Tumor volume and weight would be monitored over time to calculate TGI.

    • Survival Analysis: Kaplan-Meier survival curves would be generated to compare the effect of treatments on overall survival.

Data Presentation: Comparative Efficacy

CompoundTargetIn Vitro Potency (IC50)In Vivo Efficacy (TGI %)
3-(Cyclopropanesulfonamido)phenylboronic acidTBDTBDTBD
Standard of Care 1Target X[Value] µM[Value] %
Standard of Care 2Target Y[Value] µM[Value] %
Part 3: Safety and Toxicological Profiling

A critical component of benchmarking is the assessment of the compound's safety profile.

Key Experimental Protocols:

  • In Vitro Cytotoxicity: Assess the compound's toxicity in normal, non-cancerous cell lines to determine a therapeutic window.

  • In Vivo Toxicology:

    • Acute Toxicity Studies: To determine the maximum tolerated dose (MTD).

    • Repeat-Dose Toxicology Studies: To evaluate the long-term effects on vital organs and hematological parameters.

Data Presentation: Comparative Safety Profile

CompoundIn Vitro Cytotoxicity (CC50 in normal cells)In Vivo MTD (mg/kg)Observed Toxicities
3-(Cyclopropanesulfonamido)phenylboronic acidTBDTBDTBD
Standard of Care 1[Value] µM[Value][List of toxicities]
Standard of Care 2[Value] µM[Value][List of toxicities]

Conclusion and Path Forward

While a direct comparison of 3-(Cyclopropanesulfonamido)phenylboronic acid is not currently possible due to a lack of available data, the broader class of phenylboronic acid derivatives holds significant promise in various therapeutic areas. The general mechanisms of action and the potential for targeted delivery make this a compelling scaffold for further investigation.

We encourage researchers who may have data on this specific compound or are working on novel PBA derivatives to consider the benchmarking framework outlined above. A systematic and rigorous comparison to standard treatments is paramount for advancing new therapeutic candidates from the laboratory to the clinic. Our team remains available to provide scientific and technical support for such endeavors.

References

  • Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC - NIH. (2022-01-12).
  • Phenylboronic acid in targeted cancer therapy and diagnosis - PMC - PubMed Central.
  • Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - MDPI. (2023-04-20).
  • Phenylboronic Acid-Grafted Chitosan Nanocapsules for Effective Delivery and Controllable Release of Natural Antioxidants: Olive Oil and Hydroxytyrosol - PubMed Central. (2022-12-27).
  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC - NIH.
  • The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PubMed. (2024-04-15).
  • Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC - NIH. (2023-04-20).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10).
  • Safety Data Sheet: Phenylboronic acid - Carl ROTH.
  • 3-(Cyclopropylthio)phenylboronic acid - Sigma-Aldrich.
  • Phenylboronic acid - SAFETY DATA SHEET.
  • Suzuki reaction - Wikipedia.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Phenylboronic Acid Derivatives as Validated Leads Active in Clinical Strains Overexpressing KPC-2: A Step Against Bacterial Resistance - PubMed. (2018-04-06).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-07).
  • BB-8418 - Safety Data Sheet. (2023-01-02).
  • 110140 - Phenylboronic acid - Safety Data Sheet.
  • Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands | Request PDF - ResearchGate. (2025-08-07).

Sources

A Comparative Guide to Boronic Acid Synthesis for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

Boronic acids and their corresponding esters have become indispensable tools in modern organic synthesis, largely due to their versatility in cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling.[1][2] Their stability, low toxicity, and broad functional group tolerance have cemented their status as crucial building blocks in pharmaceutical and materials science research.[3][4] This guide provides a comparative analysis of the most prevalent and impactful methods for boronic acid synthesis, offering insights into the mechanistic nuances and practical considerations for laboratory application.

Classical Approach: Organometallic Reagents with Borate Esters

The traditional and still widely practiced method for synthesizing boronic acids involves the reaction of organometallic reagents, primarily Grignard or organolithium reagents, with trialkyl borates.[5][6] This approach is valued for its straightforwardness and the broad availability of starting materials.

Mechanism and Causality

The core of this method lies in the nucleophilic attack of the carbanionic carbon from the organometallic reagent onto the electrophilic boron atom of the trialkyl borate.[5] This initial step forms a boronate complex, which upon acidic hydrolysis, yields the desired boronic acid.[6] The choice of the organometallic reagent is critical; Grignard reagents are often preferred for their balance of reactivity and functional group tolerance, while organolithium reagents, being more reactive, are employed for less reactive substrates but exhibit lower functional group compatibility.[3][7] The reaction is typically conducted at low temperatures to mitigate side reactions, such as the formation of borinic acids from a second addition of the organometallic reagent.[8]

Experimental Protocol: Synthesis of Phenylboronic Acid via Grignard Reagent
  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are stirred in anhydrous diethyl ether or tetrahydrofuran (THF). Bromobenzene is added dropwise to initiate the formation of phenylmagnesium bromide.

  • Borylation: The freshly prepared Grignard reagent is then added slowly to a solution of trimethyl borate in anhydrous THF, maintained at a low temperature (typically -78 °C).[9]

  • Hydrolysis: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then quenched by the addition of an aqueous acid (e.g., HCl or H₂SO₄).

  • Workup and Isolation: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried, and the solvent is removed under reduced pressure to yield the crude phenylboronic acid, which can be further purified by recrystallization.

Palladium-Catalyzed Cross-Coupling: The Miyaura Borylation

A significant advancement in boronic acid synthesis was the development of the Miyaura borylation reaction. This palladium-catalyzed cross-coupling of bis(pinacolato)diboron (B₂pin₂) with aryl, heteroaryl, or vinyl halides and triflates has become a cornerstone of modern synthetic chemistry due to its mild conditions and exceptional functional group tolerance.[10][11][12]

Mechanism and Causality

The catalytic cycle of the Miyaura borylation is a well-studied process.[10][13] It commences with the oxidative addition of the organic halide to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation with the diboron reagent, a step often facilitated by a base such as potassium acetate, which is crucial for activating the palladium complex.[11] The final step is reductive elimination, which releases the boronic ester product and regenerates the palladium(0) catalyst.[10] The choice of ligand on the palladium catalyst is critical for the efficiency and scope of the reaction, with phosphine ligands like dppf being commonly employed.[14]

Miyaura_Borylation cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Bpin(L2) Ar-Pd(II)-Bpin(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Bpin(L2) Transmetalation (B2pin2, Base) Ar-Pd(II)-Bpin(L2)->Pd(0)L2 Reductive Elimination Ar-Bpin Ar-Bpin Ar-Pd(II)-Bpin(L2)->Ar-Bpin Ar-X Ar-X B2pin2 B2pin2

Caption: Catalytic cycle of the Miyaura borylation reaction.

Experimental Protocol: Synthesis of 4-Acetylphenylboronic Acid Pinacol Ester
  • Reaction Setup: To a solution of 4-bromoacetophenone in dioxane are added bis(pinacolato)diboron, potassium acetate, and a palladium catalyst such as PdCl₂(dppf).

  • Reaction Execution: The mixture is degassed and heated under an inert atmosphere at a temperature typically ranging from 80 to 100 °C for several hours.[15]

  • Workup and Purification: After cooling, the reaction mixture is filtered, and the solvent is evaporated. The residue is then purified by column chromatography on silica gel to afford the desired boronic ester.

Direct C-H Borylation: An Atom-Economical Approach

The direct borylation of C-H bonds represents a significant leap forward in synthetic efficiency, offering an atom-economical route to boronic esters without the need for pre-functionalized starting materials.[16] Iridium-catalyzed C-H borylation has emerged as a particularly powerful and versatile method.[17][18]

Mechanism and Causality

The mechanism of iridium-catalyzed C-H borylation is thought to involve an Ir(III)/Ir(V) catalytic cycle.[19][20] An active Ir(III) species undergoes oxidative addition of a C-H bond of the substrate to form an Ir(V) intermediate. This is followed by reductive elimination to form the C-B bond and regenerate the active catalyst.[19] The regioselectivity of the reaction is often governed by steric factors, favoring borylation at the least hindered C-H bond.[21]

CH_Borylation cluster_reactants Reactants cluster_product Product Ir(III)(boryl)3 Ir(III)(boryl)3 H-Ir(V)(boryl)3(R) H-Ir(V)(boryl)3(R) Ir(III)(boryl)3->H-Ir(V)(boryl)3(R) C-H Oxidative Addition (R-H) Ir(III)(boryl)2 Ir(III)(boryl)2 H-Ir(V)(boryl)3(R)->Ir(III)(boryl)2 Reductive Elimination R-Bpin R-Bpin H-Ir(V)(boryl)3(R)->R-Bpin Ir(III)(boryl)2->Ir(III)(boryl)3 + B2pin2 R-H R-H B2pin2 B2pin2

Caption: Simplified catalytic cycle for Iridium-catalyzed C-H borylation.

Experimental Protocol: Borylation of Benzene
  • Catalyst Preparation: In a reaction vessel, an iridium precursor such as [Ir(COD)OMe]₂ and a ligand like 4,4'-di-tert-butylbipyridine (dtbpy) are combined.[17]

  • Reaction Assembly: Benzene and bis(pinacolato)diboron are added to the catalyst mixture.

  • Reaction Conditions: The reaction is typically carried out in a hydrocarbon solvent at elevated temperatures (e.g., 80-100 °C) for an extended period.

  • Isolation: After the reaction is complete, the solvent is removed, and the product, phenylboronic acid pinacol ester, is isolated, often by distillation or chromatography.

The Matteson Reaction: Stereospecific Homologation

The Matteson reaction provides a powerful method for the asymmetric synthesis of boronic esters.[22][23] It involves the reaction of a boronic ester with a dihalomethyllithium reagent, followed by nucleophilic displacement of the halide.[24]

Mechanism and Causality

The reaction proceeds through the formation of an α-haloalkylboronate complex. This intermediate then undergoes a stereospecific 1,2-migration of the organic group from the boron to the adjacent carbon, with concomitant expulsion of a halide ion.[22] The use of chiral diols to form the initial boronic ester allows for high levels of stereocontrol in the final product.[25]

Comparative Analysis of Synthesis Methods

MethodKey AdvantagesKey DisadvantagesSubstrate ScopeFunctional Group Tolerance
Organometallic Reagents Cost-effective, straightforward, wide availability of starting materials.[6][26]Requires stoichiometric, highly reactive reagents; limited functional group tolerance; often requires cryogenic temperatures.[27][28]Broad for aryl, vinyl, and some alkyl groups.Poor, sensitive to acidic protons, carbonyls, etc.[6]
Miyaura Borylation Excellent functional group tolerance, mild reaction conditions, broad substrate scope.[10][11]Cost of palladium catalysts and diboron reagents can be high.[3]Aryl, heteroaryl, vinyl halides, and triflates.[29]Excellent, tolerates esters, ketones, nitriles, etc.[14][15]
C-H Borylation Atom-economical, avoids pre-functionalization, allows for late-stage functionalization.[16]Regioselectivity can be challenging to control; often requires expensive iridium catalysts.[18][21]Arenes and heteroarenes.[17]Generally good, but can be substrate-dependent.
Matteson Reaction Excellent for asymmetric synthesis, provides high stereocontrol.[22][30]Limited to homologation reactions; requires stoichiometric use of strong bases and dihalomethanes.[24]Boronic esters.Moderate, sensitive to strongly basic conditions.

Conclusion

The synthesis of boronic acids has evolved significantly from classical organometallic methods to highly sophisticated catalytic C-H functionalization reactions. The choice of synthetic route depends critically on the specific target molecule, the required functional group tolerance, and considerations of cost and atom economy. For simple, robust substrates, the Grignard approach remains a viable option. For complex molecules with sensitive functional groups, the Miyaura borylation is often the method of choice. The advent of C-H borylation has opened new avenues for the efficient construction of complex molecules, while the Matteson reaction provides an elegant solution for the synthesis of chiral boronic esters. As the demand for novel boronic acid derivatives continues to grow in drug discovery and materials science, the development of even more efficient, selective, and sustainable synthetic methodologies will remain a key area of research.

References

  • Recent Advances in the Synthesis of Borinic Acid Deriv
  • Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. PMC - PubMed Central.
  • Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine.
  • Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboron
  • An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. PMC.
  • Mechanism, reactivity, and selectivity of the iridium-catalyzed C(sp3)
  • Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society.
  • A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfon
  • Unlocking the Potential of the Matteson Reaction in Natural Product Synthesis. Organic Reactions.
  • Proposed mechanism for the iridium catalyzed C−H borylation.
  • Iridium-Catalyzed, Substrate-Directed C–H Borylation Reactions of Benzylic Amines.
  • The Synthesis and Applications of Heterocyclic Boronic Acids. Molecules.
  • Suzuki reaction. Wikipedia.
  • Miyaura Boryl
  • Book Review: Boronic Acids. Organic Chemistry Portal.
  • Synthesis of Methylboronic Acid from Grignard Reagents: An In-depth Technical Guide. Benchchem.
  • Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • Miyaura Borylation Reaction. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Synthesis of boronic esters and boronic acids using grignard reagents.
  • M
  • Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters.
  • IRIDIUM-CATALYZED C-H BORYLATION. University of Illinois Urbana-Champaign.
  • Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Medi
  • Synthesis of aryl boronic acids.
  • Boronic acid.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Vinyl boronic ester synthesis by lithium–halogen exchange.
  • A Comparative Guide to the Synthesis of Boronic Acids: Alternatives to Chloro(diethoxy)borane. Benchchem.
  • Boronic acid. Wikipedia.
  • C–H borylation: a tool for molecular diversification. Organic Chemistry Frontiers (RSC Publishing).
  • Metal-halogen exchange. ETH Zurich.
  • Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates.
  • Matteson Reaction.
  • The M
  • Mild Rh(III)-Catalyzed C–H Activation and Annulation with Alkyne MIDA Boronates: Short, Efficient Synthesis of Heterocyclic Boronic Acid Derivatives. Journal of the American Chemical Society.
  • Studies on a catalytic version of the Matteson asymmetric homologation reaction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of Ketones by C-H Functionalization of Aldehydes with Boronic Acids under Transition-Metal-Free Conditions. PubMed.
  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Boryl
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Publishing.
  • Proposed mechanism for the Miyaura borylation reaction.
  • Palladium-Catalyzed Alkylation of sp2 and sp3 CH Bonds with Methylboroxine and Alkylboronic Acids: Two Distinct CH Activation P
  • A Comparative Guide to Alternative Boronic Acids for the Synthesis of Biaryl Structures. Benchchem.
  • Boronic acid catalysis. Chemical Society Reviews (RSC Publishing). [Link]

Sources

A Researcher's Guide to Assessing the Specificity of Novel Phenylboronic Acid-Based Inhibitors: The Case of 3-(Cyclopropanesulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous validation. A critical milestone in this journey is the comprehensive assessment of a compound's specificity. An inhibitor that engages with unintended targets can lead to unforeseen toxicities or a misleading interpretation of its biological effects. This guide provides an in-depth, technically-grounded framework for evaluating the specificity of novel phenylboronic acid-based inhibitors, using the hypothetical compound, 3-(Cyclopropanesulfonamido)phenylboronic acid, as our case study.

Phenylboronic acids represent a versatile class of compounds, with several having reached clinical approval.[1] Their utility often stems from the ability of the boronic acid moiety to form a reversible covalent bond with the catalytic serine residues of certain proteases, mimicking the transition state of substrate hydrolysis.[2][3][4] Let us postulate that our compound of interest, 3-(Cyclopropanesulfonamido)phenylboronic acid, has been designed as a potent inhibitor of Caspase-1, a key cysteine protease in the inflammatory cascade responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18.[5] While initial screens may indicate high potency, a thorough investigation into its specificity is paramount.

This guide eschews a rigid template, instead presenting a logical, multi-tiered experimental strategy that builds a comprehensive specificity profile, from initial biochemical assays to unbiased proteome-wide analyses in a cellular context.

Part 1: Foundational Potency and Selectivity via Biochemical Assays

The first step in characterizing any new inhibitor is to quantify its potency against the intended target and assess its selectivity against closely related enzymes. This is most efficiently achieved through in vitro biochemical assays.

The Rationale Behind Initial Biochemical Screening

Biochemical assays, using purified enzymes and synthetic substrates, provide a clean, controlled environment to measure the direct interaction between an inhibitor and its target protein. This allows for the determination of key quantitative parameters like the half-maximal inhibitory concentration (IC50), which is a measure of the inhibitor's potency. By extending these assays to a panel of related enzymes, we can generate an initial "selectivity profile" that highlights potential off-target interactions early in the discovery process.

Experimental Protocol 1: Determining On-Target Potency with a Caspase-1 Inhibition Assay

This protocol describes a common method to determine the IC50 of our test compound against human Caspase-1 using a fluorogenic substrate.[6][7]

Principle: The assay utilizes a specific peptide substrate for Caspase-1, Ac-YVAD-AFC, which is non-fluorescent. When cleaved by active Caspase-1, the fluorescent molecule 7-amino-4-trifluoromethylcoumarin (AFC) is released. The rate of increase in fluorescence is directly proportional to Caspase-1 activity. An inhibitor will reduce this rate.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 3-(Cyclopropanesulfonamido)phenylboronic acid in DMSO.

    • Reconstitute purified, active human Caspase-1 enzyme in assay buffer (e.g., HEPES buffer with DTT and CHAPS).

    • Prepare the fluorogenic substrate Ac-YVAD-AFC in assay buffer.

    • Prepare a positive control inhibitor, such as Ac-YVAD-CHO.[6][8]

  • Assay Procedure (96- or 384-well plate format):

    • Create a serial dilution of the test inhibitor and the positive control in assay buffer.

    • To each well, add the Caspase-1 enzyme solution.

    • Add the serially diluted inhibitor or control to the respective wells. Include wells with enzyme and buffer only (100% activity control) and wells with buffer only (background control).

    • Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the Ac-YVAD-AFC substrate to all wells.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) kinetically over 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Normalize the data to the 100% activity control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Protocol 2: Broad Selectivity Profiling Against a Protease Panel

To understand the specificity of our compound, it is crucial to test it against other proteases, particularly other caspases and serine proteases.[9][10]

Principle: This involves running similar enzymatic assays as described in Protocol 1, but with a panel of different proteases. Many contract research organizations offer comprehensive protease profiling services.[9]

Step-by-Step Methodology:

  • Protease Selection: Select a panel of relevant proteases. This should include:

    • Other Caspases: Caspase-3, -7 (executioner caspases), Caspase-8, -9 (initiator caspases), and other inflammatory caspases like Caspase-4 and -5.

    • Other Serine Proteases: Trypsin, Chymotrypsin, Elastase, Thrombin.

    • Other Cysteine Proteases: Cathepsins.

    • Unrelated Proteases: A metalloprotease (e.g., MMP-2) to check for broad reactivity.

  • Assay Execution:

    • For each protease, use an appropriate fluorogenic or colorimetric substrate.

    • Determine the IC50 value of 3-(Cyclopropanesulfonamido)phenylboronic acid against each protease in the panel using the same methodology as in Protocol 1.

Data Presentation: Comparative Specificity Profile

The results of these biochemical assays can be summarized in a table to provide a clear comparison of the inhibitor's potency and selectivity.

CompoundTargetIC50 (nM)Selectivity vs. Caspase-3Selectivity vs. Trypsin
3-(Cyclopropanesulfonamido)phenylboronic acid Caspase-1 10 >1000-fold >1000-fold
Caspase-3>10,000
Trypsin>10,000
Ac-YVAD-CHO (Positive Control) [1][8]Caspase-1 0.76 (Ki) >214-fold N/A
Caspase-4163 (Ki)
Hypothetical Non-Specific Inhibitor Caspase-1 50 2-fold 10-fold
Caspase-3100
Trypsin500

This table presents hypothetical data for illustrative purposes.

G cluster_0 Biochemical Specificity Workflow A Synthesize & Purify 3-(Cyclopropanesulfonamido)phenylboronic acid B Determine IC50 against Primary Target (Caspase-1) (Protocol 1) A->B C Screen against Protease Panel (Protocol 2) B->C D Calculate Selectivity Ratios (IC50 off-target / IC50 on-target) C->D E Initial Specificity Profile (Data Table) D->E

Caption: Workflow for initial biochemical assessment of inhibitor specificity.

Part 2: Verifying Target Engagement in a Cellular Environment

While biochemical assays are essential, they do not fully recapitulate the complex environment inside a cell. It is crucial to confirm that the inhibitor can enter cells and bind to its intended target in this native context.

The Rationale for Cellular Assays

Cellular assays provide a more physiologically relevant setting, accounting for factors like cell permeability, intracellular inhibitor concentrations, and the presence of competing substrates and binding partners. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying direct target engagement in intact cells or cell lysates.[11][12]

Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that when a ligand (our inhibitor) binds to its target protein, it stabilizes the protein's structure.[12] This stabilization results in an increase in the protein's melting temperature. By heating cell lysates treated with the inhibitor to various temperatures, we can measure the amount of soluble (non-denatured) target protein remaining and determine if the inhibitor increased its thermal stability.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line that expresses Caspase-1 (e.g., THP-1 monocytes).

    • Treat the cells with either the vehicle (DMSO) or a saturating concentration of 3-(Cyclopropanesulfonamido)phenylboronic acid for a defined period (e.g., 1-2 hours).

  • Thermal Challenge:

    • Harvest the cells and lyse them to release the cellular proteins.

    • Aliquot the cell lysates into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

  • Separation and Detection:

    • Centrifuge the heated lysates at high speed to pellet the aggregated (denatured) proteins.

    • Carefully collect the supernatant, which contains the soluble proteins.

    • Analyze the amount of soluble Caspase-1 in each sample using a standard protein detection method, such as Western blotting or ELISA.

  • Data Analysis:

    • For both the vehicle- and inhibitor-treated groups, quantify the amount of soluble Caspase-1 at each temperature.

    • Plot the percentage of soluble Caspase-1 versus temperature for both groups.

    • The curve for the inhibitor-treated sample should show a rightward shift compared to the vehicle-treated sample, indicating thermal stabilization and target engagement.

Data Presentation: CETSA Melt Curves

The results are typically presented as a melt curve, showing the thermal stabilization of the target protein.

TreatmentMelting Temperature (Tm) of Caspase-1
Vehicle (DMSO)52°C
3-(Cyclopropanesulfonamido)phenylboronic acid 58°C

This table presents hypothetical data for illustrative purposes.

G cluster_1 CETSA Workflow F Treat Cells with Inhibitor or Vehicle G Lyse Cells F->G H Heat Lysate Aliquots to a Range of Temperatures G->H I Separate Soluble and Aggregated Proteins H->I J Quantify Soluble Target Protein (e.g., Western Blot) I->J K Plot Melt Curve & Determine Thermal Shift J->K

Caption: Workflow for confirming cellular target engagement using CETSA.

Part 3: Unbiased, Proteome-Wide Specificity Profiling

Panel-based screening is inherently biased, as it only tests for interactions with known proteins. To uncover unexpected off-targets, unbiased chemoproteomic approaches are essential.

The Rationale for Chemoproteomics

Chemoproteomic techniques, such as Activity-Based Protein Profiling (ABPP), allow for the assessment of an inhibitor's interaction with entire families of enzymes in their native cellular environment.[13][14] This provides a global and quantitative view of inhibitor selectivity.

Experimental Protocol 4: Competitive Activity-Based Protein Profiling (ABPP)

Principle: This method uses a broad-spectrum, activity-based probe (ABP) that covalently binds to the active site of many enzymes within a particular class (e.g., serine hydrolases). In a competitive experiment, a cell lysate or live cells are pre-incubated with our test inhibitor. The inhibitor will bind to its targets, blocking them from being labeled by the subsequently added ABP. By using quantitative mass spectrometry, we can identify which proteins show reduced labeling by the ABP in the presence of the inhibitor, thus revealing the inhibitor's targets.[14][15]

Step-by-Step Methodology:

  • Probe Selection: Choose an appropriate ABP. For serine proteases like caspases, a fluorophosphonate (FP)-based probe coupled to a reporter tag (like biotin or a clickable alkyne) is commonly used.

  • Competitive Labeling:

    • Prepare proteomes from a relevant cell line (e.g., THP-1).

    • Pre-incubate the proteomes with different concentrations of 3-(Cyclopropanesulfonamido)phenylboronic acid or vehicle control for 30 minutes.

    • Add the FP-biotin ABP to the proteomes and incubate for another 30 minutes.

  • Enrichment and Analysis:

    • If a biotinylated probe was used, enrich the labeled proteins using streptavidin beads.

    • Digest the enriched proteins into peptides (on-bead digestion).

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins that were pulled down in each sample.

    • Calculate the ratio of protein abundance in the inhibitor-treated samples versus the vehicle-treated sample.

    • Proteins that are true targets of the inhibitor will show a dose-dependent decrease in abundance.

Data Presentation: ABPP Target Occupancy Profile

The results can be visualized as a volcano plot or summarized in a table showing the degree of target engagement across the proteome.

Protein TargetEnzyme Class% Target Occupancy at 1 µM Inhibitor
Caspase-1 Cysteine Protease 95%
Caspase-4Cysteine Protease15%
Cathepsin BCysteine Protease5%
FAAHSerine Hydrolase<2%
LYPLA1Serine Hydrolase<2%

This table presents hypothetical data for illustrative purposes.

G cluster_2 Competitive ABPP Workflow L Pre-incubate Proteome with Inhibitor M Add Broad-Spectrum Activity-Based Probe L->M N Enrich Labeled Proteins (e.g., Streptavidin Pulldown) M->N O On-Bead Digestion N->O P LC-MS/MS Analysis O->P Q Identify & Quantify Proteins to Reveal Targets P->Q

Caption: Workflow for unbiased specificity profiling using competitive ABPP.

Comparison with Alternative Inhibitor Scaffolds

The specificity profile of 3-(Cyclopropanesulfonamido)phenylboronic acid should be contextualized by comparing it to other classes of inhibitors targeting the same or related pathways.

Inhibitor ClassExampleMechanism of ActionKey Specificity Considerations
Phenylboronic Acids 3-(Cyclopropanesulfonamido)phenylboronic acid Reversible covalent inhibition of serine/cysteine proteases.Potential for off-target interactions with other serine hydrolases. Can also interact with diol-containing molecules.
Peptide Aldehydes Ac-YVAD-CHO [8]Reversible covalent inhibition of cysteine proteases.Specificity is largely driven by the peptide sequence, which can be tailored to the target protease's substrate preference.[16]
Non-covalent Small Molecules MCC950 [17][18]Allosteric, non-covalent inhibition of the NLRP3 inflammasome (upstream of Caspase-1).Highly specific for NLRP3, but mechanism does not involve direct interaction with the enzyme active site.[18][19]

Conclusion and Authoritative Grounding

Assessing the specificity of a novel inhibitor like 3-(Cyclopropanesulfonamido)phenylboronic acid is not a single experiment but a systematic, multi-faceted investigation. By progressing from controlled biochemical assays to cellular target engagement studies and finally to unbiased, proteome-wide profiling, researchers can build a robust and reliable specificity profile. This tiered approach, grounded in established methodologies, provides the necessary confidence to advance a compound through the drug discovery pipeline, ensuring that its observed biological effects can be confidently attributed to the modulation of its intended target. Every protocol described herein is designed as a self-validating system, with built-in controls to ensure the integrity of the experimental results.

References

  • Caspase-1 Inhibitor Screening Assay Kit 701840 from Cayman Chemical. Biocompare.com. [Link]

  • Caspase-1 Inhibitor Screening Assay Kit. Cayman Chemical - Cambridge Bioscience. [Link]

  • Chemoproteomics, A Broad Avenue to Target Deconvolution. Advanced Science. [Link]

  • Targeting caspase-1 by Inhalation-Therapy: Effects of Ac-YVAD-CHO on IL-1 Beta, IL-18 and Downstream Proinflammatory Parameters as Detected in Rat Endotoxaemia. PubMed. [Link]

  • Target of MCC950 in Inhibition of NLRP3 Inflammasome Activation: a Literature Review. ACS Publications. [Link]

  • Caspase Substrates and Inhibitors. Cold Spring Harbor Perspectives in Biology. [Link]

  • Activity-based protein profiling: A graphical review. PubMed Central. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. NIH. [Link]

  • Protease Assays. Assay Guidance Manual - NCBI. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]

  • Structure-Based Analysis of Boronic Acids as Inhibitors of Acinetobacter-Derived Cephalosporinase-7, a Unique Class C β-Lactamase. NIH. [Link]

  • Therapeutic potential of MCC950, a specific inhibitor of NLRP3 inflammasome. PubMed. [Link]

  • Integrated Proteomics Characterization of NLRP3 Inflammasome Inhibitor MCC950 in Monocytic Cell Line Confirms Direct MCC950 Engagement with Endogenous NLRP3. ACS Chemical Biology. [Link]

  • Protease Assays. Reaction Biology. [Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. [Link]

  • Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Chemical Biology. [Link]

  • Kinase Selectivity Panels. Reaction Biology. [Link]

  • Caspase-1 inhibitor Ac-YVAD-CHO attenuates quinolinic acid-induced increases in p53 and apoptosis in rat striatum. PubMed. [Link]

  • Protease & Protease Inhibitor Systems. G-Biosciences. [Link]

  • Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. Antimicrobial Agents and Chemotherapy. [Link]

  • MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury. Frontiers in Molecular Neuroscience. [Link]

  • Activity based Protein Profiling (Abpp). Creative Biolabs. [Link]

  • Determining Protease Substrate Selectivity and Inhibition by Label-Free Supramolecular Tandem Enzyme Assays. Journal of the American Chemical Society. [Link]

  • MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition. SciSpace. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. [Link]

  • Kinase Profiling Inhibitor Database. Medical Research Council. [Link]

  • Activity Based Protein Profiling for Drug Discovery. YouTube. [Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. ChemRxiv. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]

  • Purification and Biochemical Characterization of a New Protease Inhibitor from Conyza dioscoridis with Antimicrobial, Antifungal and Cytotoxic Effects. MDPI. [Link]

  • Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. NIH. [Link]

  • Reimagining Druggability using Chemoproteomic Platforms. YouTube. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]

  • Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. ResearchGate. [Link]

Sources

A Guide to Ensuring Experimental Reproducibility with 3-(Cyclopropanesulfonamido)phenylboronic acid and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide provides an in-depth technical analysis of 3-(Cyclopropanesulfonamido)phenylboronic acid, a molecule with significant potential in various chemical and biological applications. We will explore the factors that can influence the reproducibility of experiments involving this compound and offer a comparative perspective with alternative reagents. Our focus will be on providing practical, field-proven insights to help you design robust and reliable experimental protocols.

Understanding 3-(Cyclopropanesulfonamido)phenylboronic acid: A Molecule of Interest

3-(Cyclopropanesulfonamido)phenylboronic acid is a multifaceted molecule that combines three key functional groups: a phenylboronic acid, a sulfonamide linker, and a cyclopropyl group. This unique combination suggests a wide range of potential applications, from a building block in organic synthesis to a probe in chemical biology.

  • Phenylboronic Acid: This moiety is renowned for its utility in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[1][2][3] Boronic acids can also form reversible covalent bonds with diols, making them valuable for developing sensors and drug delivery systems that respond to specific biological cues like glucose or sialic acid.[4][5][6]

  • Sulfonamide: The sulfonamide group is a common scaffold in medicinal chemistry, found in a variety of approved drugs.[7][8] It can participate in hydrogen bonding and other non-covalent interactions, influencing a molecule's binding affinity and pharmacokinetic properties.[7]

  • Cyclopropyl Group: The cyclopropyl ring is a small, strained ring system that can introduce conformational rigidity and modulate the electronic properties of a molecule. In drug discovery, it is often used to improve metabolic stability and binding affinity.

The convergence of these three functional groups in a single molecule makes 3-(Cyclopropanesulfonamido)phenylboronic acid a compelling candidate for a range of applications, including the synthesis of novel bioactive compounds and the development of sophisticated chemical probes. However, the very features that make this molecule interesting also introduce potential challenges to experimental reproducibility.

The Reproducibility Challenge: A Deeper Dive

Achieving reproducible results with any chemical reagent requires a thorough understanding of its properties and the factors that can influence its behavior in an experimental setting. For 3-(Cyclopropanesulfonamido)phenylboronic acid, we can identify several key areas that demand careful attention.

Synthesis, Purification, and Characterization: The Foundation of Reproducibility

The journey to reproducible experiments begins with the synthesis and purification of the compound itself. Variations in the synthetic route, purification methods, and characterization can lead to batch-to-batch differences that can have a significant impact on downstream applications.

  • Purification: The purification of boronic acids can be challenging due to their potential to form trimetric anhydrides known as boroxines, especially upon heating or under anhydrous conditions.[9] The presence of boroxine in a sample of the boronic acid can affect its reactivity and solubility, leading to inconsistent results.[9]

  • Characterization: Rigorous characterization of each batch of 3-(Cyclopropanesulfonamido)phenylboronic acid is essential to ensure its identity, purity, and consistency. Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be employed to confirm the structure and assess the purity of the material.

Stability and Handling: Preserving the Integrity of the Reagent

The stability of boronic acids is a critical factor that is often overlooked. As mentioned, the propensity of boronic acids to form boroxines is a major concern. Additionally, some boronic acids can be susceptible to protodeboronation, a reaction in which the boronic acid group is cleaved from the aromatic ring, particularly under certain pH conditions.[10]

To mitigate these issues, it is crucial to adhere to strict storage and handling protocols:

  • Storage: Store the compound in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize exposure to moisture and air.

  • Handling: When preparing solutions, use anhydrous solvents whenever possible, especially for reactions that are sensitive to water. Prepare solutions fresh before use to minimize the risk of degradation.

A Comparative Look at Alternative Boronic Acids

To better understand the potential challenges and advantages of working with 3-(Cyclopropanesulfonamido)phenylboronic acid, it is helpful to compare it with other, more commonly used phenylboronic acid derivatives.

Feature3-(Cyclopropanesulfonamido)phenylboronic acid3-Aminophenylboronic acid4-Carboxyphenylboronic acid
Key Functional Groups Phenylboronic acid, sulfonamide, cyclopropylPhenylboronic acid, aminePhenylboronic acid, carboxylic acid
Potential Applications Suzuki-Miyaura coupling, chemical biology probes, medicinal chemistryBioconjugation, sensor developmentSynthesis of polymers and MOFs, bioconjugation
Potential Reproducibility Challenges Complex synthesis, potential for boroxine formation, pH sensitivityOxidation of the amine group, potential for boroxine formationLower solubility in organic solvents, potential for boroxine formation
Advantages Unique combination of functional groups for novel applicationsReadily available, well-established chemistryCarboxylic acid provides a handle for further functionalization

This comparison highlights that while each boronic acid has its own unique set of properties and potential applications, they all share the common challenge of potential instability and the need for careful handling to ensure reproducible results.

Protocols for Enhancing Experimental Reproducibility

To address the challenges outlined above, we present a series of detailed protocols that emphasize the principles of good laboratory practice and provide a framework for achieving more reproducible outcomes.

Hypothetical Synthesis and Purification of 3-(Cyclopropanesulfonamido)phenylboronic acid

This protocol is a hypothetical procedure based on standard synthetic methodologies for related compounds.

Objective: To synthesize and purify 3-(Cyclopropanesulfonamido)phenylboronic acid with high purity.

Materials:

  • 3-Aminophenylboronic acid hydrochloride

  • Cyclopropanesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Sodium sulfate (Na2SO4), anhydrous

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere of argon, dissolve 3-aminophenylboronic acid hydrochloride (1.0 eq) in anhydrous DCM.

  • Basification: Cool the solution to 0 °C in an ice bath and add pyridine (2.2 eq) dropwise. Stir for 10 minutes. Rationale: Pyridine acts as a base to neutralize the HCl salt of the starting material and to quench the HCl generated during the reaction.

  • Sulfonylation: Slowly add a solution of cyclopropanesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, wash the reaction mixture with 1 M HCl. Separate the organic layer, dry it over anhydrous Na2SO4, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent. Rationale: Column chromatography is essential to remove unreacted starting materials and byproducts, ensuring the high purity of the final product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Standardized Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

Objective: To perform a reproducible Suzuki-Miyaura cross-coupling reaction using 3-(Cyclopropanesulfonamido)phenylboronic acid.

Materials:

  • 3-(Cyclopropanesulfonamido)phenylboronic acid

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., a mixture of toluene, ethanol, and water)

Procedure:

  • Reagent Preparation: In a reaction vessel, combine 3-(Cyclopropanesulfonamido)phenylboronic acid (1.2 eq), the aryl halide (1.0 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture and the palladium catalyst (0.02 eq) to the reaction vessel. Rationale: Degassing the solvent and using an inert atmosphere are critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time. Monitor the reaction by TLC or GC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, and perform an appropriate aqueous workup. Purify the product by column chromatography or recrystallization.

Visualizing Workflows and Key Concepts

To further clarify the concepts discussed in this guide, we provide the following diagrams created using Graphviz.

G cluster_synthesis Synthesis & Purity cluster_stability Stability & Handling cluster_conditions Experimental Conditions Synthesis Synthetic Route Purification Purification Method Synthesis->Purification Characterization Characterization Purification->Characterization Purity Purity & Impurities Characterization->Purity Reproducibility Reproducible Experiments Purity->Reproducibility Storage Storage Conditions Handling Handling Procedures Storage->Handling Degradation Degradation Pathways (e.g., Boroxine Formation) Handling->Degradation Degradation->Reproducibility Solvent Solvent Choice Solvent->Reproducibility Temperature Temperature Temperature->Reproducibility Time Reaction Time Time->Reproducibility Concentration Reagent Concentration Concentration->Reproducibility

Caption: Key factors influencing the reproducibility of experiments.

Suzuki_Workflow start Start reagents Combine Boronic Acid, Aryl Halide, and Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent_catalyst Add Degassed Solvent and Palladium Catalyst inert->solvent_catalyst reaction Heat and Stir solvent_catalyst->reaction monitoring Monitor Reaction (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup monitoring->workup Complete purification Purify Product workup->purification end End purification->end

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

3-(Cyclopropanesulfonamido)phenylboronic acid is a promising molecule with the potential for a wide range of applications. However, like all boronic acids, it presents certain challenges to experimental reproducibility. By understanding the factors that can influence its behavior and by implementing robust experimental protocols, researchers can significantly enhance the reliability of their results.

Key Recommendations:

  • Source a high-purity reagent or synthesize and purify it rigorously.

  • Characterize each new batch of the compound thoroughly.

  • Adhere to strict storage and handling procedures to minimize degradation.

  • Optimize and standardize experimental protocols, paying close attention to critical parameters.

  • When in doubt, perform control experiments to assess the stability and reactivity of the boronic acid under your specific experimental conditions.

By embracing these best practices, the scientific community can unlock the full potential of 3-(Cyclopropanesulfonamido)phenylboronic acid and other valuable chemical reagents, paving the way for new discoveries and innovations.

References

  • 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC. (n.d.).
  • Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC - NIH. (2022-01-12).
  • CN105001249A - Method for preparing cyclopropyl boronic acid - Google Patents. (n.d.).
  • CN101440100B - Novel process for synthesizing cyclopropylboronic acid - Google Patents. (n.d.).
  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC - NIH. (n.d.).
  • CN101863912A - Preparation method of cyclopropylboronic acid - Google Patents. (n.d.).
  • Phenylboronic Acid-Functionalized Polyplexes Tailored to Oral CRISPR Delivery - PMC. (2023-01-17).
  • Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone - MDPI. (n.d.).
  • A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies - RSC Publishing. (n.d.).
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. (n.d.).
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - ResearchGate. (n.d.).
  • (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020-06-06).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents | Journal of Medicinal Chemistry - ACS Publications. (2015-09-22).
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed. (2016-07-27).
  • On the Question of the Regio-, Stereoselectivity and the Molecular Mechanism of the (3+2) Cycloaddition Reaction Between (Z)-C-Phenyl-N-alkyl(phenyl)nitrones and (E)-3-(Methylsulfonyl)-propenoic Acid Derivatives - MDPI. (n.d.).
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC - NIH. (n.d.).
  • Suzuki reaction - Wikipedia. (n.d.).
  • Which boronic acids are used most frequently for synthesis of bioactive molecules. (n.d.).
  • Molecular recognition with boronic acids—applications in chemical biology - ResearchGate. (2025-08-09).
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.).
  • Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - NIH. (n.d.).
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC - NIH. (2018-09-11).
  • Synthesis of phenylboronic acid glutamine analogues - ResearchGate. (n.d.).
  • The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery | Accounts of Chemical Research - ACS Publications. (2019-10-10).
  • Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene - ChemSpider Synthetic Pages. (n.d.).
  • Sulfonamide a Valid Scaffold for Antioxidant Drug Development | Request PDF. (n.d.).
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.).
  • The Significance of Boronic Acids in Drug Discovery and Medicinal Chemistry. (2026-01-23).

Sources

Pharmacokinetic Optimization of Boronic Acids: From Liability to Oral Bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Pharmacokinetics of Boronic Acid Therapeutics Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary: The Boron Challenge

Boronic acids (


) have transitioned from chemical curiosities to potent clinical modalities, primarily as proteasome inhibitors (PIs) and 

-lactamase inhibitors (BLIs). However, their pharmacokinetic (PK) utility is historically hampered by two intrinsic liabilities: oxidative deboronation and rapid systemic clearance .

This guide objectively compares the PK profiles of first-generation agents (e.g., Bortezomib ) against optimized second-generation scaffolds (e.g., Ixazomib , Vaborbactam ). We analyze how structural modifications—specifically ester prodrugs and cyclic boronates—have shifted the paradigm from unstable, IV-only agents to robust, orally bioavailable therapies.

Mechanistic Pharmacokinetics: The Oxidative Liability

The defining PK characteristic of boronic acids is their susceptibility to oxidative deboronation.[1] Unlike standard metabolic oxidation (e.g., hydroxylation), this pathway cleaves the pharmacophore entirely, rendering the drug inactive.

The Mechanism of Failure

In physiological conditions, Reactive Oxygen Species (ROS) such as hydrogen peroxide (


) attack the empty p-orbital of the boron atom. This is not merely Phase I metabolism; it is a chemical degradation pathway that occurs even without enzymatic catalysis, though CYP450 enzymes (specifically CYP3A4 and CYP2D6) often accelerate it via superoxide generation.

Figure 1: Oxidative Deboronation Pathway Visualization of the degradation mechanism that limits boronic acid half-life.

Deboronation BoronicAcid Boronic Acid Drug (Active) Tetrahedral Tetrahedral Boronate Intermediate BoronicAcid->Tetrahedral Nucleophilic Attack ROS ROS / H2O2 (Attack) ROS->Tetrahedral Rearrangement C-to-O Migration (Rate Limiting) Tetrahedral->Rearrangement BorateEster Borate Ester Rearrangement->BorateEster 1,2-Shift Hydrolysis Hydrolysis BorateEster->Hydrolysis Phenol Phenolic Metabolite (Inactive) Hydrolysis->Phenol BoricAcid Boric Acid Hydrolysis->BoricAcid

Caption: The oxidative deboronation cascade. The empty p-orbital of boron accepts a hydroperoxide anion, triggering a 1,2-migration that cleaves the C-B bond, destroying the drug's activity.

Comparative PK Analysis: Bortezomib vs. Ixazomib

The evolution from Bortezomib to Ixazomib represents the successful conquest of the "boron liability." While Bortezomib requires IV/SC administration due to instability and rapid clearance, Ixazomib utilizes a citrate ester prodrug strategy to achieve oral bioavailability.

Quantitative Comparison Table
PK ParameterBortezomib (First-Gen)Ixazomib (Second-Gen)Vaborbactam (BLI)
Chemical State Free Boronic AcidCitrate Ester ProdrugCyclic Boronic Acid
Route IV / SCOralIV
Bioavailability (

)
N/A (100% IV)58%N/A (IV)

(Terminal)
40–193 hours9.5 days~2 hours
Clearance (CL) High (102 L/h)Low (1.9 L/h)Renal (Glomerular)
Volume of Dist. (

)
498–1884 L/m²543 L~20 L
Protein Binding 83%99%Low (~2%)
Metabolism Major CYP-mediated deboronationNon-CYP hydrolysis + minor CYPExcreted unchanged
Expert Insight: The Causality of Differences
  • Prodrug Shielding: Ixazomib is administered as Ixazomib Citrate .[2] This ester protects the boron atom from premature oxidation in the gut and plasma. Upon exposure to aqueous environments, it hydrolyzes rapidly to the active boronic acid, but this controlled release—combined with extremely high protein binding (99%)—protects the active species from clearance.

  • Distribution Volume: Bortezomib exhibits a massive

    
    , sequestering into tissues (and erythrocytes) rapidly. This explains its biphasic elimination: rapid initial distribution followed by a long terminal half-life due to slow tissue release. Ixazomib shares this large 
    
    
    
    but maintains higher plasma stability.
  • Cyclic Stabilization (Vaborbactam): Unlike the proteasome inhibitors, Vaborbactam is a cyclic boronic acid. The cyclic structure thermodynamically stabilizes the boron atom, preventing oxidative deboronation. Consequently, it does not require metabolic shielding and is excreted unchanged by the kidneys, making it ideal for treating urinary tract infections (UTIs).

Experimental Protocol: Assessing Plasma Stability & Deboronation

To evaluate a novel boronic acid candidate, you cannot rely on standard metabolic stability assays (e.g., microsomal incubation) alone, as chemical instability can mimic enzymatic clearance. The following protocol differentiates between chemical oxidation and enzymatic metabolism.

Protocol: Differential Plasma Stability Assay

Objective: Determine the


 and differentiate oxidative deboronation from other clearance pathways.

Materials:

  • Pooled Human Plasma (pH 7.4).

  • NADPH regenerating system (for metabolic activity).

  • Broad-spectrum CYP inhibitor cocktail (e.g., 1-aminobenzotriazole).

  • Antioxidant control (e.g., Ascorbic acid or NAC).

Workflow:

  • Preparation: Prepare 1 mM stock of the boronic acid in DMSO.

  • Incubation Groups:

    • Group A (Total Clearance): Plasma + NADPH.

    • Group B (Chemical Stability): Plasma (Heat-inactivated) + Antioxidant.

    • Group C (Oxidative Liability): Buffer +

      
       (100 µM) (Chemical stress test).
      
  • Sampling: Incubate at 37°C. Aliquot 50 µL at

    
     min.
    
  • Quenching: Precipitate proteins immediately with 150 µL ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.

    • Note: Monitor MRM transitions for both the Parent Boronic Acid and the Deboronated Phenol metabolite.

Figure 2: Stability Assay Logic Flow Decision tree for interpreting stability data.

StabilityWorkflow Start Analyze LC-MS Data (Parent Depletion) CheckBuffer Is compound stable in Buffer + H2O2? Start->CheckBuffer CheckPlasma Is compound stable in Heat-Inactivated Plasma? CheckBuffer->CheckPlasma Yes Result1 High Chemical Instability (Oxidative Deboronation) CheckBuffer->Result1 No (Rapid degradation) Result2 Enzymatic Metabolism (Phase I/II) CheckPlasma->Result2 No (Degrades only with enzymes) Result3 Stable Scaffold (Candidate for PK) CheckPlasma->Result3 Yes

Caption: Logic flow to distinguish intrinsic chemical instability (deboronation) from biological clearance.

Conclusion & Future Outlook

The pharmacokinetic comparison of boronic acids reveals a clear trajectory:

  • First Generation (Bortezomib): High potency but limited by oxidative instability and rapid clearance, necessitating IV dosing.

  • Second Generation (Ixazomib): Overcomes instability via prodrug esterification and high protein binding, enabling the first oral proteasome inhibitor.

  • Next Generation (Vaborbactam): Utilizes cyclic boronate structures to achieve thermodynamic stability, allowing for renal elimination without metabolic degradation.

For researchers developing new boron-based therapeutics, the data suggests that cyclic constraints or bulky ester prodrugs are non-negotiable requirements for achieving favorable oral pharmacokinetics.

References
  • Vertex Pharmaceuticals. (2015). Boronic acid with high oxidative stability and utility in biological contexts. National Institutes of Health.

  • Takeda Pharmaceuticals. (2016). Spotlight on ixazomib: potential in the treatment of multiple myeloma. Dove Medical Press.

  • American Chemical Society. (2010). Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib. Chemical Research in Toxicology.

  • American Society for Microbiology. (2018). Pharmacokinetics/Pharmacodynamics of Vaborbactam, a Novel Beta-Lactamase Inhibitor. Antimicrobial Agents and Chemotherapy.[2][3][4][5][6][7]

  • Domainex. (2023).[8] Plasma Stability Assay Experimental Procedure. Domainex ADME Services.

Sources

A Comparative Guide to Validated Analytical Methods for the Quantification of 3-(Cyclopropanesulfonamido)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount.[1] 3-(Cyclopropanesulfonamido)phenylboronic acid is a key building block in modern synthetic chemistry, and its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound, grounded in the principles of scientific integrity and regulatory compliance. We will explore the nuances of various techniques, delve into the rationale behind experimental choices, and provide a robust, validated protocol that can be adapted for your laboratory's needs.

The Analytical Challenge of Boronic Acids

Boronic acids, including 3-(cyclopropanesulfonamido)phenylboronic acid, present unique analytical challenges. Their propensity to form reversible covalent bonds with diols can be both a tool for separation and a source of interference.[2] Furthermore, they can undergo dehydration to form boroxines, which can complicate chromatographic analysis.[3][4] The choice of an analytical method is therefore not trivial and must be carefully considered based on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and throughput.[5]

Comparative Analysis of Quantification Methodologies

The most common and effective techniques for the quantification of phenylboronic acid derivatives are chromatographic. Below, we compare the leading methods, highlighting their principles, advantages, and limitations.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis due to its robustness and versatility. For a molecule like 3-(cyclopropanesulfonamido)phenylboronic acid, which contains a chromophore, UV detection is a straightforward and cost-effective choice.

  • Principle: The method separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. The analyte is then detected by its absorbance of UV light.

  • Expertise & Experience: The key to a successful HPLC method for boronic acids lies in controlling the mobile phase pH and composition. An acidic mobile phase is often preferred to suppress the ionization of the boronic acid group, leading to better retention and peak shape on reversed-phase columns. However, care must be taken to avoid on-column hydrolysis of any related boronate esters that may be present as impurities.[6]

  • Trustworthiness: A well-developed HPLC-UV method is highly reproducible and can be validated according to International Council for Harmonisation (ICH) guidelines to ensure its accuracy and precision for routine quality control.[7][8]

Ultra-High-Performance Liquid Chromatography (UPLC) with Mass Spectrometry (MS) Detection

UPLC represents an evolution of HPLC, utilizing smaller particle-sized columns to achieve faster separations and higher resolution. When coupled with a mass spectrometer, it becomes an exceptionally powerful tool for both quantification and identification.

  • Principle: UPLC operates on the same principles as HPLC but at much higher pressures. The MS detector ionizes the analyte eluting from the column and separates the ions based on their mass-to-charge ratio, providing exquisite specificity and sensitivity.

  • Expertise & Experience: The development of a UPLC-MS method for boronic acids can be rapid and highly sensitive, often achieving detection limits in the pg/mL range.[9] It avoids the need for derivatization, which is often required for other techniques.[3][4] Optimization of MS parameters is crucial to prevent the formation of complicating adducts and dimer ions.[3][4]

  • Trustworthiness: UPLC-MS is the gold standard for trace-level quantification and impurity profiling. Its specificity makes it inherently trustworthy for confirming the identity of the analyte and distinguishing it from structurally similar impurities.

Gas Chromatography (GC) with Mass Spectrometry (GC-MS) Detection

GC is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of boronic acids, this method is generally contingent on a derivatization step.

  • Principle: The sample is vaporized and separated in a gaseous mobile phase based on its interaction with a stationary phase within a capillary column. Detection is typically performed by a flame ionization detector (FID) or a mass spectrometer.

  • Expertise & Experience: The primary challenge for GC analysis of boronic acids is the need for derivatization to increase their volatility and thermal stability.[10][11] Common derivatizing agents include silylating agents or reagents that form cyclic boronates.[12][13] This additional sample preparation step can introduce variability and must be carefully optimized for reproducibility.[10]

  • Trustworthiness: While a validated GC-MS method can be reliable, the derivatization step adds complexity. This approach is often considered when HPLC or UPLC methods are not feasible or when specific volatile impurities are of concern.

Performance Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the discussed analytical techniques for the quantification of 3-(Cyclopropanesulfonamido)phenylboronic acid.

Parameter HPLC-UV UPLC-MS/MS GC-MS (with Derivatization)
Principle Liquid chromatography with UV absorbance detection.[5]High-pressure liquid chromatography with mass-based detection.[5]Gas chromatography of volatile derivatives with mass-based detection.[5]
Sensitivity (Typical LOQ) µg/mL to ng/mL.[5]ng/mL to pg/mL.[5][9]ng/mL.[5]
Precision (%RSD) Typically < 2%Typically < 2%.[3][4]< 5% (can be higher due to derivatization)
Accuracy (% Recovery) 98-102%97-106%.[3][14]90-110%
Specificity Good, but susceptible to interference from co-eluting impurities with similar UV spectra.Excellent, based on mass-to-charge ratio.Excellent, based on mass-to-charge ratio and retention time.
Sample Throughput ModerateHigh, with run times as short as one minute.[3][4]Low to moderate, due to sample preparation.
Cost Low to moderateHighModerate
Key Challenges Potential for on-column hydrolysis of related esters; lower sensitivity.[6]Matrix effects can suppress ionization; higher cost.[5]Requirement for a robust and reproducible derivatization step.[10]

Workflow for Analytical Method Validation

A structured approach to method validation is essential to ensure the reliability of the analytical data. The following workflow is based on the principles outlined in the ICH Q2(R2) guideline.[15][16]

MethodValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Validation Execution cluster_reporting Phase 3: Documentation & Lifecycle plan Define Analytical Target Profile (ATP) develop Method Development & Optimization plan->develop protocol Prepare Validation Protocol develop->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability, Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Prepare Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report lifecycle Method Lifecycle Management (Continuous Monitoring & Re-validation) report->lifecycle

Caption: A typical workflow for analytical method validation, from initial planning to lifecycle management.

Recommended Method: Validated Reversed-Phase HPLC-UV

For routine quality control of 3-(Cyclopropanesulfonamido)phenylboronic acid, a reversed-phase HPLC method with UV detection offers the best balance of performance, cost-effectiveness, and accessibility.

Experimental Protocol

This protocol is a representative method and should be fully validated before implementation.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Reference standard of 3-(Cyclopropanesulfonamido)phenylboronic acid.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 270 nm.

3. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard and dissolve in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the expected concentration range (e.g., 1-100 µg/mL) for linearity assessment.

  • Sample Solution: Accurately weigh a sample containing 3-(Cyclopropanesulfonamido)phenylboronic acid and dissolve it in methanol to achieve a target concentration within the validated range.

4. Method Validation Protocol (Abbreviated):

  • Specificity: Analyze a blank, a placebo (if applicable), the reference standard, and the sample solution. The peak for the analyte should be free from interference at its retention time.

  • Linearity: Inject the working standard solutions in triplicate. Plot the peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: Perform recovery studies by spiking a placebo or sample with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0-102.0%.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the sample solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy.

  • Robustness: Deliberately vary method parameters (e.g., column temperature ±2 °C, mobile phase pH ±0.2, flow rate ±0.1 mL/min) and assess the impact on the results.

The Chemistry of Boronic Acid Interactions

Understanding the underlying chemistry is crucial for troubleshooting and method development. Boronic acids exist in equilibrium with their boronate form, which can readily complex with diols. This interaction is the basis for boronate affinity chromatography but can be a source of interference in other methods.

BoronicAcidEquilibrium BoronicAcid R-B(OH)₂ (Trigonal Planar Boronic Acid) BoronateEster Cyclic Boronate Ester (Tetrahedral) BoronicAcid->BoronateEster Complexation Diol + Diol Water + 2H₂O BoronateEster->Water Hydrolysis

Caption: Reversible complexation of a boronic acid with a diol to form a cyclic boronate ester.

This equilibrium is pH-dependent, with the formation of the tetrahedral boronate anion being favored at higher pH.[2] In reversed-phase HPLC, using an acidic mobile phase helps to keep the boronic acid in its less polar, neutral form, which is better retained.

Conclusion

The validation of analytical methods for the quantification of 3-(Cyclopropanesulfonamido)phenylboronic acid is a critical activity in pharmaceutical development and manufacturing.[17] While highly sensitive techniques like UPLC-MS/MS offer unparalleled performance for trace analysis, a well-validated HPLC-UV method stands out as a robust, reliable, and cost-effective solution for routine quality control. The choice of method should always be guided by the specific analytical requirements and justified by a comprehensive validation study that adheres to regulatory guidelines.[18][19] By grounding our analytical choices in a deep understanding of the chemistry of boronic acids and the principles of method validation, we can ensure the quality and integrity of the data that underpins the safety and efficacy of modern medicines.

References

  • Royal Society of Chemistry. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available from: [Link]

  • National Center for Biotechnology Information. Phenylboronic Acid Solid Phase Extraction Cleanup and Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for the Determination of Florfenicol Amine in Fish Muscles. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. PMC. Available from: [Link]

  • Royal Society of Chemistry. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods. Available from: [Link]

  • International Journal of Pharmaceutical Quality Assurance. Analytical method validation: A brief review. Available from: [Link]

  • U.S. Borax. Boron testing methods. Available from: [Link]

  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available from: [Link]

  • Radboud University. Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Available from: [Link]

  • ResearchGate. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Request PDF. Available from: [Link]

  • Pharma Beginners. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available from: [Link]

  • AMS Bio. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]

  • Chromatography Online. Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Available from: [Link]

  • ResearchGate. (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Available from: [Link]

  • National Center for Biotechnology Information. Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. PubMed. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • Trinity Biotech. Boronate Affinity - High Performance Liquid Chromatography (HPLC). Available from: [Link]

  • ACS Publications. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Chemistry of Materials. Available from: [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • Wiley Online Library. Acids: Derivatization for GC Analysis. Available from: [Link]

  • National Center for Biotechnology Information. Considerations in the determination of boron at low concentrations. PubMed. Available from: [Link]

  • ResearchGate. Fig. 2 GC-MS profiles of phenylboronic acid PBA derivatives resulting.... Available from: [Link]

  • LinkedIn. Validation Of Analytical Methods For Pharmaceutical Analysis. Available from: [Link]

  • European Medicines Agency. Quality: specifications, analytical procedures and analytical validation. Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • ECA Academy. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Available from: [Link]

  • VTechWorks. Nitrophenyl boronic acids as derivatizing agents in chromatography. Available from: [Link]

  • MDPI. On the Computational Determination of the pKa of Some Arylboronic Acids. Available from: [Link]

  • Moravek. Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Available from: [Link]

  • ACS Publications. Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development. Available from: [Link]

  • ResearchGate. Which boronic acids are used most frequently for synthesis of bioactive molecules? | Request PDF. Available from: [Link]

  • SCIEX. Quantitation of boronic acids at pg/mL levels of sensitivity. Available from: [Link]

  • ACG Publications. An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Available from: [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(Cyclopropanesulfonamido)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(Cyclopropanesulfonamido)phenylboronic acid, a compound increasingly utilized in medicinal chemistry.[1] By grounding our procedures in established safety principles for boronic acids and regulatory standards, we aim to provide a self-validating system for waste management that ensures both personal safety and environmental compliance.

Core Principles of Chemical Waste Management

The disposal of any chemical waste must adhere to local, state, and federal regulations.[4] Key tenets of responsible disposal include waste minimization, proper segregation, and the use of licensed hazardous waste disposal services.[5] Never dispose of boronic acids or their derivatives down the drain unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department and local water authority.[5][6]

Step-by-Step Disposal Protocol

This protocol is designed to guide laboratory personnel through the process of safely managing waste containing 3-(Cyclopropanesulfonamido)phenylboronic acid, from the point of generation to final pickup by a certified waste handler.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling any chemical waste, ensure you are wearing the appropriate PPE. Concentrated acids and organic compounds can be corrosive and may cause irritation upon contact.[7]

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Nitrile or other acid-resistant gloves should be worn.[7][8]

  • Body Protection: A chemical-resistant lab coat or apron is required.

  • Ventilation: All handling of solid 3-(Cyclopropanesulfonamido)phenylboronic acid and its concentrated solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[9][10]

Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[5]

  • Solid Waste:

    • Collect unreacted 3-(Cyclopropanesulfonamido)phenylboronic acid and any grossly contaminated items (e.g., weighing paper, gloves) in a dedicated, sealed container.

    • The container must be made of a material compatible with acidic organic compounds (e.g., polyethylene).

    • Label the container clearly with "Hazardous Waste," the full chemical name: "3-(Cyclopropanesulfonamido)phenylboronic acid," and the approximate quantity.

  • Liquid Waste (Aqueous):

    • Boronic acids can be converted to their corresponding boronate salts under basic conditions, which increases their aqueous solubility.[11] This principle can be used for cleaning glassware but not for drain disposal.

    • Collect aqueous solutions containing this compound in a dedicated hazardous waste container for aqueous acidic organic waste.

    • Do not mix with basic solutions or oxidizing agents in the same waste container.[2]

    • Label the container with "Hazardous Waste," the full chemical name and concentration, and indicate that it is an acidic aqueous solution.

  • Liquid Waste (Organic Solvents):

    • Collect solutions of 3-(Cyclopropanesulfonamido)phenylboronic acid in organic solvents in a dedicated "Halogenated" or "Non-Halogenated" organic waste container, as appropriate for the solvent used.

    • Ensure the waste container is compatible with the solvent.

    • Label the container clearly with "Hazardous Waste" and list all chemical constituents and their approximate percentages.

Decontamination of Labware

Properly decontaminating glassware and equipment is essential to prevent unintended reactions and cross-contamination.

  • Initial Rinse: Rinse the contaminated labware with a suitable organic solvent (one in which the boronic acid is soluble) and collect this rinse as organic solvent waste.

  • Basic Wash: A wash with a dilute basic solution (e.g., 1M NaOH or KOH) can help remove residual boronic acid by converting it to the more water-soluble boronate salt.[11][12] Collect this basic rinse as aqueous hazardous waste.

  • Final Rinse: Perform a final rinse with deionized water and then a suitable solvent (e.g., acetone) to aid in drying.

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate hazards.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate (if necessary): For large spills or if you are unsure how to proceed, evacuate the area and contact your institution's EHS office.[13]

  • Contain the Spill: For minor spills, prevent the spread of the material by creating a dike with an inert absorbent material like vermiculite or sand.[14][15]

  • Neutralization (for acidic aspect): For small spills, once contained, you can cautiously neutralize the acidic nature of the boronic acid with a mild base like sodium bicarbonate or soda ash.[14][15] Use pH paper to confirm neutralization (pH between 6 and 8).[15]

  • Absorb and Collect: Absorb the neutralized spill with an inert material.[15]

  • Package Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10]

  • Decontaminate the Area: Clean the spill area with soap and water.[16]

  • Report: Report the incident to your supervisor and EHS department as required by your institution's policies.[13]

Waste Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing 3-(Cyclopropanesulfonamido)phenylboronic acid.

G start Waste Generation (3-(Cyclopropanesulfonamido)phenylboronic acid) waste_type Identify Waste Type start->waste_type solid Solid Waste (e.g., unreacted powder, contaminated consumables) waste_type->solid Solid liquid Liquid Waste waste_type->liquid Liquid solid_container Collect in Labeled 'Solid Hazardous Waste' Container solid->solid_container aqueous Aqueous Solution liquid->aqueous Aqueous organic Organic Solvent Solution liquid->organic Organic aqueous_container Collect in Labeled 'Aqueous Acidic Organic Waste' Container aqueous->aqueous_container organic_container Collect in Labeled 'Organic Solvent Waste' Container organic->organic_container final_disposal Store in Satellite Accumulation Area for EHS Pickup solid_container->final_disposal aqueous_container->final_disposal organic_container->final_disposal

Caption: Waste segregation workflow for 3-(Cyclopropanesulfonamido)phenylboronic acid.

Quantitative Data Summary

While specific quantitative data for 3-(Cyclopropanesulfonamido)phenylboronic acid is not available, the following table provides general guidelines for hazardous waste classification based on characteristics defined by the U.S. Environmental Protection Agency (EPA).[17][18]

Hazard Characteristic Regulatory Threshold Relevance to Boronic Acid Waste
Corrosivity pH ≤ 2 or pH ≥ 12.5Aqueous solutions of boronic acids are acidic and may meet this criterion. Waste should be neutralized or disposed of as corrosive.[18]
Ignitability Flash point < 60°C (140°F)Not typically a primary hazard for the solid compound, but solutions in flammable solvents will be ignitable.[17]
Reactivity Unstable, reacts violently with water, etc.Boronic acids are generally stable but can react with strong oxidizing agents.[2]
Toxicity Based on specific toxic constituentsPhenylboronic acid is listed as harmful if swallowed.[19][20] Assume similar or greater toxicity and manage as toxic waste.

Regulatory Compliance

All waste disposal activities must comply with the regulations set forth by the Occupational Safety and Health Administration (OSHA) and the EPA.[4][21] This includes proper labeling of waste containers, adherence to storage time limits for satellite accumulation areas, and ensuring that all personnel handling hazardous waste have received appropriate training.[22][23]

By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of 3-(Cyclopropanesulfonamido)phenylboronic acid, fostering a culture of safety and environmental stewardship.

References

  • Vertex AI Search. Phenylboronic acid - SAFETY DATA SHEET. 2

  • HPC Standards. Phenylboronic acid | 1X1G | C6H7BO2 | 687501 | 98-80-6. 19

  • Carl ROTH. Safety Data Sheet: Phenylboronic acid. 3

  • Guidechem. How can the harm of Phenylboronic Acid be prevented with safety measures and guidelines?. 24

  • Lab Alley. How To Safely Dispose of Boric Acid. Link

  • Ball State University. Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. 6

  • CymitQuimica. Safety Data Sheet. 9

  • Fisher Scientific. SAFETY DATA SHEET - Phenylboronic acid. Link

  • Sigma-Aldrich. SAFETY DATA SHEET. Link

  • CP Lab Safety. Working with Inorganic Acids in the Laboratory: A Practical Guide. Link

  • Reddit. Trying to remove a boronic acid in a workup. Help! : r/chemistry. Link

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste - Overview. Link

  • Queen Mary University of London. Spill procedure: Clean-up guidance. 14

  • Environmental Protection Agency (EPA). Pesticides - Fact Sheet for Boric acid. Link

  • GV Health - Life.Protected. Chemical Spills: How to safely contain & remove. Link

  • ResearchGate. Can I remove boronic acid using Work up process?. Link

  • Environmental Protection Agency (EPA). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. 4

  • Thermo Fisher Scientific. 4 - SAFETY DATA SHEET. Link

  • University of Utah. ACID HANDLING. 25

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste - Standards. Link

  • ChemicalBook. Phenylboronic acid - Safety Data Sheet. Link

  • PubMed Central (PMC). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Link

  • CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Link

  • U.S. Environmental Protection Agency (EPA). Requirements for Pesticide Disposal. Link

  • Flinn Scientific. Acid Safety. Link

  • J&K Scientific LLC. Chemical spill cleanup procedures. Link

  • The City University of New York (CUNY). Laboratory Chemical Spill Cleanup and Response Guide. Link

  • Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Link

  • Flinn Scientific. Science Department Safety Training Notes. Link

  • MCF Environmental Services. OSHA Regulations and Hazardous Waste Disposal: What To Know. Link

  • U.S. Environmental Protection Agency (EPA). EPA HAZARDOUS WASTE CODES. Link

  • Google Patents. Process for purification of boronic acid and its derivatives. Link

  • Centers for Disease Control and Prevention (CDC). OSHA Hazard Communication Standard and OSHA Guidelines. Link

  • ACS Publications. Separation and Recycling of Functional Nanoparticles Using Reversible Boronate Ester and Boroxine Bonds. Link

  • University of Washington. STANDARD OPERATING PROCEDURES FOR HAZARDOUS CHEMICALS ACIDS. 26

  • West Virginia University. Chapter 8: Decontamination, Disinfection and Spill Response. Link

  • Alfred University. EPA Hazardous Waste Codes. Link

Sources

A Researcher's Comprehensive Guide to Safely Handling 3-(Cyclopropanesulfonamido)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher navigating the complexities of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 3-(Cyclopropanesulfonamido)phenylboronic acid. By understanding the constituent hazards of this molecule—a phenylboronic acid derivative containing a sulfonamide moiety—we can establish a robust framework for its safe manipulation in the laboratory.

Hazard Assessment: A Tale of Two Moieties

Phenylboronic Acids: This class of compounds is widely used in organic synthesis. While generally considered to have low acute toxicity, they are known to be irritants. Key hazards include:

  • Eye and Skin Irritation: Direct contact can cause irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dusts can irritate the respiratory system.[3][4]

  • Harmful if Swallowed: Oral ingestion may be harmful.[5][6]

Sulfonamides: This functional group is a cornerstone of many pharmaceuticals. While therapeutic at controlled doses, concentrated forms in a laboratory setting can pose risks:

  • Hypersensitivity and Allergic Reactions: Sulfonamides are known to cause allergic reactions in susceptible individuals, which can be severe in some cases.[7]

  • Gastrointestinal Irritation: Ingestion may lead to nausea, vomiting, and diarrhea.[2]

Therefore, the combined hazard profile of 3-(Cyclopropanesulfonamido)phenylboronic acid necessitates a cautious approach, assuming it to be an irritant, potentially harmful if ingested or inhaled, and a possible sensitizer.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Tight-sealing safety goggles or a face shield in conjunction with safety glasses.[1][8]Protects against dust particles and potential splashes.
Hand Protection Nitrile gloves. Consider double-gloving for extended handling periods.[9]Provides a barrier against skin contact.[8] Inspect gloves for integrity before each use.
Body Protection A standard laboratory coat.[10]Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[8]Minimizes the risk of respiratory tract irritation.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Caption: A simplified decision-making process for waste disposal.

By implementing these comprehensive safety measures, researchers can confidently handle 3-(Cyclopropanesulfonamido)phenylboronic acid, ensuring both personal safety and the integrity of their scientific pursuits.

References

  • Thermo Fisher Scientific. (2025, December 18).
  • Carl ROTH.
  • ChemicalBook.
  • ChemicalBook.
  • CDH Fine Chemical.
  • Chemdox. (2025, June 10).
  • HPC Standards. (2026, January 20). Safety Data Sheet, according to Regulation (EC) No 1907/2006 (REACH): Phenylboronic acid.
  • Loba Chemie. (2024, November 4).
  • CymitQuimica. (2024, December 19).
  • Sigma-Aldrich. (2024, September 7).
  • University of Nevada, Reno. Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
  • BLD Pharmatech.
  • Lab Alley. How To Safely Dispose of Boric Acid.
  • ACS Publications.
  • SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Lafayette College. Disposal of Solid Chemicals in the Normal Trash. Public Safety.
  • Wikipedia. Sulfonamide (medicine).
  • Wikipedia. Boronic acid.
  • ResearchGate. (2021, July 30). (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • BenchChem. (2023, July 19). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide.
  • Ball State University. Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains.
  • Fisher Scientific. (2010, January 7).
  • Reddit. (2025, February 6). Chemistry amateur here, I'm just wondering, how do you correctly and safely dispose of corrosive acid?
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE)
  • PMC.
  • Pharmaxchange.info.
  • The University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
  • Royal Society of Chemistry. (2019, May 15).
  • University of Missouri. Personal Protective Equipment. Environmental Health & Safety Services.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Cyclopropanesulfonamido)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-(Cyclopropanesulfonamido)phenylboronic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.